Product packaging for N-Heptanoyl-DL-homoserine lactone(Cat. No.:CAS No. 106983-26-0)

N-Heptanoyl-DL-homoserine lactone

Numéro de catalogue: B016845
Numéro CAS: 106983-26-0
Poids moléculaire: 213.27 g/mol
Clé InChI: FTMZLSDESAOPSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family, which are crucial signaling molecules in bacterial quorum sensing (QS). This cell-to-cell communication system allows Gram-negative bacteria to coordinate gene expression and collective behaviors, such as biofilm formation, virulence, and bioluminescence, based on population density . As a non-natural AHL, this compound serves as an exceptional tool in microbiological research. It has been demonstrated to induce violacein expression in specific mutants of Chromobacterium violaceum that are otherwise unable to produce their own homoserine lactones, making it a potent agent for studying and manipulating QS pathways . Furthermore, its unique seven-carbon acyl chain makes it an ideal internal standard in analytical methods like LC-MS/MS for the accurate identification and quantification of a wide range of AHLs in complex environmental samples, such as wastewater, due to its absence in natural bacterial production . This compound is provided with high purity (≥97.0%) and is intended for research applications only. It is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO3 B016845 N-Heptanoyl-DL-homoserine lactone CAS No. 106983-26-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-oxooxolan-3-yl)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZLSDESAOPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407866
Record name N-Heptanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-26-0
Record name N-Heptanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of N-Heptanoyl-DL-homoserine Lactone in Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. While less ubiquitous than its even-chained counterparts, C7-HSL plays a significant role in regulating various phenotypes, including virulence, biofilm formation, and swarming motility in specific bacterial species. This technical guide provides a comprehensive overview of the role of C7-HSL in quorum sensing, detailing the associated signaling pathways, summarizing available quantitative data, and providing in-depth experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating bacterial communication and developing novel anti-infective strategies targeting quorum sensing.

Introduction to N-Acyl-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by the production and detection of small, diffusible signal molecules, most notably N-acyl-homoserine lactones (AHLs).

The canonical AHL-based quorum sensing system, often referred to as the LuxI/LuxR-type system, consists of two key protein components:

  • LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule. The acyl chain length and modification of the AHL are determined by the specificity of the LuxI homolog.

  • LuxR-type Receptor: An intracellular transcriptional regulator that binds to its cognate AHL.

At low cell densities, the concentration of AHLs in the environment is negligible. As the bacterial population grows, the concentration of secreted AHLs increases. Upon reaching a threshold concentration, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression leads to a variety of phenotypic changes that are beneficial for the bacterial community, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.

The C7-HSL Quorum Sensing System

While AHLs with even-numbered acyl chains (e.g., C6-HSL, C8-HSL) are more commonly studied, this compound (C7-HSL), an odd-chained AHL, has been identified as a functional signaling molecule in several bacterial contexts.

Bacterial Species Utilizing C7-HSL

Current research has identified or implicated the production and/or response to C7-HSL in the following bacterial species:

  • Nitrobacter winogradskyi : The AHL synthase NwiI from this nitrifying bacterium has been shown to produce C7-HSL, along with other AHLs, when heterologously expressed in Escherichia coli[1].

  • Rhizobial and Endophytic Bacteria : Studies have demonstrated the production of C7-HSL by various bacteria that associate with plants, where it can influence plant growth-promoting traits[2].

  • Klebsiella pneumoniae : An isolate from the human tongue surface was enriched in the presence of C7-HSL, suggesting a potential role for this molecule in the oral microbiome[3].

It is important to note that the specific LuxI/LuxR-type systems dedicated to C7-HSL synthesis and detection in many of these native producers are still under active investigation.

Signaling Pathway

The C7-HSL signaling pathway follows the general LuxI/LuxR paradigm. A LuxI-type synthase synthesizes C7-HSL, which then accumulates in the extracellular environment. Upon reaching a threshold concentration, it binds to a cognate LuxR-type receptor, leading to the modulation of target gene expression.

C7_HSL_Signaling_Pathway A generalized signaling pathway for C7-HSL-mediated quorum sensing. cluster_cell Bacterial Cell LuxI LuxI-type Synthase C7_HSL_intra C7-HSL LuxI->C7_HSL_intra Synthesis LuxR LuxR-type Receptor DNA DNA (lux box) LuxR->DNA Binding Genes Target Genes DNA->Genes Transcription Activation/Repression Phenotypes Phenotypic Response (e.g., Biofilm, Virulence) Genes->Phenotypes C7_HSL_intra->LuxR Binding C7_HSL_extra C7-HSL C7_HSL_intra->C7_HSL_extra Diffusion (Low Density) C7_HSL_extra->C7_HSL_intra Diffusion (High Density)

Caption: A generalized signaling pathway for C7-HSL-mediated quorum sensing.

Regulated Phenotypes

The activation of C7-HSL quorum sensing systems has been linked to the regulation of several important bacterial behaviors:

  • Biofilm Formation : Quorum sensing is a key regulator of biofilm development, a process where bacteria adhere to surfaces and encase themselves in a protective extracellular matrix. C7-HSL has been implicated in modulating biofilm formation in relevant bacterial species[2].

  • Swarming Motility : This is a coordinated, multicellular movement of bacteria across a surface. C7-HSL is one of the AHLs that can influence this behavior[2].

  • Virulence Factor Production : In pathogenic bacteria, quorum sensing often controls the expression of toxins, proteases, and other factors that contribute to disease.

  • Plant Growth Promotion : In rhizobial and endophytic bacteria, C7-HSL can regulate traits that are beneficial to their plant hosts[2].

Quantitative Data

Quantitative data on the specific interactions and effects of C7-HSL are still emerging. The following table summarizes the available information. It is important to note that much of the quantitative understanding of AHL-receptor interactions comes from studies of more common AHLs, and specific data for C7-HSL is limited.

ParameterOrganism/SystemValue/ObservationReference
Production Nitrobacter winogradskyi (NwiI expressed in E. coli)C7-HSL detected via LC-MS[1]
Concentration Human Dental Plaque (in vitro)Detected, with concentrations of other AHLs in the nM range.[4]
Biological Activity Vibrio fischeri (LuxR)Acts as an antagonist to the native 3-oxo-C6-HSL.Inferred from studies on related AHLs.
Gene Expression GeneralC7-HSL can influence the expression of genes related to motility and biofilm formation.[2]

Note: Specific binding affinities (Kd), effective concentrations (EC50), and gene expression fold-changes for C7-HSL are not widely reported in the literature to date.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of C7-HSL-mediated quorum sensing.

Synthesis of this compound (C7-HSL)

Chemical synthesis is often required to obtain pure C7-HSL for experimental use. A common method is the acylation of DL-homoserine lactone.

Materials:

Procedure:

  • Dissolve DL-Homoserine lactone hydrobromide in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine dropwise to the solution to neutralize the hydrobromide salt and deprotonate the amine.

  • Slowly add heptanoyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Confirm the identity and purity of the synthesized C7-HSL using NMR and mass spectrometry.

C7_HSL_Synthesis_Workflow A workflow diagram for the chemical synthesis of C7-HSL. Start Start Dissolve Dissolve DL-Homoserine lactone hydrobromide in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_HeptanoylChloride Add Heptanoyl Chloride Add_TEA->Add_HeptanoylChloride Stir Stir Overnight at RT Add_HeptanoylChloride->Stir Wash Wash with NaHCO3 and Brine Stir->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

Caption: A workflow diagram for the chemical synthesis of C7-HSL.

Violacein (B1683560) Production Assay in Chromobacterium violaceum

Chromobacterium violaceum is a commonly used reporter strain for detecting short-chain AHLs. The production of the purple pigment violacein is under the control of a LuxI/LuxR-type quorum sensing system. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • Synthetic C7-HSL

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum CV026 in LB broth.

  • Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

  • In a 96-well plate, add a serial dilution of C7-HSL. Include a negative control (no C7-HSL) and a positive control (a known inducer like C6-HSL).

  • Add the diluted CV026 culture to each well.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • Quantify violacein production by measuring the absorbance at 585 nm. To do this, lyse the cells (e.g., with DMSO or by sonication) to release the pigment and centrifuge to pellet cell debris before measuring the absorbance of the supernatant.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms in response to C7-HSL.

Materials:

  • Bacterial strain of interest (e.g., a luxI mutant)

  • Appropriate growth medium

  • Synthetic C7-HSL

  • 96-well microtiter plates (polystyrene)

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the culture in fresh medium and add to the wells of a 96-well plate.

  • Add different concentrations of C7-HSL to the wells. Include a negative control.

  • Incubate the plate statically at the optimal growth temperature for 24-72 hours.

  • Carefully remove the planktonic cells by aspiration and wash the wells gently with water.

  • Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes.

  • Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the change in expression of target genes in response to C7-HSL.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Synthetic C7-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and qPCR reagents (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • Grow bacterial cultures to mid-log phase and induce with C7-HSL at various concentrations. Include an uninduced control.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using reverse transcriptase.

  • Perform qPCR using primers specific for the target genes and a housekeeping gene (for normalization).

  • Analyze the qPCR data to determine the relative fold change in gene expression in response to C7-HSL using the ΔΔCt method.

RT_qPCR_Workflow A workflow diagram for analyzing gene expression changes via RT-qPCR. Start Start Culture Bacterial Culture + C7-HSL Start->Culture Harvest Harvest Cells Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase cDNA_Synthesis cDNA Synthesis DNase->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis End End Analysis->End

Caption: A workflow diagram for analyzing gene expression changes via RT-qPCR.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, quorum sensing signal molecule. While its role in regulating key bacterial phenotypes is becoming increasingly apparent, a significant amount of research is still needed to fully elucidate its function. Future research should focus on:

  • Identifying more native producers of C7-HSL and their corresponding LuxI/LuxR-type systems.

  • Determining the specific binding kinetics and affinities of C7-HSL with its cognate receptors.

  • Conducting transcriptomic and proteomic studies to identify the full regulon of C7-HSL in various bacterial species.

  • Investigating the role of C7-HSL in complex microbial communities , such as the gut and oral microbiomes.

A deeper understanding of C7-HSL-mediated quorum sensing will not only enhance our fundamental knowledge of bacterial communication but also pave the way for the development of novel anti-infective therapies that target these signaling pathways. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of C7-HSL and its role in the microbial world.

References

N-Heptanoyl-DL-homoserine lactone: A Technical Guide to Its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl homoserine lactones (AHLs) are cornerstone signaling molecules in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This regulation is pivotal in processes such as biofilm formation, virulence factor production, and symbiosis. While much research has focused on common AHLs with even-numbered acyl chains, N-Heptanoyl-DL-homoserine lactone (C7-HSL), an AHL with a seven-carbon acyl chain, represents a less common but significant signaling molecule. This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling mechanisms, and analytical protocols related to C7-HSL, offering a core resource for researchers in microbiology and drug development.

Discovery and Occurrence

N-Heptanoyl-homoserine lactone is a small, diffusible signaling molecule involved in the quorum sensing systems of various Gram-negative bacteria.[1][2] Its identification has been facilitated by advanced analytical techniques capable of detecting the less abundant, odd-numbered acyl chain AHLs.

Key discoveries and documented producers include:

  • Nitrobacter winogradskyi : The gene nwiI in this nitrifying bacterium was identified as a homoserine lactone synthase. When heterologously expressed in Escherichia coli, the NwiI enzyme was shown to synthesize several AHLs, including C7-HSL, which was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The production of AHLs with odd-numbered carbon chains, like C7-HSL, is attributed to the use of propionyl-CoA as a chain starter in the fatty acid synthesis pathway that supplies the acyl group.[3]

  • Cronobacter sakazakii : This opportunistic pathogen has also been reported to produce C7-HSL, highlighting its potential role in the bacterium's physiology and virulence.[4]

  • Rhizobium leguminosarum : This well-studied symbiotic bacterium possesses a complex quorum-sensing network with multiple AHL synthases that produce a variety of AHLs. While known for producing a range of AHLs, the study of its complex QS systems provides a framework for understanding how different AHLs, including potentially C7-HSL, can function within a single organism to fine-tune gene regulation.[1][5][6]

Biosynthesis of this compound

The synthesis of C7-HSL follows the canonical pathway for all AHLs, which is catalyzed by a LuxI-family synthase.[7][8] This enzymatic process combines two primary substrates sourced from different core metabolic pathways within the bacterial cell.

The core reaction is as follows:

  • Acyl Group Donor : An activated seven-carbon fatty acid, typically in the form of heptanoyl-acyl carrier protein (Heptanoyl-ACP), is derived from the bacterium's fatty acid biosynthesis pathway.

  • Homoserine Lactone Donor : S-adenosylmethionine (SAM), a key methyl donor in cellular metabolism, provides the aminobutyrolactone moiety.[8][9]

  • Enzymatic Ligation : A LuxI-type synthase (e.g., NwiI) catalyzes the formation of an amide bond between the heptanoyl group from Heptanoyl-ACP and the amino group of SAM. This is followed by an intramolecular cyclization (lactonization), which releases the final C7-HSL molecule and 5'-methylthioadenosine (MTA) as a byproduct.[9][10]

G cluster_inputs Precursors cluster_process Enzymatic Synthesis cluster_outputs Products SAM S-adenosylmethionine (SAM) Synthase LuxI-type Synthase (e.g., NwiI) SAM->Synthase AcylACP Heptanoyl-Acyl Carrier Protein (ACP) AcylACP->Synthase AHL N-Heptanoyl-HSL (C7-HSL) Synthase->AHL MTA 5'-Methylthioadenosine (MTA) Synthase->MTA

Caption: Biosynthesis of C7-HSL by a LuxI-type synthase.

Quorum Sensing Signaling Pathway

The C7-HSL molecule functions within the canonical LuxR/LuxI quorum sensing circuit. This system allows individual bacteria to sense their population density and switch to a collective gene expression profile.[8][11]

The signaling pathway proceeds as follows:

  • Signal Production : At low cell density, a basal level of C7-HSL is synthesized by the LuxI homolog and diffuses freely across the cell membrane into the extracellular environment.[8]

  • Signal Accumulation : As the bacterial population grows, the extracellular concentration of C7-HSL increases in proportion to the cell density.

  • Signal Reception : Once a threshold concentration is reached, C7-HSL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator protein in the cytoplasm.

  • Transcriptional Regulation : The C7-HSL/LuxR complex undergoes a conformational change, enabling it to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes.

  • Gene Expression : This binding event activates or represses the transcription of dozens to hundreds of genes, often including the LuxI synthase gene itself, creating a positive feedback loop that rapidly amplifies the signal.[9] The regulated genes are typically involved in group behaviors like biofilm formation, virulence, and secondary metabolite production.

G cluster_cell Bacterial Cell LuxI LuxI Synthase C7_intra C7_intra LuxI->C7_intra Synthesizes LuxR LuxR Receptor Complex C7-HSL/LuxR Complex LuxR->Complex DNA DNA (lux box) Complex->DNA Binds & Activates Genes Target Genes DNA->Genes Regulates Transcription Genes->LuxI Positive Feedback C7_extra C7_extra C7_intra->C7_extra Diffusion C7_intra2 C7_intra2 C7_extra->C7_intra2 Diffusion (High Conc.) C7_intra2->LuxR Binds

Caption: The canonical LuxI/LuxR quorum sensing circuit.

Experimental Protocols and Data

The detection, identification, and quantification of C7-HSL require sensitive and specific analytical methods due to its typically low concentrations in biological samples.

Key Physicochemical and Analytical Data

The following table summarizes essential data for the identification of C7-HSL.

PropertyValueSource
Chemical Formula C₁₁H₁₉NO₃[4]
Molecular Weight 213.27 g/mol [4]
CAS Number 177158-20-2[4]
Precursor Ion (LC-MS) [M+H]⁺ at m/z 214.1438[3][4]
Key MS/MS Fragment m/z 102.2 (Homoserine lactone ring)[4]
Methodologies for Detection and Quantification

A summary of common experimental techniques for analyzing AHLs, including C7-HSL, is presented below.

MethodPrincipleSensitivityThroughputRemarks
LC-MS/MS Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns.High (nM to pM range)MediumGold standard for specific identification and accurate quantification.[3]
GC-MS Gas chromatographic separation followed by mass spectrometry; requires derivatization of AHLs.HighMediumLess common than LC-MS but effective for structural confirmation.
TLC Biosensor Overlay AHLs are separated on a TLC plate, which is then overlaid with an agar (B569324) layer containing a specific AHL biosensor strain (e.g., C. violaceum CV026) that produces a colored spot in response to AHLs.Moderate (µM to nM range)HighExcellent for screening multiple samples for AHL production; semi-quantitative.
Whole-Cell Biosensors Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.High (nM range)HighUsed in 96-well plate format for high-throughput screening and quantification against a standard curve.[12]
Standard Experimental Workflow: LC-MS/MS Analysis

The most robust method for unambiguous identification and quantification of C7-HSL is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (AHL Extraction):

  • Centrifuge a bacterial culture (typically late-exponential or stationary phase) to pellet the cells.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (0.1% acetic acid).

  • Vortex vigorously and separate the organic phase. Repeat the extraction twice.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography : Inject the reconstituted sample onto a reverse-phase C18 column. Elute the AHLs using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing 0.1% formic acid to promote protonation.

  • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Full Scan (MS1) : Initially, a full scan can be performed to identify the protonated molecular ion [M+H]⁺ of C7-HSL at m/z 214.14.

    • Tandem MS (MS2) or MRM : For confirmation and quantification, select the precursor ion (m/z 214.14) and fragment it. Monitor for the characteristic product ion corresponding to the conserved homoserine lactone ring (m/z 102.2). This specific transition (214.14 -> 102.2) is highly selective for C7-HSL.

3. Data Analysis:

  • Identify C7-HSL by comparing the retention time and mass fragmentation pattern to a pure synthetic standard.

  • Quantify the concentration by integrating the peak area from the MRM chromatogram and comparing it to a standard curve generated from known concentrations of the synthetic standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Reverse-Phase HPLC (C18 Column) Reconstitute->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Identify Identification (Retention Time, m/z) MS->Identify Quantify Quantification (Standard Curve) Identify->Quantify

Caption: Workflow for C7-HSL extraction and analysis by LC-MS/MS.

Conclusion and Future Directions

This compound is an integral, albeit less common, member of the AHL family of quorum-sensing molecules. Its confirmed production by bacteria from diverse environments, such as Nitrobacter winogradskyi and Cronobacter sakazakii, underscores the need to look beyond the canonical even-chained AHLs to fully understand bacterial communication. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for the definitive identification and quantification of C7-HSL.

For professionals in drug development, understanding the biosynthesis and signaling pathways of specific AHLs like C7-HSL is critical. These pathways represent promising targets for novel anti-virulence therapies ("quorum quenching"), which aim to disrupt bacterial communication rather than killing the bacteria, potentially reducing the selective pressure for antibiotic resistance. Future research should focus on identifying the full range of bacteria that produce C7-HSL, elucidating the specific LuxR receptors that recognize it, and characterizing the complete regulon it controls in pathogenic and symbiotic contexts.

References

N-Heptanoyl-DL-homoserine Lactone (C7-HSL): A Technical Guide to its Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria and the Role of C7-HSL

Bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This intricate cell-to-cell communication system relies on the production, detection, and population-density-dependent response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of this communication, regulating a wide array of physiological processes including biofilm formation, virulence factor production, and antibiotic resistance.[1][2]

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the diverse AHL family, characterized by a seven-carbon acyl chain attached to a homoserine lactone ring. While less extensively studied than other AHLs, C7-HSL is a crucial signaling molecule in various bacterial species, and understanding its mechanism of action is of significant interest for the development of novel anti-infective therapies that disrupt bacterial communication.

This technical guide provides an in-depth overview of the current understanding of the C7-HSL mechanism of action, drawing parallels from well-studied AHLs. It details the core signaling pathway, presents quantitative data from analogous systems, provides comprehensive experimental protocols for its investigation, and includes mandatory visualizations to elucidate key processes.

The Core Mechanism: The LuxI/LuxR Paradigm

The mechanism of action for AHLs, including presumably C7-HSL, is best understood through the LuxI/LuxR paradigm, first discovered in the marine bacterium Vibrio fischeri. This system is comprised of two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.[3]

  • LuxI-type Synthase: This enzyme is responsible for the synthesis of the AHL signal molecule. It utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) to provide the fatty acid side chain.

  • LuxR-type Receptor: This protein acts as the intracellular receptor for the AHL. In the absence of its cognate AHL, the LuxR-type protein is typically unstable and inactive.

The quorum sensing circuit operates as follows:

  • Synthesis: At low cell densities, the LuxI-type synthase produces a basal level of AHLs, which diffuse across the bacterial cell membrane into the extracellular environment.

  • Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold level.

  • Binding and Activation: The AHLs diffuse back into the cytoplasm and bind to the N-terminal ligand-binding domain of the LuxR-type receptor. This binding event induces a conformational change in the receptor, leading to its stabilization and dimerization.

  • Transcriptional Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically recruits RNA polymerase, leading to the transcriptional activation or repression of genes that govern collective behaviors.

AHL_Signaling_Pathway General AHL Signaling Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesis LuxR LuxR-type Receptor (inactive) LuxR_AHL Activated LuxR-AHL Complex AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion out (Low Cell Density) DNA DNA (lux box) LuxR_AHL->DNA Binds to Target_Genes Target Genes DNA->Target_Genes Regulates Transcription Phenotypes QS-regulated Phenotypes Target_Genes->Phenotypes Expression leads to Extracellular Extracellular Environment AHL_out->AHL Diffusion in (High Cell Density)

General AHL Signaling Pathway

Quantitative Data on AHL-Receptor Interactions

While specific quantitative data for the interaction of C7-HSL with its cognate LuxR-type receptor is not extensively available in the current literature, data from other well-characterized AHL-receptor systems provide valuable benchmarks for understanding the potential binding affinities and effective concentrations.

AHL MoleculeCognate ReceptorBacterial SpeciesBinding Affinity (Kd)Effective ConcentrationReference
N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL)LuxRVibrio fischeri~10 nM1-10 nM[4]
N-butanoyl-L-homoserine lactone (C4-HSL)RhlRPseudomonas aeruginosaMicromolar range>1 µM[5]
N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL)LasRPseudomonas aeruginosaNanomolar range100 nM - 1 µM[6]

Note: The binding affinities and effective concentrations of AHLs can vary significantly depending on the specific LuxR-type receptor and the bacterial species.

Experimental Protocols for the Study of C7-HSL

To elucidate the specific mechanism of action of C7-HSL, a combination of genetic, biochemical, and "-omics" approaches is required. The following sections detail key experimental protocols that can be adapted for the study of C7-HSL.

Reporter Gene Assay for C7-HSL Activity

This assay is used to determine the biological activity of C7-HSL and to screen for its cognate LuxR-type receptor. It typically involves a reporter strain, often E. coli, that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a lux box-containing promoter. The strain also expresses a candidate LuxR-type receptor.

Methodology:

  • Strain Construction:

    • Clone the candidate luxR-type gene into an expression vector.

    • Construct a reporter plasmid containing a lux box promoter fused to a reporter gene.

    • Co-transform both plasmids into a suitable E. coli host strain.

  • Culture Preparation:

    • Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.

    • Subculture the overnight culture into fresh medium and grow to early to mid-logarithmic phase.

  • Induction:

    • Aliquot the culture into a 96-well plate.

    • Add varying concentrations of synthetic C7-HSL to the wells. Include a no-AHL control.

  • Incubation:

    • Incubate the plate at an appropriate temperature with shaking for a defined period to allow for gene expression.

  • Detection:

    • Measure the reporter gene activity. For a β-galactosidase assay, add a substrate like ONPG and measure absorbance. For a bioluminescence assay, measure light emission using a luminometer.

  • Data Analysis:

    • Plot the reporter activity as a function of C7-HSL concentration to determine the dose-response curve and the EC50 value.

Reporter_Assay_Workflow Reporter Gene Assay Workflow Start Start Strain_Construction Construct Reporter Strain (E. coli with LuxR homolog and reporter plasmid) Start->Strain_Construction Culture Culture Reporter Strain Strain_Construction->Culture Induction Induce with varying concentrations of C7-HSL Culture->Induction Incubation Incubate Induction->Incubation Detection Measure Reporter Gene Activity Incubation->Detection Analysis Analyze Data (Dose-Response Curve) Detection->Analysis End End Analysis->End

Reporter Gene Assay Workflow
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., a purified LuxR-type receptor) and an analyte (C7-HSL).[7][8]

Methodology:

  • Protein Purification:

    • Overexpress and purify the candidate LuxR-type receptor protein with a suitable tag (e.g., His-tag) for immobilization.

  • Chip Preparation:

  • Ligand Immobilization:

    • Covalently immobilize the purified LuxR-type receptor onto the activated sensor chip surface via amine coupling.

    • Block any remaining active sites with ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of C7-HSL in a suitable running buffer.

    • Inject the C7-HSL solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow Start Start Purify_Protein Purify LuxR-type Receptor Start->Purify_Protein Immobilize Immobilize Receptor on Chip Purify_Protein->Immobilize Prepare_Chip Prepare SPR Sensor Chip Prepare_Chip->Immobilize Inject_AHL Inject varying concentrations of C7-HSL Immobilize->Inject_AHL Acquire_Data Acquire Sensorgram Data Inject_AHL->Acquire_Data Analyze_Data Analyze Kinetics (ka, kd, Kd) Acquire_Data->Analyze_Data End End Analyze_Data->End

Surface Plasmon Resonance (SPR) Workflow
Transcriptomic Analysis (RNA-Seq)

RNA-Seq provides a global view of the genes regulated by C7-HSL. This involves comparing the transcriptomes of bacteria grown in the presence and absence of C7-HSL.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to a specific growth phase (e.g., mid-logarithmic).

    • Treat one set of cultures with a known effective concentration of C7-HSL and another set with a vehicle control.

  • RNA Extraction:

    • Harvest the bacterial cells and perform total RNA extraction using a suitable method that preserves RNA integrity.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Fragment the remaining mRNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments to create a sequencing library.

  • Sequencing:

    • Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the bacterial reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the C7-HSL-treated and control groups.

    • Perform functional enrichment analysis (e.g., GO term and pathway analysis) to understand the biological processes regulated by C7-HSL.

RNA_Seq_Workflow RNA-Seq Workflow Start Start Culture Culture Bacteria +/- C7-HSL Start->Culture RNA_Extraction Extract Total RNA Culture->RNA_Extraction Library_Prep Prepare RNA-Seq Libraries RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis End End Data_Analysis->End

RNA-Seq Workflow for Transcriptomic Analysis
Proteomic Analysis

Proteomics complements transcriptomics by providing insights into the changes in protein expression in response to C7-HSL. A common approach is label-free quantitative mass spectrometry.[1][10]

Methodology:

  • Bacterial Culture and Treatment:

    • Similar to RNA-Seq, grow bacterial cultures with and without C7-HSL.

  • Protein Extraction and Digestion:

    • Lyse the bacterial cells and extract the total protein.

    • Quantify the protein concentration.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and relative abundance.

  • Data Analysis:

    • Identify the proteins from the peptide sequences using a protein database.

    • Quantify the relative abundance of each protein in the C7-HSL-treated and control samples.

    • Identify differentially expressed proteins.

    • Perform functional annotation and pathway analysis of the differentially expressed proteins.

Proteomics_Workflow Proteomics Workflow Start Start Culture Culture Bacteria +/- C7-HSL Start->Culture Protein_Extraction Extract and Digest Proteins Culture->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Bioinformatic Analysis (Differentially Expressed Proteins) LC_MS->Data_Analysis End End Data_Analysis->End

Proteomics Workflow for Protein Expression Analysis

Conclusion and Future Directions

This compound is an integral component of the quorum sensing machinery in various bacterial species. Its mechanism of action is presumed to follow the canonical LuxI/LuxR model, where it binds to a cognate receptor to modulate gene expression in a cell-density-dependent manner. However, specific details regarding its dedicated receptor, binding kinetics, and the full spectrum of regulated genes and phenotypes remain largely unexplored.

The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the C7-HSL signaling pathway. Future research should focus on:

  • Identification and characterization of the specific LuxR-type receptor(s) for C7-HSL in various bacterial species.

  • Determination of the binding affinity and specificity of C7-HSL to its cognate receptor(s).

  • Comprehensive transcriptomic and proteomic analyses to delineate the C7-HSL regulon.

  • Phenotypic characterization to link C7-HSL-mediated gene regulation to specific bacterial behaviors.

A deeper understanding of the C7-HSL mechanism of action will not only advance our fundamental knowledge of bacterial communication but also pave the way for the development of targeted anti-quorum sensing strategies to combat bacterial infections and their associated pathologies.

References

Gene Regulation by N-Heptanoyl-DL-homoserine Lactone in Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of gene regulation by N-Heptanoyl-DL-homoserine lactone (C7-HSL), a key signaling molecule in bacterial quorum sensing. The content delves into the core signaling pathways, quantitative data on gene regulation, and detailed experimental protocols relevant to the study of C7-HSL and other acyl-homoserine lactones (AHLs). This document is intended to serve as a valuable resource for researchers investigating bacterial communication, virulence, and biofilm formation, as well as for professionals in drug development targeting these pathways.

Introduction to N-Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[1] This process relies on the production and detection of small, diffusible signaling molecules called autoinducers. One of the most well-characterized families of autoinducers in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).[1][2]

AHL-mediated quorum sensing systems are pivotal in controlling a wide array of physiological processes, including biofilm formation, virulence factor production, motility, and the synthesis of secondary metabolites.[1][3] The specificity of these systems is largely determined by the length and modification of the acyl side chain of the AHL molecule. This compound (C7-HSL) is a member of the AHL family with a seven-carbon acyl chain.

The canonical AHL quorum sensing circuit is composed of two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL and modulates gene expression.[1][4] As the bacterial population density increases, the extracellular concentration of the AHL signal rises. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type receptor, leading to a conformational change that typically promotes dimerization and binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[5] This interaction can either activate or repress the transcription of these genes, thereby orchestrating a coordinated population-wide response.

The Role of C7-HSL in Gram-negative Bacteria

While a broad spectrum of AHLs have been studied, C7-HSL has been identified as a signaling molecule in several Gram-negative bacteria, most notably in Serratia marcescens. In this opportunistic pathogen, C7-HSL, along with other AHLs like N-hexanoyl-HSL (C6-HSL) and N-octanoyl-HSL (C8-HSL), is involved in the regulation of various phenotypes, including the production of the red pigment prodigiosin (B1679158) and swarming motility.[3]

Despite the identification of C7-HSL and its associated phenotypes, detailed quantitative data specifically on C7-HSL-mediated gene expression is not as abundant in the scientific literature compared to other AHLs. Therefore, this guide will provide a general framework for understanding C7-HSL regulation, drawing upon the well-established principles of AHL-mediated quorum sensing and using data from closely related AHLs as illustrative examples where C7-HSL-specific data is unavailable.

Core Signaling Pathway of AHL-Mediated Gene Regulation

The fundamental mechanism of gene regulation by C7-HSL is presumed to follow the canonical LuxI/R-type signaling pathway. A generalized model of this pathway is depicted below.

AHL_Signaling_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase AHL C7-HSL LuxI->AHL Synthesis LuxR LuxR-type Receptor Complex C7-HSL-LuxR Complex LuxR->Complex AHL->LuxR Binding AHL->Complex AHL_out C7-HSL AHL->AHL_out Diffusion DNA DNA (lux box) Complex->DNA Binding Genes Target Genes DNA->Genes Transcription Regulation

A generalized model of the AHL-mediated quorum sensing pathway.

In this pathway, a LuxI-type synthase synthesizes C7-HSL. As the bacterial population grows, C7-HSL accumulates both inside and outside the cells. Once a threshold concentration is reached, C7-HSL binds to the cytoplasmic LuxR-type receptor. This binding event activates the receptor, which then binds to specific DNA sequences (lux boxes) to regulate the expression of target genes.

Quantitative Data on AHL-Regulated Genes

While specific quantitative data (e.g., fold-change from RNA-seq or qRT-PCR) for genes regulated by C7-HSL is limited in publicly available literature, the functional classes of genes regulated by short-to-medium chain AHLs in various Gram-negative bacteria are well-documented. The following table summarizes these gene categories, which are likely to be similarly regulated by C7-HSL in bacteria that produce this signal molecule.

Functional Category Examples of Regulated Genes/Phenotypes Bacterial Species (Examples) Reference
Virulence Factors Proteases, hemolysins, exotoxins, siderophoresPseudomonas aeruginosa, Burkholderia cenocepacia[6][7]
Biofilm Formation Genes for exopolysaccharide synthesis, adhesion, and biofilm maturationPseudomonas aeruginosa, Serratia marcescens[3]
Motility Genes for flagellar synthesis and swarming motilitySerratia marcescens[3]
Secondary Metabolites Genes for pigment (e.g., prodigiosin) and antibiotic biosynthesisSerratia marcescens, Chromobacterium violaceum[3][8]
Transport Systems Efflux pumps, nutrient uptake systemsBurkholderia cenocepacia[9]
Metabolism Genes involved in amino acid and carbon metabolismSerratia marcescens[1]

Experimental Protocols

Investigating the regulatory effects of C7-HSL involves a variety of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments.

AHL Detection and Quantification using Chromobacterium violaceum CV026 Bioassay

The biosensor strain Chromobacterium violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs (C4- to C8-HSLs).[8] This makes it a useful tool for detecting and semi-quantifying C7-HSL.

Workflow for AHL Detection:

AHL_Detection_Workflow start Start: Bacterial Culture Supernatant extraction AHL Extraction (e.g., with ethyl acetate) start->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration spotting Spot Extract onto Agar (B569324) Plate concentration->spotting overlay Overlay with soft agar containing C. violaceum CV026 spotting->overlay incubation Incubate at 30°C overlay->incubation detection Observe for Purple Pigmentation incubation->detection end End: C7-HSL Detected detection->end

Workflow for the detection of AHLs using a bioassay.

Protocol:

  • Preparation of CV026 Indicator Plates:

    • Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.

    • Prepare molten LB agar (1.5%) and cool to approximately 50°C.

    • Inoculate the molten agar with the overnight culture of CV026 (e.g., 1 ml of culture per 100 ml of agar).

    • Pour the inoculated agar into sterile petri dishes and allow to solidify.

  • Sample Preparation:

    • Grow the bacterial strain of interest to the desired cell density.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile).

  • Bioassay:

    • Aseptically place sterile paper discs onto the surface of the CV026 indicator plates.

    • Apply a known volume of the reconstituted extract to each disc.

    • As a positive control, apply a known amount of synthetic C7-HSL. Use the solvent as a negative control.

    • Incubate the plates at 30°C for 24-48 hours.

    • The presence of C7-HSL will be indicated by a purple halo around the paper disc due to the induction of violacein production in CV026. The diameter of the halo can be used for semi-quantification by comparing it to the halos produced by known concentrations of the C7-HSL standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the change in expression of specific target genes in response to C7-HSL.

Protocol:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest in a suitable medium to early or mid-logarithmic phase.

    • Divide the culture into two flasks. To one, add C7-HSL to the desired final concentration (treatment). To the other, add an equal volume of the solvent used to dissolve the C7-HSL (control).

    • Incubate both cultures under the same conditions for a defined period (e.g., 1-2 hours).

  • RNA Extraction:

    • Harvest the bacterial cells from both the treatment and control cultures by centrifugation.

    • Immediately stabilize the RNA using an RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Perform the qRT-PCR using a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the C7-HSL-treated sample relative to the control, normalized to the expression of the reference gene.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction

EMSA is used to study the binding of a LuxR-type protein to the promoter region of a target gene in the presence of C7-HSL.

Protocol:

  • Preparation of DNA Probe:

    • Synthesize and anneal complementary oligonucleotides corresponding to the putative lux box-containing promoter region of the target gene.

    • Label the resulting double-stranded DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Preparation of Protein:

    • Overexpress and purify the cognate LuxR-type receptor protein.

  • Binding Reaction:

    • In a binding buffer, incubate the purified LuxR-type protein with C7-HSL for a period to allow for complex formation.

    • Add the labeled DNA probe to the protein-AHL mixture and incubate to allow for DNA binding.

    • Include control reactions: probe only, probe with protein but without C7-HSL, and a competition reaction with an excess of unlabeled specific probe.

  • Electrophoresis and Detection:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

    • Detect the labeled probe. If radioactively labeled, expose the gel to X-ray film. If biotin-labeled, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

    • A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a DNA-protein complex. The dependence of this shift on the presence of C7-HSL demonstrates the role of the AHL in mediating the DNA-protein interaction.

Conclusion

This compound is an important signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. While the general principles of its function are understood to follow the canonical LuxI/R paradigm, further research, particularly quantitative transcriptomic and proteomic studies, is needed to fully elucidate the specific genes and pathways regulated by C7-HSL in different bacterial species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of C7-HSL-mediated gene regulation and its impact on bacterial physiology and pathogenesis. A deeper understanding of these signaling pathways will be crucial for the development of novel anti-virulence strategies to combat bacterial infections.

References

An In-depth Technical Guide to N-Heptanoyl-DL-homoserine lactone: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are pivotal in the process of quorum sensing (QS) in Gram-negative bacteria, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2][3][4][5] The regulation of various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis, is controlled by AHL-mediated QS.[6][7] This makes C7-HSL and other AHLs significant targets for the development of novel anti-infective therapies that disrupt bacterial communication, a strategy often referred to as quorum quenching. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is composed of a homoserine lactone ring attached to a seven-carbon acyl chain via an amide linkage.[2] The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.

Chemical Identifiers

  • IUPAC Name: N-(2-oxooxolan-3-yl)heptanamide[8]

  • CAS Number: 106983-26-0[9][10]

  • Molecular Formula: C₁₁H₁₉NO₃[9][10]

  • SMILES: CCCCCCC(=O)NC1CCOC1=O[9]

  • InChI Key: FTMZLSDESAOPSZ-UHFFFAOYSA-N[9]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 213.27 g/mol [8][9][10]
Appearance White to faintly brown powder with small lumps[9]
Storage Temperature -20°C[9][10]
XLogP3 2.1[8]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[11] For the related N-Hexanoyl-L-homoserine lactone, solubility is approximately 30 mg/mL in DMSO and DMF, and 10 mg/mL in PBS (pH 7.2).[12][13][11][12][13]

Biological Properties and Mechanism of Action

This compound is a crucial signaling molecule in bacterial quorum sensing.[11] Its primary role is to act as an autoinducer, regulating gene expression in a population-density-dependent manner.

Mechanism of Action: The LuxI/LuxR System

The canonical mechanism of action for AHLs involves the LuxI/LuxR-type quorum sensing system.[2][5]

  • Synthesis: A LuxI-type synthase enzyme produces this compound within the bacterial cell.[3]

  • Diffusion and Accumulation: As a small, diffusible molecule, it moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[11]

  • Receptor Binding: Once a threshold concentration is reached, the AHL binds to a cognate LuxR-type transcriptional regulator protein in the cytoplasm.[3][5]

  • Transcriptional Regulation: This binding event activates the LuxR-type protein, which then binds to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes.[6]

The following diagram illustrates the general LuxI/LuxR quorum sensing pathway.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_in N-Heptanoyl-DL- homoserine lactone LuxI->AHL_in Synthesis LuxR LuxR-type Receptor DNA DNA (lux box) LuxR->DNA Activation & Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription AHL_in->LuxR Binding AHL_out N-Heptanoyl-DL- homoserine lactone AHL_in->AHL_out Diffusion AHL_out->AHL_in Increased Concentration Synthesis_Workflow Start Start: Reactants (DL-Homoserine lactone HCl, Heptanoyl chloride, NaHCO₃) Reaction Acylation Reaction (Schotten-Baumann) Start->Reaction Workup Aqueous Workup (Phase separation, washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Pure N-Heptanoyl-DL- homoserine lactone Purification->Final_Product Violacein_Assay_Workflow Start Start: Prepare C. violaceum CV026 lawn on LB agar Spotting Spot AHL solution and negative control onto the lawn Start->Spotting Incubation Incubate at 30°C for 24-48 hours Spotting->Incubation Observation Observe for purple violacein production Incubation->Observation Result Result: Purple halo indicates AHL activity Observation->Result

References

Synthesis of N-Heptanoyl-DL-homoserine Lactone: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of N-Heptanoyl-DL-homoserine lactone, a crucial signaling molecule in bacterial quorum sensing. This document details established experimental protocols, presents quantitative data for synthesis outcomes, and illustrates the relevant biological pathways and experimental workflows.

Introduction

This compound (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The study of C7-HSL and other AHLs is critical for understanding and manipulating bacterial behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to synthesize high-purity C7-HSL is therefore essential for research in microbiology, drug discovery, and biotechnology.

Synthesis of this compound

Two primary and robust methods for the synthesis of this compound are the Schotten-Baumann reaction and the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.

Schotten-Baumann Reaction

This method involves the acylation of DL-homoserine lactone hydrobromide with heptanoyl chloride under basic conditions. The reaction is typically carried out in a biphasic system.

Experimental Protocol:

  • Preparation of Reactants:

    • Dissolve DL-homoserine lactone hydrobromide (1.0 equivalent) in deionized water.

    • Prepare a solution of sodium bicarbonate (2.5 equivalents) in deionized water.

    • Dissolve heptanoyl chloride (1.1 equivalents) in an organic solvent such as dichloromethane (B109758) (DCM) or chloroform.

  • Reaction Setup:

    • Combine the DL-homoserine lactone hydrobromide solution and the organic solvent containing heptanoyl chloride in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • While stirring vigorously, slowly add the sodium bicarbonate solution dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-18 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

EDC-Mediated Amide Coupling

This method facilitates the formation of an amide bond between heptanoic acid and DL-homoserine lactone using EDC as a coupling agent.

Experimental Protocol:

  • Preparation of Reactants:

    • Dissolve heptanoic acid (1.0 equivalent), DL-homoserine lactone hydrobromide (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane.

    • Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture to act as a base.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Work-up and Extraction:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Purification and Characterization

Purification:

The crude this compound is typically purified by silica (B1680970) gel column chromatography. A gradient elution system of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is commonly employed. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC analysis. Commercially available this compound often has a purity of ≥97.0%.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-acyl homoserine lactones using the described methods. While specific data for the heptanoyl derivative is not extensively published in a comparative format, the yields for similar AHLs provide a reasonable expectation.

Synthesis MethodAcyl Chain LengthReported Yield (%)Purity (%)Reference
Schotten-BaumannC6 (Hexanoyl)~85>95General literature
Schotten-BaumannC8 (Octanoyl)~80-90>95General literature
EDC CouplingC6 (Hexanoyl)70-85>95General literature
EDC CouplingC10 (Decanoyl)65-80>95General literature
Commercial ProductC7 (Heptanoyl)N/A≥97.0

Signaling Pathway and Experimental Workflows

LuxI/LuxR Quorum Sensing Signaling Pathway

This compound functions within the canonical LuxI/LuxR-type quorum-sensing circuit in many Gram-negative bacteria. The following diagram illustrates this signaling pathway.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL_in C7-HSL LuxI->AHL_in Synthesis LuxR LuxR (Transcriptional Regulator) LuxR_AHL LuxR-C7-HSL Complex LuxR->LuxR_AHL Binding AHL_in->LuxR AHL_out C7-HSL AHL_in->AHL_out Diffusion (Low cell density) DNA lux Box (DNA) LuxR_AHL->DNA Binds to Target_Genes Target Genes (e.g., virulence, biofilm) DNA->Target_Genes Activates Transcription Target_Genes->LuxI Positive Feedback AHL_out->AHL_in Diffusion (High cell density)

Caption: LuxI/LuxR quorum sensing circuit mediated by this compound (C7-HSL).

Experimental Workflow: Violacein (B1683560) Production Assay in Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces the purple pigment violacein in a quorum-sensing-dependent manner. Mutant strains, such as CV026, are unable to produce their own AHLs but will produce violacein in the presence of exogenous short-chain AHLs like C7-HSL. This makes them excellent biosensors.

Violacein_Assay_Workflow start Start culture Culture C. violaceum CV026 (overnight) start->culture prepare Prepare microplate with Luria-Bertani (LB) broth culture->prepare add_hsl Add serial dilutions of This compound prepare->add_hsl inoculate Inoculate wells with C. violaceum CV026 culture add_hsl->inoculate incubate Incubate at 30°C for 24-48 hours inoculate->incubate centrifuge Centrifuge plate to pellet cells incubate->centrifuge extract Add DMSO to each well to extract violacein centrifuge->extract measure Measure absorbance at 585 nm extract->measure end End measure->end

Caption: Workflow for quantifying violacein production in C. violaceum induced by C7-HSL.

Experimental Workflow: Biofilm Formation Assay

Synthetic AHLs can be used to study their effect on biofilm formation in various bacteria, such as Pseudomonas aeruginosa.

Biofilm_Assay_Workflow start Start culture Culture P. aeruginosa (overnight) start->culture prepare Prepare microplate with media and varying concentrations of this compound culture->prepare inoculate Inoculate wells with P. aeruginosa culture prepare->inoculate incubate Incubate statically at 37°C for 24-72 hours inoculate->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain adherent biofilm with crystal violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain with ethanol (B145695) or acetic acid wash_stain->solubilize measure Measure absorbance at ~570 nm solubilize->measure end End measure->end

Caption: General workflow for assessing the impact of C7-HSL on bacterial biofilm formation.

Conclusion

This guide provides a comprehensive technical overview for the synthesis and application of this compound in a research setting. The detailed protocols for two reliable synthetic methods, along with purification and characterization guidelines, will enable researchers to produce this valuable molecule. The provided diagrams of the LuxI/LuxR signaling pathway and common experimental workflows offer a clear framework for designing and executing studies aimed at understanding and modulating bacterial quorum sensing. The ability to synthesize and utilize C7-HSL is fundamental to advancing our knowledge of bacterial communication and developing novel strategies to combat bacterial pathogenesis.

The Enigmatic Presence of N-Heptanoyl-DL-homoserine lactone in the Bacterial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors. While AHLs with even-numbered acyl chains are extensively studied, the natural occurrence and biological roles of their odd-chained counterparts, such as N-Heptanoyl-DL-homoserine lactone (C7-HSL), remain comparatively enigmatic. This technical guide synthesizes the current knowledge on the natural occurrence of C7-HSL in bacteria, providing a comprehensive overview for researchers in microbiology, drug development, and related fields. We delve into the identified bacterial producers, the genetic determinants of C7-HSL synthesis, and the established methodologies for its detection and quantification. Furthermore, this guide presents a generalized model of the signaling pathway involved and detailed experimental protocols to facilitate further investigation into this intriguing signaling molecule.

Natural Occurrence of this compound (C7-HSL)

The natural production of this compound has been identified in a limited number of bacterial species, suggesting a specialized role in specific ecological niches. The primary evidence for its natural occurrence comes from studies on environmental isolates and the heterologous expression of AHL synthase genes.

Identified Bacterial Producers

While the database of C7-HSL producing bacteria is not as extensive as for other AHLs, a notable producer has been identified:

  • Klebsiella pneumoniae : Environmental isolates of Klebsiella pneumoniae have been shown to produce a range of AHL molecules, including C7-HSL. This finding is significant as K. pneumoniae is an opportunistic pathogen of clinical importance, and understanding its quorum sensing systems is crucial for developing anti-virulence strategies.[1]

Biosynthesis via Heterologous Gene Expression

The genetic basis for C7-HSL production has been elucidated through the expression of AHL synthase genes in a host bacterium that does not naturally produce AHLs, such as Escherichia coli.

  • Nitrobacter winogradskyi : The AHL synthase gene, nwiI, from the nitrite-oxidizing bacterium Nitrobacter winogradskyi, when expressed in E. coli, directs the synthesis of several AHLs, including C7-HSL and N-nonanoyl-homoserine lactone (C9-HSL).[2] Interestingly, while the NwiI synthase possesses the capability to produce C7-HSL, studies on wild-type Nitrobacter winogradskyi have primarily identified the production of N-decanoyl-L-homoserine lactone (C10-HSL) and a monounsaturated C10-HSL (C10:1-HSL), suggesting that the production of C7-HSL in the native organism might be condition-dependent or a minor component of its AHL profile.[3][4][5][6]

Quantitative Data on C7-HSL Production

To date, specific quantitative data on the concentration of this compound produced by wild-type or recombinant bacteria in culture remains limited in published literature. The table below is structured to accommodate such data as it becomes available through future research.

Bacterial SpeciesStrainGrowth ConditionsMethod of QuantificationConcentration of C7-HSLReference
Klebsiella pneumoniaeEnvironmental IsolatesNot specifiedHPLCNot specified[1]
Escherichia coli (pGEX-nwiI)RecombinantMixotrophic mediumLC-MSDetected, but not quantified[2]

Quorum Sensing Signaling Pathway

The signaling pathway for this compound is presumed to follow the canonical LuxI/LuxR model of quorum sensing prevalent in Gram-negative bacteria. In this model, a LuxI-type synthase produces the AHL signal, which then interacts with a cognate LuxR-type transcriptional regulator to control the expression of target genes.

Generalized C7-HSL Signaling Pathway

The following diagram illustrates the generalized signaling pathway for C7-HSL, based on the well-established LuxI/LuxR paradigm.

C7_HSL_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase (e.g., NwiI) C7_HSL_internal C7-HSL LuxI->C7_HSL_internal Biosynthesis LuxR LuxR-type Receptor Complex C7-HSL-LuxR Complex LuxR->Complex C7_HSL_internal->LuxR Binding C7_HSL_internal->Complex C7_HSL_external C7-HSL (extracellular) C7_HSL_internal->C7_HSL_external Diffusion Promoter Promoter Complex->Promoter Activation TargetGenes Target Genes Promoter->TargetGenes Transcription Extraction_Workflow Start Bacterial Culture Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspension Resuspend Extract Evaporation->Resuspension End AHL Extract for Analysis Resuspension->End Analysis_Workflow cluster_detection Detection & Preliminary ID cluster_quantification Identification & Quantification TLC Thin-Layer Chromatography Biosensor Biosensor Overlay TLC->Biosensor Result1 Putative C7-HSL (Rf value) Biosensor->Result1 LC_MS LC-MS Analysis Data Data Analysis (Retention Time, m/z, Fragmentation) LC_MS->Data Result2 Confirmed C7-HSL (Quantitative Data) Data->Result2 AHL_Extract AHL Extract AHL_Extract->TLC AHL_Extract->LC_MS

References

N-Heptanoyl-DL-homoserine Lactone: A Technical Guide to its Influence on Bacterial Virulence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules that play a pivotal role in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of C7-HSL and its impact on the production of virulence factors in various Gram-negative bacteria. It delves into the molecular mechanisms of C7-HSL-mediated signaling, presents quantitative data on its effects on key virulence factors, and offers detailed experimental protocols for studying these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development who are investigating bacterial pathogenesis and seeking to develop novel anti-virulence strategies.

Introduction to this compound (C7-HSL)

This compound is a small, diffusible signaling molecule integral to quorum sensing, a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[1] The general structure of an N-acyl homoserine lactone consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and substitution.[2] C7-HSL is characterized by a seven-carbon acyl chain.

Chemical and Physical Properties of N-Heptanoyl-L-homoserine lactone:

PropertyValueReference
Formal Name N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide[1]
CAS Number 177158-20-2[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [3]
SMILES CCCCCCC(=O)N[C@H]1CCOC1=O[3]
InChI Key FTMZLSDESAOPSZ-VIFPVBQESA-N[1][3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml[1]

The biosynthesis of AHLs is generally catalyzed by a LuxI-family synthase, which utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) as substrates.[4] As the bacterial population grows, the concentration of C7-HSL in the environment increases. Once a threshold concentration is reached, C7-HSL binds to its cognate LuxR-type transcriptional regulator, leading to the activation or repression of target genes, including those encoding for virulence factors.[5]

Impact of C7-HSL on Virulence Factor Production

The role of AHLs in regulating virulence is well-established in a variety of Gram-negative pathogens.[2] While much of the research has focused on the native AHLs of specific bacteria, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, studies have also investigated the effects of non-native AHLs like C7-HSL. This cross-talk and interference with QS systems present potential avenues for therapeutic intervention.

Regulation in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes two primary QS systems, the las and rhl systems, to control the expression of a wide array of virulence factors.[6] The las system is regulated by 3-oxo-C12-HSL and the LasR receptor, while the rhl system is controlled by C4-HSL and the RhlR receptor.[7]

While C7-HSL is not the primary signaling molecule for P. aeruginosa, studies on AHL analogs have shown that variations in the acyl chain length can influence the activity of LasR and RhlR. For instance, in Erwinia carotovora, C7-HSL was shown to induce significant activity of the CarR receptor, a LuxR homolog.[5] This suggests that C7-HSL has the potential to interact with and modulate the activity of LuxR-type receptors in other bacteria, including P. aeruginosa.

Quantitative Data on the Effect of AHL Analogs on Virulence Factor Production in P. aeruginosa

While specific quantitative data for C7-HSL is limited, the following table summarizes the inhibitory effects of certain AHL analogs on key virulence factors in P. aeruginosa PAO1, providing a framework for how C7-HSL might behave.

Virulence FactorAHL AnalogConcentration (µM)Inhibition (%)Reference
Pyocyanin (B1662382)Compound 10¹200~65%[8]
ElastaseCompound 10¹200~55%[8]
Biofilm FormationCompound 10¹200>60%[8]

¹Compound 10 is 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog.

Regulation in other Gram-Negative Bacteria
  • Chromobacterium violaceum : This bacterium produces the purple pigment violacein, a known virulence factor, under the control of the CviI/CviR QS system, which primarily utilizes N-decanoyl-L-homoserine lactone (C10-HSL).[9][10] The specificity of the CviR receptor to different AHLs determines the regulatory outcome.

  • Burkholderia cenocepacia : This opportunistic pathogen, particularly problematic for individuals with cystic fibrosis, possesses multiple QS systems, including the CepIR and CciIR systems.[3][4] The CepIR system primarily uses N-octanoyl-L-homoserine lactone (C8-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).[2][11]

  • Serratia marcescens : A nosocomial pathogen, S. marcescens regulates the production of virulence factors such as the pigment prodigiosin, proteases, and hemolysins through QS systems that utilize short-chain AHLs like C4-HSL and C6-HSL.[12][13] Some strains have been reported to produce C7-HSL.[14]

Signaling Pathways and Experimental Workflows

The canonical AHL-mediated QS signaling pathway involves the synthesis of the AHL by a LuxI-type synthase, its diffusion across the cell membrane, and its binding to a cytoplasmic LuxR-type receptor at a threshold concentration. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby regulating their transcription.

General AHL Signaling Pathway

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out C7-HSL AHL_in C7-HSL AHL_out->AHL_in LuxI LuxI Synthase LuxI->AHL_in Synthesis Substrates Acyl-ACP + SAM Substrates->LuxI LuxR LuxR Receptor AHL_LuxR C7-HSL-LuxR Complex LuxR->AHL_LuxR AHL_in->AHL_out Diffusion AHL_in->LuxR Binding DNA lux box AHL_LuxR->DNA Binds to Virulence_Genes Virulence Genes DNA->Virulence_Genes Regulates Transcription Virulence_Factors Virulence Factor Production Virulence_Genes->Virulence_Factors Leads to

Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.

Experimental Workflow for Quantifying Virulence Factor Production

The following diagram illustrates a typical workflow for investigating the effect of C7-HSL on the production of a specific virulence factor, such as pyocyanin in P. aeruginosa.

Virulence_Factor_Workflow Start Start: Bacterial Culture (e.g., P. aeruginosa) Culture Inoculate into fresh medium Start->Culture Treatment Add C7-HSL at various concentrations (and a control with no C7-HSL) Culture->Treatment Incubation Incubate under appropriate conditions (e.g., 37°C with shaking) Treatment->Incubation Harvest Harvest culture supernatant by centrifugation Incubation->Harvest Extraction Extract virulence factor (e.g., Pyocyanin extraction with chloroform) Harvest->Extraction Quantification Quantify virulence factor (e.g., Measure absorbance at 520 nm) Extraction->Quantification Analysis Data Analysis and Comparison (Treated vs. Control) Quantification->Analysis End End: Determine effect of C7-HSL Analysis->End

Caption: Experimental workflow for quantifying the impact of C7-HSL on virulence factor production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AHL-mediated virulence factor regulation.

Quantification of Pyocyanin Production

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[1][2][3][11]

Materials:

  • Bacterial culture supernatant

  • Chloroform (B151607)

  • 0.2 N Hydrochloric acid (HCl)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Grow P. aeruginosa in a suitable liquid medium (e.g., King's A medium) with and without the desired concentrations of C7-HSL.[3]

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • To 2 mL of the supernatant, add 3 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.[3]

  • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a fresh tube.

  • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex until the pyocyanin moves to the upper acidic aqueous layer, which will turn pink.[1]

  • Centrifuge to separate the phases.

  • Measure the absorbance of the upper pink layer at 520 nm using a spectrophotometer, with 0.2 N HCl as a blank.[2]

  • Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD₅₂₀ × 17.072 .[1][2]

Elastase Activity Assay

This protocol is based on the elastin-Congo red assay for quantifying elastase activity.[9]

Materials:

  • Bacterial culture supernatant

  • Elastin-Congo red (ECR) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare bacterial culture supernatants as described in the pyocyanin quantification protocol.

  • In a microcentrifuge tube, mix a defined volume of the culture supernatant with the Tris-HCl buffer.

  • Add a specific amount of ECR substrate to the mixture.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours) with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes to pellet the unhydrolyzed ECR.

  • Transfer the supernatant to a clean cuvette and measure the absorbance at a specific wavelength (e.g., 495 nm) to quantify the amount of released Congo red dye.

  • A standard curve using known concentrations of purified elastase should be prepared to determine the elastase activity in the samples.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of virulence-related genes in response to C7-HSL.

Materials:

  • Bacterial cells grown with and without C7-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target and reference genes

Procedure:

  • Grow bacteria to the desired growth phase in the presence and absence of C7-HSL.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the virulence genes of interest, and a reference gene (e.g., a housekeeping gene with stable expression).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the C7-HSL-treated samples compared to the untreated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow for investigating the in vivo binding of a LuxR-type receptor to the promoter regions of target virulence genes in the presence of C7-HSL.[13][14][15]

Materials:

  • Bacterial cultures treated with C7-HSL

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonplicator or enzymatic digestion reagents (to shear chromatin)

  • Antibody specific to the LuxR-type receptor

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target promoter regions

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase and treat with C7-HSL.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture and incubating for a specific time.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to release the chromatin.

  • Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin with an antibody specific to the LuxR-type receptor. An isotype-matched IgG should be used as a negative control.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • Treat with proteinase K to digest the proteins.

  • Purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR using primers specific to the promoter regions of the target virulence genes to quantify the enrichment of these regions.

Conclusion

This compound, as a member of the AHL family, has the potential to significantly influence the production of virulence factors in a variety of Gram-negative bacteria. Understanding the specific interactions of C7-HSL with different LuxR-type receptors and its quantitative impact on virulence gene expression is crucial for a comprehensive understanding of bacterial pathogenesis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of C7-HSL and other AHLs in bacterial communication and to explore them as potential targets for novel antimicrobial therapies. The development of quorum sensing inhibitors that can interfere with AHL signaling holds promise for disarming pathogens without exerting selective pressure for resistance, a critical goal in the face of rising antibiotic resistance. Further research focused on the specific effects of C7-HSL will undoubtedly contribute to this important endeavor.

References

Methodological & Application

Application Notes and Protocols for the Extraction of N-Heptanoyl-DL-homoserine lactone (C7-HSL) from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl homoserine lactones (HSLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication in Gram-negative bacteria that regulates gene expression in response to population density.[1][2][3] N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a specific HSL molecule utilized by various bacterial species. The accurate extraction and quantification of C7-HSL from bacterial cultures are crucial for studying quorum sensing-regulated processes, including biofilm formation, virulence factor production, and antibiotic resistance.[4][5] This document provides a detailed protocol for the extraction of C7-HSL from bacterial culture supernatants, primarily focusing on the widely used liquid-liquid extraction (LLE) method.[1][2][6][7]

Signaling Pathway Overview: LuxI/R-type Quorum Sensing

The production and perception of HSLs in many Gram-negative bacteria are governed by a LuxI/LuxR-type quorum sensing circuit.[1] In this system, the LuxI-family synthase is responsible for synthesizing the specific HSL molecule. As the bacterial population density increases, the concentration of the HSL autoinducer in the environment surpasses a certain threshold. The HSL then binds to and activates its cognate LuxR-family transcriptional regulator. This activated complex subsequently binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes.

AHL_Signaling_Pathway Low Cell Density cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (e.g., C7-HSL) LuxI->AHL Synthesis LuxR LuxR (Receptor Protein) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL->LuxR Binding & Activation AHL_out AHL (e.g., C7-HSL) AHL->AHL_out Diffusion DNA DNA (lux box) AHL_LuxR->DNA Binds Genes Target Genes DNA->Genes Regulates Transcription AHL_out->LuxR Influx

Caption: A diagram illustrating the general LuxI/R-type quorum sensing signaling pathway in Gram-negative bacteria.

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction of C7-HSL from bacterial cultures.

Protocol 1: Bacterial Culture and Supernatant Preparation

Materials:

  • Bacterial strain of interest

  • Appropriate liquid culture medium (e.g., Luria-Bertani (LB) broth)[7][8]

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculate a single colony of the bacterial strain into a starter culture of 5-10 mL of the appropriate medium.

  • Incubate the starter culture overnight at the optimal temperature and shaking speed for the specific strain (e.g., 37°C at 200 rpm).[8]

  • Inoculate a larger volume of fresh medium (e.g., 100 mL) with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the culture under a controlled temperature and shaking. Monitor the bacterial growth by measuring the OD600 periodically. C7-HSL is typically produced during the late logarithmic to stationary phase of growth.[1]

  • Once the culture reaches the desired growth phase (e.g., stationary phase), harvest the cells by centrifugation at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[6]

  • Carefully decant the supernatant into a sterile flask. The supernatant contains the secreted C7-HSL. For enhanced stability of HSLs, the supernatant can be passed through a 0.22 µm filter to remove any remaining bacterial cells.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) of C7-HSL

Materials:

Procedure:

  • Transfer the cell-free supernatant to a separatory funnel.

  • Add an equal volume of acidified ethyl acetate to the supernatant.[6][7]

  • Shake the mixture vigorously for 2 minutes and then allow the phases to separate. The upper organic phase contains the HSLs.[6]

  • Collect the upper ethyl acetate phase.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate to maximize the recovery of C7-HSL.[1][2]

  • Combine all the collected ethyl acetate fractions.

  • Dry the organic phase by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling. Filter the dried extract to remove the drying agent.[7]

  • Evaporate the solvent using a rotary evaporator at a temperature of 30-40°C until a dry residue is obtained.[1][6][9]

  • Resuspend the dried extract in a small, known volume (e.g., 100 µL to 1 mL) of HPLC-grade acetonitrile or methanol.[1][7]

  • Store the concentrated C7-HSL extract at -20°C until further analysis.[1][7]

Experimental Workflow

The following diagram outlines the key steps in the extraction of C7-HSL from a bacterial culture.

C7_HSL_Extraction_Workflow Experimental Workflow for C7-HSL Extraction culture 1. Bacterial Culture (Stationary Phase) centrifuge 2. Centrifugation (10,000 x g, 15 min, 4°C) culture->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant lle 4. Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->lle organic_phase 5. Collect Organic Phase lle->organic_phase drying 6. Dry with Anhydrous MgSO4 organic_phase->drying evaporation 7. Rotary Evaporation drying->evaporation residue 8. Resuspend Residue (Acetonitrile/Methanol) evaporation->residue analysis 9. Analysis (HPLC-MS, Bioassay) residue->analysis

Caption: A flowchart detailing the experimental workflow for the extraction of C7-HSL from bacterial culture.

Data Presentation

Solvent SystemRelative PolarityTypical Recovery of HSLsNotes
Acidified Ethyl Acetate 0.477High Most commonly used and effective solvent for a wide range of HSLs. Acidification helps to protonate the HSLs, increasing their solubility in the organic phase.[1][2][6]
Dichloromethane 0.309Moderate to HighAlso used for HSL extraction, but ethyl acetate is generally preferred.[2]
Chloroform 0.259ModerateCan be used, but less common than ethyl acetate.[2]
Methanol 0.762VariableOften used for resuspending dried extracts for analysis rather than for the primary extraction from aqueous culture supernatant due to its miscibility with water.[1][6]

Alternative and Supplementary Methods

Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed as an alternative or a supplementary step to LLE for cleaning up and concentrating HSL extracts.[1][10] SPE can potentially improve the sensitivity of detection by two- to ten-fold compared to LLE alone.[1][10] The general procedure involves passing the crude extract through a packed column (e.g., C18 silica), where the HSLs are retained. After washing the column to remove impurities, the HSLs are eluted with a suitable solvent.

Detection and Quantification

Following extraction, C7-HSL can be detected and quantified using several methods:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of C7-HSL. The molecule is identified based on its retention time and mass-to-charge ratio (m/z) compared to a pure standard.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another chromatographic method that can be used for the analysis of HSLs.[11]

  • Bacterial Biosensors: These are engineered bacterial strains that produce a detectable signal, such as light (bioluminescence) or color (pigment production), in the presence of specific HSLs.[1][7][12] For instance, Chromobacterium violaceum CV026 is a commonly used biosensor for detecting short-chain HSLs (C4 to C8).[1]

Conclusion

The protocol described provides a robust and widely adopted method for the extraction of this compound from bacterial cultures. The use of acidified ethyl acetate in a liquid-liquid extraction procedure is a reliable approach for obtaining C7-HSL extracts suitable for downstream analysis by chromatography, mass spectrometry, or bioassays. Proper execution of these protocols is fundamental for researchers investigating the role of C7-HSL in bacterial communication and physiology.

References

Application Note: Purification of N-Heptanoyl-L-homoserine lactone (C7-HSL) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Heptanoyl-L-homoserine lactone (C7-HSL) is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The study of C7-HSL and other acyl-homoserine lactones (AHLs) is crucial for understanding bacterial pathogenesis, biofilm formation, and developing novel antimicrobial strategies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and quantification of C7-HSL from complex biological matrices, such as bacterial culture supernatants. This application note provides a detailed protocol for the purification of C7-HSL using reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). C7-HSL, being a relatively non-polar molecule due to its acyl chain, will be retained on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds will elute from the column at different times based on their hydrophobicity, allowing for the separation and purification of C7-HSL.

Quorum Sensing Signaling Pathway

C7-HSL is a key molecule in the quorum-sensing systems of many Gram-negative bacteria. The general mechanism involves the synthesis of the signal molecule by a LuxI-type synthase. As the bacterial population density increases, the concentration of C7-HSL in the environment also increases. Once a threshold concentration is reached, C7-HSL binds to and activates a LuxR-type transcriptional regulator, which then modulates the expression of target genes.

cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI Synthase C7_HSL_in C7-HSL LuxI->C7_HSL_in Synthesis LuxR_inactive Inactive LuxR Regulator LuxR_active Active LuxR-C7-HSL Complex LuxR_inactive->LuxR_active Activation DNA Target Genes LuxR_active->DNA Binds to DNA Expression Gene Expression (e.g., Virulence, Biofilm) DNA->Expression Transcription C7_HSL_in->LuxR_inactive Binding C7_HSL_out C7-HSL C7_HSL_in->C7_HSL_out Diffusion

Figure 1: Simplified Quorum Sensing Pathway involving C7-HSL.

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol describes the extraction of C7-HSL from a bacterial culture supernatant.

Materials:

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.

  • Collect the upper organic phase (ethyl acetate layer) containing the C7-HSL.

  • Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize recovery.

  • Pool the organic phases and dry over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a small, known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Evaporation Evaporation Drying->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Sample Sample for HPLC Filtration->HPLC_Sample

Figure 2: C7-HSL Sample Preparation Workflow.

HPLC Purification Protocol

This protocol outlines the parameters for the purification of C7-HSL using a reversed-phase C18 column.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid (HPLC grade).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid (HPLC grade).

  • C7-HSL standard for retention time confirmation.

HPLC Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.0595
30.0595
30.17030
35.07030

Procedure:

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Inject 20 µL of the prepared C7-HSL extract.

  • Run the gradient elution program as detailed in the table above.

  • Monitor the chromatogram at 210 nm.

  • To confirm the identity of the C7-HSL peak, inject a C7-HSL standard under the same conditions and compare the retention times.

  • Collect the fraction corresponding to the C7-HSL peak.

  • The collected fraction can be dried down and reconstituted in an appropriate solvent for further analysis or use.

Data Presentation

The following table summarizes typical retention times for various acyl-homoserine lactones under reversed-phase HPLC conditions. Note that exact retention times will vary depending on the specific HPLC system, column, and mobile phase conditions used.

CompoundAcyl ChainRetention Time (min) (Approximate)
C4-HSLC45-7
C6-HSLC69-12
C7-HSL C7 12-15
C8-HSLC815-18
C10-HSLC1020-23
C12-HSLC1224-27

Retention times are illustrative and should be confirmed with standards on your specific system.

Troubleshooting

  • Poor Peak Shape: This may be due to column contamination or degradation. Clean the column according to the manufacturer's instructions. Ensure the sample is fully dissolved in the mobile phase.

  • No Peak Detected: The concentration of C7-HSL in the sample may be too low. Concentrate the sample further or increase the injection volume. Check detector settings.

  • Shifting Retention Times: This can be caused by changes in mobile phase composition, temperature fluctuations, or column aging. Prepare fresh mobile phase and ensure the column temperature is stable.

Conclusion

This application note provides a comprehensive protocol for the purification of C7-HSL from bacterial culture supernatants using reversed-phase HPLC. The detailed sample preparation and HPLC methods, along with the provided data and diagrams, serve as a valuable resource for researchers, scientists, and drug development professionals working with quorum sensing molecules. The successful purification of C7-HSL is a critical step for further downstream applications, including structural elucidation, bioactivity assays, and the development of quorum sensing inhibitors.

Application Notes and Protocols for the Mass Spectrometric Identification of N-Heptanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a specific member of this family. The accurate identification and quantification of C7-HSL are crucial for understanding bacterial communication, pathogenesis, and for the development of novel anti-infective therapies that target quorum sensing. Mass spectrometry, coupled with chromatographic separation, offers highly sensitive and specific methods for the analysis of C7-HSL. This document provides detailed application notes and protocols for the identification of C7-HSL using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Mass Spectrometry Methods for this compound Identification

Two primary mass spectrometry-based methods are widely used for the identification and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex biological samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. AHLs, including C7-HSL, can be analyzed directly by GC-MS without derivatization.[2][3] The electron ionization (EI) of AHLs in the GC-MS source produces a characteristic fragmentation pattern, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 143.[2][3][4] This ion is often used for selected ion monitoring (SIM) to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection of AHLs in complex matrices.[1] This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For the analysis of C7-HSL, electrospray ionization (ESI) in the positive ion mode is typically used. The precursor ion of C7-HSL ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the identification of this compound by GC-MS and LC-MS/MS.

Table 1: GC-MS Data for this compound (HpHL)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Retention Time (min)
This compound213143, 71, 57, 438.02

Data sourced from Cataldi et al., 2004.[2]

Table 2: LC-MS/MS Data for this compound (C7-HSL)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
This compound214102.055, 84.045, 74.06, 56.05

The ion at m/z 102 corresponds to the homoserine lactone ring and is a characteristic fragment for many AHLs.[5]

III. Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reliable results. The choice of method depends on the sample matrix.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) from Bacterial Culture Supernatant

This protocol is suitable for extracting AHLs from liquid bacterial cultures.

Materials:

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the extract and evaporate the solvent using a rotary evaporator.

  • Reconstitute the dried extract in a suitable volume of acetonitrile or methanol for analysis.[6]

Protocol 3.1.2: Solid-Phase Extraction (SPE)

SPE is a useful technique for cleaning up and concentrating AHLs from complex samples.

Materials:

  • Sample (e.g., culture supernatant, environmental water sample)

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Nitrogen evaporator

Procedure:

  • Condition the C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the AHLs with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Full scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for targeted analysis, monitoring the characteristic ion at m/z 143.[2][4]

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for C7-HSL:

    • Precursor ion (Q1): m/z 214

    • Product ion (Q3): m/z 102

  • Collision Energy: Optimize for the specific instrument, but a starting point of 15-25 eV is common.

IV. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Bacterial Culture or Environmental Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Chromatography GC or LC Separation Concentration->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Identification Identification based on Retention Time and m/z DataAcquisition->Identification Quantification Quantification Identification->Quantification Quorum_Sensing_Pathway Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) C7_HSL_intra C7-HSL LuxI->C7_HSL_intra Synthesizes LuxR LuxR (Receptor) DNA DNA LuxR->DNA Activates Transcription Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm Formation) DNA->Gene_Expression C7_HSL_extra C7-HSL (Extracellular) C7_HSL_intra->C7_HSL_extra Diffuses out C7_HSL_intra_high C7-HSL C7_HSL_extra->C7_HSL_intra_high Diffuses in (High cell density) C7_HSL_intra_high->LuxR Binds to

References

Application Notes and Protocols for N-Heptanoyl-DL-homoserine lactone (C7-HSL) Reporter Strain Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a quorum-sensing signal molecule, using bacterial reporter strains. The protocols are designed for researchers in microbiology, drug discovery, and biotechnology who are investigating quorum sensing mechanisms and screening for potential inhibitors.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). This compound (C7-HSL) is a specific AHL used by various bacterial species. Reporter strain assays are a fundamental tool for studying QS, enabling the detection and quantification of AHLs and the screening of compounds that may interfere with this signaling pathway.

This document outlines the principles and detailed procedures for performing a C7-HSL reporter strain assay using common biosensors such as Chromobacterium violaceum CV026 and an Agrobacterium tumefaciens-based reporter.

Principle of the Assay

AHL reporter strains are genetically engineered bacteria that produce a detectable signal in the presence of specific AHLs. These strains are typically deficient in their own AHL synthesis but possess a functional LuxR-type receptor protein that can recognize exogenous AHLs. Upon binding of the AHL to the receptor, the complex activates the transcription of a reporter gene, leading to a measurable output such as pigment production, bioluminescence, or fluorescence.

Signaling Pathway

The underlying mechanism of detection is based on the LuxI/LuxR-type quorum sensing system. In the reporter strain, the LuxR homolog (receptor protein) is constitutively or inducibly expressed. When the exogenous C7-HSL enters the cell, it binds to the LuxR-type receptor. This binding event causes a conformational change in the receptor, leading to its dimerization and activation. The activated receptor-AHL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of the reporter gene, thereby initiating transcription and subsequent production of the reporter protein.

Figure 1: Simplified signaling pathway of C7-HSL detection in a LuxR-based reporter strain.

Experimental Protocols

Two common reporter strains for the detection of short-to-medium chain AHLs like C7-HSL are Chromobacterium violaceum CV026 and Agrobacterium tumefaciens NTL4 (or similar derivatives).

Protocol 1: Qualitative Agar (B569324) Plate Diffusion Assay using Chromobacterium violaceum CV026

This protocol is suitable for screening samples for the presence of C7-HSL. C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous AHLs with acyl chain lengths from C4 to C8.[1]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar plates

  • LB broth

  • This compound (C7-HSL) stock solution (e.g., 1 mg/mL in DMSO or ethyl acetate)

  • Test samples

  • Sterile paper discs or sterile pipette tips

  • Incubator (28-30°C)

Procedure:

  • Prepare the Reporter Lawn:

    • Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 28-30°C with shaking.

    • Spread 100 µL of the overnight culture evenly onto the surface of LB agar plates to create a bacterial lawn.

    • Allow the plates to dry at room temperature for 15-20 minutes.

  • Apply Samples:

    • If using paper discs, place sterile paper discs onto the center of the agar lawn.

    • Pipette a known volume (e.g., 10 µL) of the C7-HSL standard (positive control), solvent (negative control), and test samples onto the discs.

    • Alternatively, create small wells in the agar using a sterile pipette tip and add the samples directly into the wells.

  • Incubation:

    • Incubate the plates at 28-30°C for 24-48 hours.

  • Data Analysis:

    • Observe the plates for the appearance of a purple halo around the paper discs or wells.

    • The presence of a purple zone indicates the presence of C7-HSL or other activating AHLs in the sample. The diameter of the halo is semi-quantitatively related to the concentration of the AHL.

Protocol 2: Quantitative Broth Microdilution Assay

This protocol allows for the quantification of C7-HSL concentration by measuring the intensity of the reporter signal in a liquid culture. This example is adapted for a generic reporter strain expressing a fluorescent or luminescent reporter.

Materials:

  • AHL reporter strain (e.g., E. coli harboring a LuxR-based reporter plasmid)

  • Appropriate growth medium with selective antibiotics

  • This compound (C7-HSL) stock solution

  • Test samples

  • 96-well microtiter plates (black plates for fluorescence/luminescence)

  • Plate reader capable of measuring absorbance (for growth) and fluorescence or luminescence

Procedure:

  • Prepare Reporter Strain Culture:

    • Inoculate the reporter strain in the appropriate growth medium with antibiotics and grow overnight at the recommended temperature with shaking.

    • The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Prepare C7-HSL Standards and Samples:

    • Prepare a serial dilution of the C7-HSL stock solution in the growth medium to create a standard curve. Final concentrations may range from pM to µM depending on the sensitivity of the reporter strain.[2]

    • Prepare dilutions of the test samples.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted reporter strain culture to each well.

    • Add 100 µL of the C7-HSL standards, test samples, and controls (medium with solvent as a negative control) to the respective wells.

    • Include wells with medium only for background subtraction.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-8 hours), with shaking if possible.

  • Data Acquisition:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the reporter signal (e.g., fluorescence at Ex/Em wavelengths appropriate for the reporter, or luminescence).

  • Data Analysis:

    • Normalize the reporter signal to cell density (e.g., Relative Fluorescence Units / OD600).

    • Subtract the background signal from the negative control.

    • Plot the normalized reporter signal against the known C7-HSL concentrations to generate a standard curve.

    • Determine the concentration of C7-HSL in the test samples by interpolating their normalized signal on the standard curve.

Data Presentation

Quantitative data from the broth microdilution assay should be presented in a clear and structured format.

Dose-Response of a Generic Reporter Strain to C7-HSL (Illustrative Data)
C7-HSL Concentration (nM)OD600Reporter Signal (RFU)Normalized Signal (RFU/OD600)
0 (Negative Control)0.52150288
10.51350686
100.5312002264
500.5248009231
1000.51850016667
5000.501500030000
10000.491520031020

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific reporter strain, reporter gene, and experimental conditions.

Screening for C7-HSL Quorum Sensing Inhibitors (QSI)
Test CompoundConcentration (µM)OD600Normalized Reporter Signal (RFU/OD600)% Inhibition
No Compound (Positive Control)00.50165000
Compound A100.48412575
Compound B100.15180089 (Growth Inhibition)
Compound C100.49160003

Note: This table demonstrates how to present results when screening for C7-HSL inhibitors, distinguishing between true quorum sensing inhibition and general toxicity (growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative C7-HSL reporter strain assay.

Experimental_Workflow start Start prep_culture Prepare Overnight Culture of Reporter Strain start->prep_culture dilute_culture Dilute Culture to Standardized OD600 prep_culture->dilute_culture setup_plate Set up 96-well Plate: Culture + Standards/Samples dilute_culture->setup_plate prep_standards Prepare C7-HSL Serial Dilutions prep_standards->setup_plate prep_samples Prepare Test Samples prep_samples->setup_plate incubation Incubate Plate with Shaking setup_plate->incubation measure_growth Measure OD600 (Bacterial Growth) incubation->measure_growth measure_signal Measure Reporter Signal (Fluorescence/Luminescence) measure_growth->measure_signal data_analysis Data Analysis: Normalize Signal, Generate Standard Curve measure_signal->data_analysis results Determine C7-HSL Concentration in Samples data_analysis->results end_node End results->end_node

Figure 2: General experimental workflow for a quantitative C7-HSL reporter assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal from positive control - Inactive C7-HSL stock- Problems with the reporter strain (e.g., loss of plasmid)- Incorrect incubation conditions- Prepare fresh C7-HSL stock solution.- Verify the reporter strain's genotype and phenotype.- Optimize incubation time and temperature.
High background signal in negative control - Contamination of the culture or reagents- "Leaky" promoter in the reporter construct- Use sterile technique and fresh reagents.- Characterize the basal expression level of the reporter.
Inconsistent results between replicates - Pipetting errors- Uneven temperature or aeration across the plate- Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions.
Reduced growth in the presence of test compounds - The compound is toxic to the reporter strain- Perform a parallel growth inhibition assay without the AHL.- Test the compound at lower, non-toxic concentrations.

References

Application Notes and Protocols: Detection of C7-HSL Activity using Chromobacterium violaceum CV026

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as virulence factor production, biofilm formation, and antibiotic resistance. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers. The ability to detect and quantify AHLs is crucial for understanding bacterial communication and for the development of novel anti-virulence therapies that disrupt QS pathways.

Chromobacterium violaceum, a Gram-negative bacterium, produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS. The mutant strain C. violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs.[1][2] This strain possesses a mutation in the cviI gene, rendering it unable to produce its native AHL, N-hexanoyl-L-homoserine lactone (C6-HSL).[1] However, the CviR receptor protein remains functional and can detect exogenously supplied AHLs with acyl chain lengths ranging from C4 to C8, including N-heptanoyl-L-homoserine lactone (C7-HSL).[1][2] Upon binding of a suitable AHL to CviR, the signaling cascade is activated, leading to the expression of the vio operon and the production of the characteristic purple violacein pigment.[1] The intensity of the purple color is proportional to the concentration of the AHL, allowing for both qualitative and quantitative assessment of AHL activity.

This document provides detailed protocols for the use of C. violaceum CV026 to detect and quantify C7-HSL activity, making it a valuable tool for researchers screening for QS agonists or antagonists and for professionals in drug development targeting bacterial communication.

Signaling Pathway in Chromobacterium violaceum CV026

The detection of C7-HSL by C. violaceum CV026 relies on the activation of the CviR/I quorum sensing system, leading to the production of violacein. The signaling pathway is depicted below.

Caption: C7-HSL detection pathway in C. violaceum CV026.

Experimental Protocols

Materials
  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar (B569324)

  • N-heptanoyl-L-homoserine lactone (C7-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Spectrophotometer (plate reader)

  • Incubator with shaking capabilities

Protocol 1: Qualitative Agar Plate-Based Assay for C7-HSL Activity

This protocol is suitable for rapid screening of samples for the presence of C7-HSL or for testing the ability of compounds to induce violacein production.

Experimental Workflow:

Qualitative_Assay_Workflow Workflow for Qualitative C7-HSL Detection prep_culture Prepare overnight culture of C. violaceum CV026 spread_culture Spread C. violaceum CV026 culture on agar plates prep_culture->spread_culture prep_plates Prepare LB agar plates prep_plates->spread_culture apply_sample Apply C7-HSL sample to a sterile disk or well spread_culture->apply_sample incubate Incubate plates at 30°C for 24-48 hours apply_sample->incubate observe Observe for a purple halo around the sample incubate->observe

Caption: Workflow for the qualitative detection of C7-HSL.

Methodology:

  • Prepare an overnight culture: Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth. Incubate at 30°C with shaking (200 rpm) for 16-18 hours.

  • Prepare agar plates: Pour molten LB agar into sterile petri dishes and allow them to solidify.

  • Seed the plates: Spread 100 µL of the overnight C. violaceum CV026 culture evenly onto the surface of the LB agar plates. Allow the plates to dry.

  • Apply the sample:

    • Disk diffusion method: Aseptically place a sterile paper disk (6 mm diameter) onto the center of the inoculated agar plate. Pipette a known amount (e.g., 10 µL) of the C7-HSL solution (dissolved in a suitable solvent) or the test sample onto the disk.

    • Well diffusion method: Create a small well (4-6 mm diameter) in the center of the agar using a sterile cork borer or pipette tip. Add a known volume (e.g., 20-50 µL) of the C7-HSL solution or test sample into the well.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: The presence of C7-HSL activity will be indicated by the formation of a purple halo of violacein production in the bacterial lawn surrounding the disk or well. The diameter of the halo can be used as a semi-quantitative measure of AHL concentration.

Protocol 2: Quantitative Broth Microdilution Assay for C7-HSL Activity

This protocol allows for the quantification of violacein production in response to different concentrations of C7-HSL.

Experimental Workflow:

Quantitative_Assay_Workflow Workflow for Quantitative C7-HSL Detection prep_culture Prepare and dilute overnight C. violaceum CV026 culture add_culture Add diluted C. violaceum CV026 to each well prep_culture->add_culture prep_plate Prepare serial dilutions of C7-HSL in a 96-well plate prep_plate->add_culture incubate Incubate the plate at 30°C with shaking for 24 hours add_culture->incubate measure_growth Measure bacterial growth (OD600) incubate->measure_growth extract_violacein Lyse cells and extract violacein with DMSO measure_growth->extract_violacein measure_violacein Measure violacein absorbance (OD585-595) extract_violacein->measure_violacein analyze_data Analyze and plot the data measure_violacein->analyze_data

Caption: Workflow for the quantitative measurement of C7-HSL.

Methodology:

  • Prepare bacterial culture: Prepare an overnight culture of C. violaceum CV026 as described in Protocol 1. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Prepare C7-HSL dilutions: Prepare a stock solution of C7-HSL in DMSO. Perform serial dilutions of the C7-HSL stock solution in LB broth in a 96-well microtiter plate. Include a negative control (LB broth with DMSO, no C7-HSL) and a positive control with a known concentration of C7-HSL. The final volume in each well should be 100 µL.

  • Inoculate the plate: Add 100 µL of the diluted C. violaceum CV026 culture to each well of the 96-well plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).

  • Measure bacterial growth: After incubation, measure the OD600 of each well to assess bacterial growth. This is important to ensure that any observed effects on violacein production are not due to growth inhibition.

  • Quantify violacein: a. Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the bacterial cells. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each well and resuspend the pellet by pipetting up and down or by shaking the plate for 10-15 minutes to solubilize the violacein. d. Centrifuge the plate again at 4,000 rpm for 10 minutes to pellet any cell debris. e. Carefully transfer 150 µL of the DMSO-violacein solution to a new flat-bottom 96-well plate. f. Measure the absorbance at 585-595 nm using a microplate reader.

  • Data Analysis: Normalize the violacein production by dividing the absorbance at 585-595 nm by the OD600 for bacterial growth. Plot the normalized violacein production against the concentration of C7-HSL to generate a dose-response curve.

Data Presentation

The following table presents illustrative quantitative data for violacein production by C. violaceum CV026 in response to a related short-chain AHL, N-hexanoyl-L-homoserine lactone (C6-HSL). A similar dose-dependent increase in violacein production is expected for C7-HSL. Researchers should generate their own standard curve for C7-HSL for accurate quantification.

C6-HSL Concentration (µM)OD600 (Bacterial Growth)OD585 (Violacein Absorbance)Normalized Violacein Production (OD585/OD600)
0 (Negative Control)0.85 ± 0.050.02 ± 0.010.02
0.010.84 ± 0.060.15 ± 0.020.18
0.10.86 ± 0.040.45 ± 0.030.52
10.85 ± 0.050.98 ± 0.071.15
100.83 ± 0.061.52 ± 0.111.83
1000.84 ± 0.051.65 ± 0.131.96

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

The Chromobacterium violaceum CV026 biosensor assay is a simple, robust, and cost-effective method for the detection and quantification of C7-HSL and other short-chain AHLs. The protocols provided herein offer a detailed guide for researchers in various fields to study quorum sensing and to screen for molecules that modulate this important bacterial communication system. The clear visual output of the qualitative assay and the straightforward quantitative measurement make this system an invaluable tool in microbiology and drug discovery.

References

Application Notes and Protocols: Quantifying N-Heptanoyl-DL-homoserine lactone (C7-HSL) using a Cell-Free Assay System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors.[1][2] N-acyl homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria, playing crucial roles in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance.[2] The ability to accurately quantify specific AHLs, such as N-Heptanoyl-DL-homoserine lactone (C7-HSL), is essential for understanding bacterial communication and for the development of novel anti-quorum sensing therapeutics.

Cell-free assay systems offer a rapid, sensitive, and high-throughput alternative to traditional whole-cell biosensors for AHL quantification.[1][3][4] These systems utilize the core molecular machinery of bacterial QS circuits in an in vitro environment, eliminating the complexities and longer timelines associated with cell culture.[1][3][4] This document provides detailed application notes and protocols for the quantification of C7-HSL using a cell-free assay system derived from the Agrobacterium tumefaciens quorum sensing machinery.

Signaling Pathway and Assay Principle

The cell-free assay for C7-HSL detection is based on the TraR/TraI quorum sensing system from Agrobacterium tumefaciens. The key components are the TraR receptor protein and a reporter gene under the control of a TraR-dependent promoter. In the absence of an AHL, the TraR protein is inactive. When C7-HSL is introduced, it binds to and activates the TraR protein, which then dimerizes and binds to the tra box promoter region, inducing the transcription of a reporter gene, such as β-galactosidase (lacZ). The resulting enzyme activity can be measured using a chromogenic or luminescent substrate, providing a quantitative readout of the C7-HSL concentration.

G cluster_system Cell-Free System C7HSL C7-HSL TraR_inactive Inactive TraR Receptor C7HSL->TraR_inactive Binding TraR_active Active TraR-C7-HSL Complex TraR_inactive->TraR_active Activation tra_promoter tra Promoter TraR_active->tra_promoter Binding & Induction reporter_gene Reporter Gene (e.g., lacZ) reporter_protein Reporter Protein (e.g., β-galactosidase) reporter_gene->reporter_protein Transcription & Translation substrate Substrate (e.g., X-Gal) reporter_protein->substrate Enzymatic Reaction product Colored Product substrate->product detection Quantitative Detection product->detection

Signaling pathway for C7-HSL detection in the cell-free assay.

Quantitative Data Summary

The performance of the cell-free assay system for the detection of various AHLs is summarized below. The data highlights the sensitivity of the assay with different substrates.

N-Acyl Homoserine Lactone (AHL)Detection Limit with X-Gal (nM)Detection Limit with Beta-Glo (nM)
N-Butanoyl-homoserine lactone (C4-HSL)~300~30
N-Hexanoyl-homoserine lactone (C6-HSL)~200~20
N-Heptanoyl-homoserine lactone (C7-HSL) ~100-200 ~10-20
N-Octanoyl-homoserine lactone (C8-HSL)~100~10
N-Decanoyl-homoserine lactone (C10-HSL)~200~20
N-Dodecanoyl-homoserine lactone (C12-HSL)~300~30

Data is compiled from studies utilizing an A. tumefaciens-based cell-free system.[1][3] The use of a luminescent substrate like Beta-Glo can increase sensitivity by approximately 10-fold compared to the chromogenic substrate X-Gal.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for quantifying C7-HSL using a cell-free assay system.

Experimental Workflow Overview

G cluster_workflow Experimental Workflow prep_lysate 1. Preparation of Cell-Free Lysate assay_setup 3. Assay Setup in Microplate prep_lysate->assay_setup prep_standards 2. Preparation of C7-HSL Standards prep_standards->assay_setup incubation 4. Incubation assay_setup->incubation detection 5. Signal Detection (Absorbance/Luminescence) incubation->detection analysis 6. Data Analysis detection->analysis

General workflow for C7-HSL quantification.
Preparation of Cell-Free Lysate

This protocol is adapted from methodologies using Agrobacterium tumefaciens NTL4(pCF218)(pCF372) as the source for the cell-free extract.[1][3]

Materials:

  • Agrobacterium tumefaciens NTL4(pCF218)(pCF372)

  • Growth medium (e.g., LB broth with appropriate antibiotics)

  • Lysis buffer (e.g., 20 mM KH2PO4, pH 7.0)

  • Centrifuge

  • Sonicator or French press

  • -80°C freezer

Procedure:

  • Inoculate a starter culture of A. tumefaciens NTL4(pCF218)(pCF372) and grow overnight at 30°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with cold lysis buffer.

  • Resuspend the cell pellet in a minimal volume of lysis buffer.

  • Lyse the cells using a sonicator or French press on ice.

  • Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free lysate.

  • Aliquot the lysate and store at -80°C for future use. The lysate can be stable for over 6 months.[1][3]

Preparation of C7-HSL Standards

Materials:

  • This compound (C7-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate

  • Assay buffer (e.g., 20 mM KH2PO4, pH 7.0)

Procedure:

  • Prepare a stock solution of C7-HSL in DMSO or ethyl acetate.

  • Prepare a series of dilutions of the C7-HSL stock solution in the assay buffer to create a standard curve. The concentration range should encompass the expected concentration in the samples and the detection limits of the assay.

Assay Setup

Materials:

  • Cell-free lysate

  • C7-HSL standards and samples

  • Reporter substrate stock solution (e.g., X-Gal in DMSO or Beta-Glo reagent)

  • Assay buffer

  • 96-well microplate (clear bottom for absorbance, white for luminescence)

Procedure:

  • Thaw the cell-free lysate on ice.

  • In a 96-well microplate, add the following to each well:

    • Cell-free lysate

    • C7-HSL standard or sample

    • Reporter substrate

    • Assay buffer to bring the final volume to the desired amount (e.g., 100 µL).

  • Include negative controls (no C7-HSL) and positive controls (a known concentration of C7-HSL).

Incubation

Procedure:

  • Incubate the microplate at 30°C.

  • The incubation time can range from 1 to 3 hours.[1][3] Optimal incubation time should be determined empirically.

Signal Detection

For Colorimetric Assay (X-Gal):

  • Measure the absorbance at a wavelength of 635 nm using a microplate reader.[1]

For Luminescent Assay (Beta-Glo):

  • Measure the luminescence using a luminometer.

Data Analysis
  • Subtract the background signal (negative control) from all readings.

  • Plot the signal (absorbance or luminescence) versus the concentration of the C7-HSL standards to generate a standard curve.

  • Determine the concentration of C7-HSL in the unknown samples by interpolating their signal values on the standard curve.

Advantages and Considerations

Advantages:

  • Speed: The assay can be completed in under 3 hours, a significant reduction from the 24 hours or more required for whole-cell biosensors.[1][3]

  • Sensitivity: High sensitivity can be achieved, especially with luminescent substrates, allowing for detection in the nanomolar range.[1][3]

  • High-Throughput: The microplate format is amenable to high-throughput screening of samples or compound libraries.

  • Stability: The cell-free lysate can be prepared in bulk and stored at -80°C for extended periods, ensuring consistency between experiments.[1][3]

Considerations:

  • Lysate Preparation: The activity of the cell-free lysate is critical for assay performance. Consistency in lysate preparation is key.

  • Matrix Effects: When analyzing complex samples, components of the sample matrix may interfere with the assay. Sample extraction or dilution may be necessary.

  • Specificity: The TraR receptor can be activated by other AHLs, though with varying efficiency. For absolute specificity, chromatographic separation prior to the assay may be required.

Conclusion

The cell-free assay system provides a powerful and efficient platform for the quantification of this compound. Its speed, sensitivity, and adaptability make it an invaluable tool for researchers in microbiology, drug discovery, and diagnostics who are investigating quorum sensing and its role in bacterial behavior and pathogenesis.

References

Application Notes and Protocols for Preparing Stock Solutions of N-Heptanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a bacterial quorum sensing molecule. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Introduction

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in regulating gene expression in response to cell population density. The protocols outlined below cover the preparation of stock solutions for both in vitro and in vivo applications.

Key Considerations
  • Solvent Selection: The choice of solvent is critical for the stability of the lactone ring. Protic solvents such as ethanol (B145695) and other primary alcohols are not recommended as they can cause the opening of the lactone ring, leading to inactivation of the molecule.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions.[4]

  • pH Sensitivity: The lactone ring of AHLs is susceptible to hydrolysis, particularly at alkaline pH.[5][6] This process is also dependent on temperature.[5] It is advisable to use buffers with a neutral or slightly acidic pH for aqueous dilutions.

  • Storage: Properly stored crystalline this compound is stable for years.[4] However, stock solutions are less stable. Aliquoting stock solutions for single use is highly recommended to avoid repeated freeze-thaw cycles.[7][8] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueReference
Molecular Weight213.3 g/mol [4]
Purity≥98%[4]
FormCrystalline solid[4]
Solubility in DMSO/DMF~30 mg/mL[4]
Solubility in DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
Solid Storage Temperature-20°C[4]
Solid Stability≥ 4 years[4]
Stock Solution Storage (in solvent)-80°C for 6 months; -20°C for 1 month[9][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO or DMF, suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the crystalline solid in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 100 mM stock solution, add 468.8 µL of solvent to 10 mg of this compound).

  • Inert Gas Purge: Briefly purge the headspace of the tube or vial with an inert gas to displace oxygen, which can contribute to degradation over time.[1][3]

  • Dissolution: Tightly cap the tube or vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][10]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

This protocol details the dilution of the high-concentration stock solution for use in aqueous buffers for cell-based assays and other in vitro experiments.

Materials:

  • High-concentration stock solution of this compound in DMSO or DMF

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the high-concentration stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. It is important to ensure that the final concentration of the organic solvent is not toxic to the experimental system.

  • Mixing: Gently mix the working solution by pipetting or brief vortexing.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[2][3]

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Crystalline This compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound solutions.

References

In vitro biosynthesis of N-acyl-homoserine lactones using purified enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Biosynthesis of N-Acyl-Homoserine Lactones

Introduction

Principle of the Method

The in vitro biosynthesis of AHLs involves the incubation of a purified AHL synthase with its specific substrates, SAM and an acyl donor. The reaction mechanism proceeds in two main steps: an acylation step, where the acyl group is transferred to the α-amino group of SAM, followed by a lactonization step, where the homoserine moiety of SAM cyclizes to form the homoserine lactone ring, releasing 5'-methylthioadenosine (MTA).[7] The resulting AHLs can then be detected and quantified using various analytical techniques, including bioassays with reporter strains, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[8][9]

Applications

  • Enzyme Characterization: In vitro systems are essential for determining the kinetic parameters (KM and kcat) of AHL synthases, as well as their substrate specificity.[5][6]

  • Drug Discovery: The in vitro assay provides a platform for high-throughput screening of potential inhibitors of AHL synthases, which are attractive targets for the development of anti-virulence drugs.[7]

  • Signal Molecule Production: This method allows for the controlled synthesis of specific AHLs, which can be used as standards for analytical measurements or to study their effects on bacterial physiology.

  • Understanding Quorum Sensing: By studying the biosynthesis of AHLs in a controlled environment, researchers can gain deeper insights into the molecular mechanisms of quorum sensing.[2]

Signaling and Reaction Pathways

The following diagrams illustrate the AHL quorum sensing circuit and the enzymatic reaction for AHL synthesis.

AHL_Signaling_Pathway AHL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) Gene Expression Target Gene Expression LuxR->Gene Expression Activation AHL->LuxR Binding Extracellular AHL Extracellular AHL AHL->Extracellular AHL Diffusion Extracellular AHL->AHL

Caption: A diagram of the LuxI/LuxR-type quorum sensing circuit.

AHL_Biosynthesis_Reaction Enzymatic Synthesis of N-acyl-homoserine lactone Acyl-ACP/CoA Acyl-ACP or Acyl-CoA AHL_Synthase AHL Synthase (e.g., LuxI) Acyl-ACP/CoA->AHL_Synthase SAM S-adenosylmethionine (SAM) SAM->AHL_Synthase AHL N-acyl-homoserine lactone (AHL) AHL_Synthase->AHL MTA 5'-methylthioadenosine (MTA) AHL_Synthase->MTA ACP/CoA ACP or CoA AHL_Synthase->ACP/CoA Experimental_Workflow Workflow for In Vitro AHL Biosynthesis and Analysis cluster_upstream Upstream Processing cluster_reaction In Vitro Reaction cluster_downstream Downstream Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Enzyme Purification (IMAC) Expression->Purification Reaction_Setup Setup Reaction: Enzyme + Substrates Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Kinetic_Analysis Kinetic Analysis Reaction_Setup->Kinetic_Analysis Extraction AHL Extraction Incubation->Extraction Bioassay Bioassay (Reporter Strain) Extraction->Bioassay HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS

References

Application Notes and Protocols for Studying N-Heptanoyl-DL-homoserine lactone (C7-HSL)-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that orchestrates collective behaviors. N-Heptanoyl-DL-homoserine lactone (C7-HSL) is one such AHL produced by various bacteria, including Serratia marcescens. Understanding the interactions between C7-HSL and its cognate protein receptors is crucial for elucidating the molecular mechanisms of quorum sensing and for the development of novel anti-virulence and anti-biofilm strategies. In Serratia marcescens, the LuxR-type transcriptional regulator, SpnR, has been identified as a key protein involved in the C7-HSL-mediated quorum sensing pathway. SpnR functions as a negative regulator, repressing the expression of genes responsible for the production of virulence factors such as the pigment prodigiosin (B1679158), a nuclease, and a biosurfactant. The binding of C7-HSL and other AHLs to SpnR leads to its de-repression and subsequent activation of gene expression[1][2][3].

These application notes provide detailed protocols for several biophysical and biochemical techniques to characterize the interaction between C7-HSL and its target proteins, with a focus on the SpnR regulator. The methodologies described include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Affinity Chromatography, Mass Spectrometry, and X-ray Crystallography.

Data Presentation

TechniqueLigandProteinK d (Dissociation Constant)K a (Association Constant)ΔH (Enthalpy Change)-TΔS (Entropic Contribution)Stoichiometry (n)Reference
Isothermal Titration Calorimetry (ITC)3-oxo-C6-HSLCarR1.8 µM5.6 x 10 5 M -1Value not reportedValue not reported2 (ligand molecules per protein dimer)Welsh et al., 1999
Surface Plasmon Resonance (SPR)Hypothetical DataSpnRe.g., 5 µMe.g., 2 x 10 5 M -1N/AN/AN/AN/A

Note: The data for the CarR-AHL interaction is provided as a representative example. Researchers studying the C7-HSL-SpnR interaction would aim to determine these parameters for their specific system.

Signaling Pathway and Experimental Workflow Visualization

SpnR-Mediated Quorum Sensing Pathway in Serratia marcescens

The following diagram illustrates the negative regulation of gene expression by the SpnR protein and its de-repression upon binding of N-acyl homoserine lactones (AHLs) like C7-HSL. In the absence of AHLs, the SpnR dimer binds to the spn box in the promoter regions of target genes, repressing their transcription. At higher cell densities, increased concentrations of AHLs, produced by the synthase SpnI, lead to the formation of an SpnR-AHL complex. This complex is unable to bind to the spn box, thus allowing for the transcription of genes responsible for phenotypes such as prodigiosin production, nuclease activity, and biosurfactant synthesis[1][2][4].

SpnR_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density (Quorum) SpnR_dimer SpnR Dimer spn_box spn box (Promoter) SpnR_dimer->spn_box Binds and Represses Target_Genes_off Target Genes (prodigiosin, nuclease, biosurfactant) TRANSCRIPTION OFF spn_box->Target_Genes_off SpnI SpnI (AHL Synthase) AHL C7-HSL (AHL) SpnI->AHL Synthesizes SpnR_AHL_complex SpnR-AHL Complex (Inactive Repressor) spn_box2 spn box (Promoter) SpnR_AHL_complex->spn_box2 Cannot Bind Target_Genes_on Target Genes (prodigiosin, nuclease, biosurfactant) TRANSCRIPTION ON spn_box2->Target_Genes_on SpnR_dimer_high SpnR Dimer SpnR_dimer_highAHL SpnR_dimer_highAHL SpnR_dimer_highAHL->SpnR_AHL_complex Binding and Conformational Change Workflow start Start: Hypothesized Interaction or Unknown Target affinity_chrom Affinity Chromatography (C7-HSL resin) start->affinity_chrom Target Identification mass_spec Mass Spectrometry (Protein ID) affinity_chrom->mass_spec recombinant_exp Recombinant Protein Expression & Purification mass_spec->recombinant_exp Identified Target itc Isothermal Titration Calorimetry (ITC) recombinant_exp->itc spr Surface Plasmon Resonance (SPR) recombinant_exp->spr crystallography X-ray Crystallography recombinant_exp->crystallography For Structural Studies thermo_kinetics Thermodynamics & Kinetics (Kd, ΔH, ka, kd) itc->thermo_kinetics spr->thermo_kinetics functional_assays Functional Assays (e.g., gene expression analysis) thermo_kinetics->functional_assays Guide Concentration Ranges structure 3D Structure of Complex crystallography->structure structure->functional_assays Inform Mutagenesis mechanism Elucidation of Biological Mechanism functional_assays->mechanism

References

Troubleshooting & Optimization

Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in N-Heptanoyl-DL-homoserine lactone (C7-HSL) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any signal or a very weak signal in my C7-HSL bioassay. What are the potential causes?

A low or absent signal in your C7-HSL bioassay can stem from several factors, ranging from the stability of the C7-HSL molecule itself to the health and viability of your reporter strain. The primary areas to investigate are the integrity of your C7-HSL, the experimental conditions, and the functionality of the reporter system.

Troubleshooting Flowchart for Low Signal

Low_Signal_Troubleshooting start Start: Low or No Signal Detected check_C7HSL 1. Verify C7-HSL Integrity & Concentration start->check_C7HSL check_protocol 2. Review Experimental Protocol check_C7HSL->check_protocol C7-HSL OK sub_C7HSL  - Degradation (pH, Temp)?  - Incorrect Concentration?  - Solvent Interference? check_C7HSL->sub_C7HSL check_reporter 3. Assess Reporter Strain Health check_protocol->check_reporter Protocol OK sub_protocol  - Incorrect Incubation Time/Temp?  - Media Composition Issues?  - Quorum Quenching Contamination? check_protocol->sub_protocol check_controls 4. Examine Control Results check_reporter->check_controls Reporter Strain OK sub_reporter  - Viability/Growth Issues?  - Plasmid Loss?  - Endogenous AHL Production? check_reporter->sub_reporter end Resolution check_controls->end Controls OK, Investigate Further sub_controls  - Positive Control Failure?  - High Background in Negative Control? check_controls->sub_controls

Caption: A step-by-step guide to diagnosing the cause of low signal in C7-HSL bioassays.

Q2: How can I be sure that my C7-HSL is not degrading?

N-acyl homoserine lactones (AHLs) are susceptible to lactonolysis, a process where the lactone ring is hydrolyzed, rendering the molecule inactive. This degradation is highly dependent on pH and temperature.[1][2]

  • pH: AHLs are most stable at a slightly acidic to neutral pH (pH 5-7). Alkaline conditions (pH > 7) significantly increase the rate of lactonolysis.[1]

  • Temperature: Higher temperatures accelerate the degradation of AHLs.[1]

Recommendations:

  • Prepare C7-HSL stock solutions in a suitable solvent like DMSO or ethyl acetate (B1210297) and store them at -20°C or -80°C.

  • When preparing working solutions, use sterile, buffered media with a pH at or below 7.0.

  • Avoid prolonged incubation at elevated temperatures.

Table 1: Stability of N-Acyl Homoserine Lactones (AHLs) under Various Conditions

ConditionEffect on AHL StabilityRecommendation
Alkaline pH (>7.0) Increased rate of lactonolysis (degradation)[1]Maintain culture and assay media at a neutral or slightly acidic pH.
High Temperature (>30°C) Accelerated degradation[1]Incubate at the optimal temperature for the reporter strain, avoiding excessive heat.
Acyl Chain Length Shorter acyl chains are generally less stable than longer chains[1]Handle C7-HSL with care, as it has a moderately long chain.

Q3: What is the optimal concentration range for C7-HSL in a bioassay?

The optimal concentration of C7-HSL will exhibit a sigmoidal dose-response curve. Too low a concentration will not induce a detectable signal, while excessively high concentrations can lead to saturation of the reporter system or even toxicity.

Recommendations:

  • Perform a dose-response experiment to determine the optimal C7-HSL concentration range for your specific reporter strain and experimental conditions.

  • Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow it down to the linear range of the response.

Table 2: Typical C7-HSL Concentration Ranges for Common Bioassays

Bioassay Reporter StrainTypical C7-HSL Concentration Range
Chromobacterium violaceum CV0261 µM - 50 µM
Agrobacterium tumefaciens NTL4(pZLR4)10 nM - 10 µM
Bioluminescent Reporters (e.g., E. coli with a lux reporter)1 nM - 1 µM

Q4: My reporter strain is not responding, even with fresh C7-HSL. What should I check?

If you are confident in your C7-HSL, the issue may lie with the reporter strain itself.

Recommendations:

  • Check Cell Viability: Perform a parallel growth assay by measuring the optical density at 600 nm (OD600) of your reporter strain in the presence and absence of your test compounds to ensure there is no general toxicity.

  • Confirm Plasmid Retention: If your reporter system is plasmid-based, streak the strain on selective agar (B569324) to confirm the presence of the plasmid.

  • Use a Positive Control: Always include a positive control with a known, potent AHL for your system to confirm the reporter is functional.

  • Consider Endogenous AHL Production: Some reporter strains may produce their own AHLs, leading to high background. Using a null mutant for the cognate AHL synthase is recommended.

Signaling Pathway in a Typical AHL Bioassay

AHL_Signaling_Pathway cluster_cell Inside Reporter Strain C7_HSL Exogenous C7-HSL LuxR LuxR-type Receptor Protein C7_HSL->LuxR Diffuses into cell Cell_Membrane Bacterial Cell Membrane Binding Binding & Activation LuxR->Binding Promoter Promoter Region Binding->Promoter Binds to Reporter_Gene Reporter Gene (e.g., lacZ, lux, violacein) Promoter->Reporter_Gene Induces Transcription Signal Detectable Signal (Color, Light, etc.) Reporter_Gene->Signal Leads to

Caption: Generalized signaling cascade in an AHL reporter strain upon detection of C7-HSL.

Experimental Protocols

Protocol 1: Chromobacterium violaceum CV026 Plate-Based Bioassay

This bioassay utilizes the C. violaceum CV026 mutant, which is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-to-medium chain AHLs like C7-HSL.[3][4]

Materials:

  • C. violaceum CV026 reporter strain

  • Luria-Bertani (LB) agar plates

  • C7-HSL stock solution

  • Solvent control (e.g., DMSO)

Methodology:

  • Prepare a molten LB agar overlay by inoculating it with an overnight culture of C. violaceum CV026.

  • Pour the inoculated agar onto a sterile petri dish and allow it to solidify.

  • Once solidified, create small wells in the agar using a sterile pipette tip or cork borer.

  • Pipette a known volume (e.g., 10 µL) of your C7-HSL test solution into a well.

  • In separate wells, pipette the positive control (a known concentration of C7-HSL) and a negative control (solvent only).

  • Incubate the plates at 28-30°C for 24-48 hours.

  • A positive result is indicated by a purple ring of violacein production around the well. The diameter of the ring is proportional to the concentration of C7-HSL.

Protocol 2: Agrobacterium tumefaciens NTL4(pZLR4) Quantitative Bioassay

This bioassay uses an A. tumefaciens strain containing the plasmid pZLR4, which carries a traG::lacZ fusion. In the presence of AHLs, the TraR protein is activated, leading to the expression of β-galactosidase, which can be quantified.[5][6]

Materials:

  • A. tumefaciens NTL4(pZLR4) reporter strain

  • Appropriate growth medium (e.g., AB minimal medium) with gentamicin (B1671437) for plasmid maintenance

  • C7-HSL standards and samples

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chemiluminescent β-galactosidase substrate

  • Lysis buffer

Methodology:

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) at 28°C.

  • In a 96-well plate, add a subculture of the reporter strain to fresh media.

  • Add different concentrations of C7-HSL standards and your unknown samples to the wells. Include a no-AHL control.

  • Incubate the plate at 28°C for a defined period (e.g., 6-8 hours).

  • Measure the optical density at 600 nm (OD600) to determine cell density.

  • Lyse the cells and add the β-galactosidase substrate (e.g., ONPG).

  • Measure the resulting color change (at 420 nm for ONPG) or luminescence using a plate reader.

  • Normalize the reporter signal by dividing the β-galactosidase activity by the OD600 measurement for each well.

Experimental Workflow for a Quantitative Bioassay

Quantitative_Bioassay_Workflow start Start prep_culture Prepare Reporter Strain Culture start->prep_culture setup_plate Set up 96-well Plate (Standards & Samples) prep_culture->setup_plate incubate Incubate at Optimal Temperature setup_plate->incubate read_od Measure OD600 (Cell Density) incubate->read_od lyse_cells Lyse Cells read_od->lyse_cells add_substrate Add Reporter Substrate lyse_cells->add_substrate read_signal Measure Signal (Absorbance/Luminescence) add_substrate->read_signal normalize Normalize Signal (Signal / OD600) read_signal->normalize analyze Analyze Data normalize->analyze

Caption: A standard workflow for performing a quantitative C7-HSL bioassay.

References

Technical Support Center: Optimizing N-Heptanoyl-DL-homoserine lactone (C7-HSL) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Heptanoyl-DL-homoserine lactone (C7-HSL) in their experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C7-HSL) and what is its primary function?

A1: this compound (C7-HSL) is a signaling molecule involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] It belongs to the N-acyl homoserine lactone (AHL) family of signal molecules, commonly used by Gram-negative bacteria.[1] Its primary function is to act as an autoinducer, accumulating in the environment as the bacterial population grows. Once a threshold concentration is reached, C7-HSL binds to and activates a transcriptional regulator, leading to changes in the expression of target genes that control various processes like virulence, biofilm formation, and secondary metabolite production.[1]

Q2: What is the recommended solvent and storage condition for C7-HSL?

A2: C7-HSL is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) at concentrations of up to 30 mg/mL.[2] For long-term storage, it is recommended to store C7-HSL as a crystalline solid at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO or DMF should also be stored at -20°C or -80°C to maintain stability.[1] It is advisable to prepare fresh working solutions from the stock for each experiment and avoid storing aqueous solutions for more than a day.[4]

Q3: What is a typical working concentration for C7-HSL in experiments?

A3: The optimal working concentration of C7-HSL is highly dependent on the bacterial species and the specific biological process being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. However, based on studies with C7-HSL and other structurally similar short-to-medium chain AHLs, a starting concentration range of 1 µM to 100 µM is generally effective for observing a response in most systems.

Q4: How does the stability of C7-HSL vary under different experimental conditions?

A4: The stability of C7-HSL, like other AHLs, is influenced by pH and temperature. The lactone ring of the molecule is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions, and this degradation process is accelerated at higher temperatures.[5] It is recommended to perform experiments at a neutral or slightly acidic pH to ensure the stability of C7-HSL throughout the experiment.

Data Presentation: Recommended Starting Concentrations for C7-HSL Experiments

The following table summarizes recommended starting concentrations for C7-HSL and other relevant AHLs in various bacterial species and assays. This data can be used as a reference for designing dose-response experiments to determine the optimal concentration for your specific study.

Bacterial SpeciesAssay/PhenotypeAHLEffective Concentration RangeCitation
Chromobacterium violaceumViolacein (B1683560) productionC6-HSL1 - 10 µM[6][7]
Pseudomonas aeruginosaBiofilm formationL-HSL (synthetic)10 - 200 µM[8]
Pseudomonas aeruginosaReporter Gene (LasR)3O-C12-HSL100 nM[9]
Pseudomonas aeruginosaReporter Gene (RhlR)C4-HSL20 µM[9]
Agrobacterium tumefaciensReporter Gene (TraR)C8-AHL1 µM[10]
Various Gram-negativesGeneral QS studiesVarious AHLs1 - 100 µM[1][8][9]

Troubleshooting Guides

Issue 1: No observable response to the addition of C7-HSL.

  • Question: I have added C7-HSL to my bacterial culture, but I am not observing the expected phenotype (e.g., biofilm formation, reporter gene expression). What could be the problem?

  • Answer: There are several potential reasons for a lack of response:

    • Incorrect Concentration: The concentration of C7-HSL may be too low to induce a response or, in some cases, too high, leading to inhibition. It is crucial to perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 100 nM to 200 µM).

    • Degradation of C7-HSL: As mentioned in the FAQs, C7-HSL can degrade at non-neutral pH or high temperatures.[1] Ensure your experimental medium has a pH between 6.0 and 7.5 and that the incubation temperature is suitable for both the bacteria and the stability of the molecule. Prepare fresh C7-HSL solutions for each experiment.

    • Solvent Interference: High concentrations of solvents like DMSO can inhibit bacterial growth or the activity of the reporter system. The final concentration of the solvent in your assay should typically be less than 1% and a "solvent only" control should always be included.[1]

    • Integrity of the Bacterial Strain: If you are using a reporter strain, verify its integrity by streaking it on selective agar (B569324) to confirm plasmid retention and consider sequencing the plasmid to ensure the reporter construct is correct.[1]

Issue 2: High background signal in the negative control.

  • Question: My negative control (without added C7-HSL) is showing a high level of the phenotype I am measuring. How can I reduce this background?

  • Answer: A high background signal can be caused by a few factors:

    • Endogenous AHL Production: The bacterial strain you are using might be producing its own AHLs that activate the system. To address this, use a mutant strain that is deficient in the synthesis of its native AHLs (a luxI homolog null mutant).[1]

    • Media Interference: Some components in the growth media can autofluoresce or be chemiluminescent, which can interfere with reporter measurements (e.g., GFP, luciferase).[1] Measure the background signal of the media alone and consider switching to a minimal medium or a different brand of rich medium if the background is high.

Experimental Protocols

Detailed Methodology 1: Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a quantitative method for assessing biofilm formation in a 96-well plate format.

  • Preparation of Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid medium. Incubate overnight at the optimal temperature with shaking.

  • Standardization of Inoculum: The next day, dilute the overnight culture in fresh medium to a starting OD₆₀₀ of 0.05 (or as optimized for your strain).

  • Experimental Setup:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized bacterial suspension to each well.

    • Add 1 µL of C7-HSL stock solution (in DMSO) to achieve the desired final concentrations (e.g., in a range from 1 µM to 200 µM). Include a "no treatment" control and a "solvent only" (DMSO) control.

    • Also include wells with sterile medium only to serve as a blank.

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature for the bacterium.

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining unattached cells. Discard the PBS after each wash.

  • Staining:

    • Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][12]

    • Discard the crystal violet solution and wash the plate twice with distilled water to remove excess stain.

  • Solubilization and Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.[11]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[13]

  • Data Analysis: Subtract the absorbance of the blank wells from all experimental wells. Compare the absorbance of the C7-HSL treated wells to the control wells to determine the effect on biofilm formation.

Detailed Methodology 2: AHL Reporter Gene Assay

This protocol outlines a general method for quantifying the activation of an AHL-responsive reporter strain.

  • Preparation of Reporter Strain Culture: Grow the AHL reporter strain overnight in a suitable liquid medium containing the appropriate antibiotics to maintain the reporter plasmid.

  • Experimental Setup:

    • In a 96-well plate or in culture tubes, dilute the overnight culture 1:100 in fresh medium.

    • Add C7-HSL to the desired final concentrations. It is crucial to include a positive control (an AHL known to strongly induce the reporter) and a negative control (solvent only).

  • Incubation: Incubate the cultures at the optimal temperature with shaking for a defined period (e.g., 4-6 hours, or until mid-log phase is reached).

  • Measurement of Reporter Activity:

    • For β-galactosidase (lacZ) reporters:

      • Lyse the cells using a suitable method (e.g., chloroform (B151607) and SDS).

      • Add a substrate solution containing ONPG (o-nitrophenyl-β-D-galactopyranoside).

      • Incubate until a yellow color develops and stop the reaction with Na₂CO₃.

      • Measure the absorbance at 420 nm.

      • Calculate Miller units to quantify β-galactosidase activity.

    • For fluorescent reporters (e.g., GFP):

      • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.[1]

      • Measure the optical density (OD₆₀₀) of the cultures to normalize the fluorescence signal to cell density.

  • Data Analysis: Plot the reporter activity against the concentration of C7-HSL to generate a dose-response curve.

Detailed Methodology 3: Elastase Assay (Elastin-Congo Red Method)

This protocol is used to measure the activity of elastase, a virulence factor produced by some bacteria like Pseudomonas aeruginosa.

  • Preparation of Culture Supernatants:

    • Grow the bacterial strain in an appropriate medium to the desired growth phase (e.g., stationary phase, where virulence factor production is often maximal).

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).[4]

    • In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the reaction buffer.

    • Add 20 mg of Elastin-Congo Red (ECR) substrate.[4]

    • Include a blank control containing reaction buffer and ECR but no supernatant.

  • Incubation: Incubate the tubes at 37°C with shaking for 3-4 hours, or longer (up to 20 hours) if elastase activity is low.[4][14]

  • Quantification:

    • Centrifuge the tubes to pellet the insoluble ECR.

    • Transfer the supernatant, which contains the released Congo Red dye, to a new tube or a 96-well plate.

    • Measure the absorbance of the supernatant at 495 nm.[4][14]

  • Data Analysis: The absorbance at 495 nm is directly proportional to the elastase activity in the culture supernatant.

Detailed Methodology 4: Pyocyanin (B1662382) Quantification Assay

This protocol is specific for measuring the production of the blue-green pigment pyocyanin by Pseudomonas aeruginosa.

  • Extraction of Pyocyanin:

    • Take 3 mL of a bacterial culture supernatant.

    • Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).[15]

    • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

  • Acidification and Re-extraction:

    • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink to red.[15]

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer the upper, acidified aqueous layer to a cuvette or a 96-well plate.

    • Measure the absorbance at 520 nm.[15]

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[15]

Mandatory Visualizations

C7_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C7_HSL_out C7-HSL C7_HSL_in C7-HSL C7_HSL_out->C7_HSL_in Accumulation at high cell density LuxI LuxI-type Synthase LuxI->C7_HSL_in Synthesis LuxR LuxR-type Receptor Complex LuxR::C7-HSL Complex C7_HSL_in->C7_HSL_out Diffusion C7_HSL_in->LuxR Binding DNA Target Gene Promoters Complex->DNA Binds & Activates mRNA mRNA DNA->mRNA Transcription Proteins Proteins (e.g., Virulence Factors, Biofilm Matrix) mRNA->Proteins Translation

Caption: Generalized N-Acyl Homoserine Lactone (AHL) signaling pathway.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement Start Start: Define experimental question & choose assay Prepare_Stock Prepare C7-HSL stock solution (e.g., 100 mM in DMSO) Start->Prepare_Stock Prepare_Cultures Prepare standardized bacterial inoculum Prepare_Stock->Prepare_Cultures Dose_Response Set up dose-response experiment: - Broad range of C7-HSL conc. - Include controls (no treatment, solvent only) Prepare_Cultures->Dose_Response Incubate Incubate under appropriate conditions Dose_Response->Incubate Measure Measure phenotype (e.g., OD, fluorescence) Incubate->Measure Analyze Analyze data: Plot phenotype vs. [C7-HSL] Measure->Analyze Decision Is optimal concentration identified? Analyze->Decision Refine Refine concentration range and repeat experiment Decision->Refine No End End: Use optimal concentration for further experiments Decision->End Yes Refine->Dose_Response Iterate

Caption: Workflow for optimizing C7-HSL concentration.

Biofilm_Assay_Workflow Start Inoculate & treat 96-well plate with bacteria and C7-HSL Incubate Incubate statically (24-48h) Start->Incubate Remove_Planktonic Discard supernatant (planktonic cells) Incubate->Remove_Planktonic Wash1 Wash wells with PBS Remove_Planktonic->Wash1 Stain Stain with 0.1% Crystal Violet (15 min) Wash1->Stain Wash2 Wash wells with water Stain->Wash2 Dry Air dry the plate Wash2->Dry Solubilize Add 30% acetic acid to solubilize stain Dry->Solubilize Measure Measure Absorbance (OD 570-600 nm) Solubilize->Measure End Analyze Data Measure->End

Caption: Experimental workflow for the Crystal Violet biofilm assay.

References

Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-Heptanoyl-DL-homoserine lactone (C7-HSL) in typical culture media. This resource is designed to assist researchers in designing and troubleshooting experiments involving this quorum-sensing molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of C7-HSL degradation in culture media?

A1: C7-HSL, like other N-acyl homoserine lactones (AHLs), primarily degrades through two mechanisms:

  • pH- and Temperature-Dependent Lactonolysis: This is an abiotic process where the lactone ring of the HSL molecule is hydrolyzed, rendering it inactive. This process is significantly accelerated at alkaline pH and higher temperatures.

  • Enzymatic Degradation: Certain bacteria produce enzymes, such as acylases (or amidases) and lactonases, that can inactivate C7-HSL. Acylases cleave the acyl side chain from the homoserine lactone ring, while lactonases hydrolyze the lactone ring.

Q2: How does the acyl chain length of an AHL affect its stability?

A2: Generally, the stability of AHLs increases with the length of the acyl side chain. Therefore, C7-HSL is expected to be more stable than shorter-chain AHLs like N-Butanoyl-DL-homoserine lactone (C4-HSL) but potentially less stable than longer-chain AHLs under similar conditions.

Q3: What is the expected stability of C7-HSL in common bacterial culture media like Luria-Bertani (LB) broth?

A3: The stability of C7-HSL in media like LB broth is influenced by the pH of the medium (which can change due to bacterial metabolism) and the incubation temperature. In a sterile LB broth at neutral pH and 37°C, C7-HSL will undergo slow abiotic degradation. However, if the bacteria being cultured produce AHL-degrading enzymes, the degradation will be significantly faster.

Q4: Can I autoclave culture media containing C7-HSL?

A4: No, autoclaving is not recommended. The high temperature and pressure of autoclaving will lead to the rapid hydrolysis of the lactone ring, inactivating the C7-HSL. C7-HSL should be filter-sterilized and added to the culture medium after it has been autoclaved and cooled.

Troubleshooting Guide

Issue 1: Inconsistent or no biological response to C7-HSL in my experiments.

Possible Cause Troubleshooting Step
C7-HSL Degradation Verify the pH of your culture medium throughout the experiment. If the pH becomes alkaline, C7-HSL will degrade more rapidly. Consider using a buffered medium to maintain a stable pH. Ensure the incubation temperature is appropriate and consistent.
Enzymatic Inactivation Your bacterial strain may be producing enzymes that degrade C7-HSL. To test for this, incubate C7-HSL in cell-free supernatant from your culture and measure its concentration over time using a suitable analytical method like HPLC-MS.
Incorrect Concentration Re-verify the initial concentration of your C7-HSL stock solution. Prepare fresh dilutions for each experiment.
Inactive C7-HSL Stock Ensure your C7-HSL stock is stored correctly (typically at -20°C or below, protected from moisture). If in doubt, test the activity of your stock using a reliable biosensor strain.

Issue 2: Difficulty in quantifying C7-HSL in culture supernatant.

Possible Cause Troubleshooting Step
Low Concentration C7-HSL may be present at concentrations below the detection limit of your method. Consider concentrating your sample using solid-phase extraction (SPE) before analysis.
Matrix Effects in Mass Spectrometry Components of the culture medium can interfere with the ionization of C7-HSL in the mass spectrometer, leading to inaccurate quantification. Perform a matrix effect study by spiking a known concentration of C7-HSL into your blank medium and comparing the signal to the same concentration in a clean solvent. If significant matrix effects are observed, optimize your sample preparation method (e.g., liquid-liquid extraction, different SPE sorbent) or use a matrix-matched calibration curve.
Degradation During Sample Preparation Ensure that your sample preparation workflow minimizes the time samples are at room temperature or at a pH that promotes degradation. Keep samples on ice and process them quickly.

Quantitative Data on AHL Stability

Table 1: Estimated Half-life of C6-HSL at Various pH and Temperatures

pHTemperature (°C)Estimated Half-life (hours)
6.022> 48
7.022~24
8.022~4
7.037~12

Data extrapolated from studies on C6-HSL stability. The actual half-life of C7-HSL may vary.

Table 2: Factors Influencing C7-HSL Degradation Rate

FactorEffect on Degradation RateRationale
Increasing pH (alkaline) IncreasesPromotes hydrolysis of the lactone ring (lactonolysis).
Increasing Temperature IncreasesAccelerates the rate of chemical reactions, including hydrolysis.
Presence of Acylases/Lactonases Significantly IncreasesEnzymatic cleavage of the amide bond or hydrolysis of the lactone ring.
Longer Acyl Chain Generally DecreasesLonger acyl chains can provide some steric hindrance, slowing the rate of hydrolysis.

Experimental Protocols

Protocol 1: Determination of C7-HSL Abiotic Degradation Rate

Objective: To determine the rate of abiotic degradation of C7-HSL in a specific culture medium at a given pH and temperature.

Materials:

  • Sterile culture medium of interest (e.g., LB broth, M9 minimal medium)

  • C7-HSL stock solution (in a solvent like ethanol (B145695) or DMSO)

  • Sterile, pH-buffered solutions (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • Incubator or water bath set to the desired temperature

  • HPLC-MS system for quantification

Methodology:

  • Prepare the desired culture medium and adjust the pH to the target value using a sterile buffer.

  • Dispense the medium into sterile, sealed containers (e.g., screw-cap tubes or flasks).

  • Spike the medium with a known concentration of C7-HSL from the stock solution. The final solvent concentration should be kept low (e.g., <0.1%) to avoid affecting stability.

  • Incubate the samples at the desired temperature.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each sample.

  • Immediately quench any further degradation by acidifying the sample (e.g., with formic acid to pH 3-4) and storing it at -20°C or colder until analysis.

  • Quantify the remaining C7-HSL concentration in each sample using a validated HPLC-MS method.

  • Plot the concentration of C7-HSL versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.

Protocol 2: Quantification of C7-HSL by HPLC-MS/MS

Objective: To accurately quantify the concentration of C7-HSL in a liquid culture sample.

Materials:

  • Culture supernatant

  • Internal standard (e.g., a stable isotope-labeled C7-HSL or another AHL not present in the sample)

  • Ethyl acetate (B1210297) (or another suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC-MS/MS system

Methodology:

  • Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Internal Standard Spiking: Add a known amount of the internal standard to a defined volume of the supernatant.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction two more times, pooling the ethyl acetate layers.

  • Drying and Reconstitution:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 50% acetonitrile with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HPLC-MS/MS system.

    • Separate the analytes using a C18 reversed-phase column with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify C7-HSL and the internal standard using multiple reaction monitoring (MRM) mode.

    • Create a calibration curve using standards of known C7-HSL concentrations (prepared in the same matrix if possible) to calculate the concentration in the original sample.

Visualizations

C7_HSL_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_enzymatic Enzymatic Degradation C7_HSL This compound (Active) Hydrolyzed_HSL N-Heptanoyl-DL-homoserine (Inactive) C7_HSL->Hydrolyzed_HSL Lactonolysis (High pH, High Temp) Enzymatic_Products Heptanoic acid + DL-homoserine lactone (Inactive) C7_HSL->Enzymatic_Products Acylase/Amidase

Caption: Major degradation pathways of this compound (C7-HSL).

AHL_Quorum_Sensing Generalized AHL Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase C7_HSL_out C7-HSL LuxI->C7_HSL_out Synthesis LuxR LuxR-type Receptor DNA Target Genes LuxR->DNA Transcriptional Regulation Response Quorum Sensing Response (e.g., Biofilm formation, Virulence factor production) DNA->Response Gene Expression C7_HSL_in C7-HSL C7_HSL_out->C7_HSL_in Diffusion across cell membrane C7_HSL_in->LuxR Binding & Activation

Caption: A generalized signaling pathway for AHL-mediated quorum sensing, applicable to C7-HSL.

Experimental_Workflow_Stability start Prepare sterile, pH-buffered culture medium spike Spike with known concentration of C7-HSL start->spike incubate Incubate at desired temperature spike->incubate sample Collect aliquots at different time points incubate->sample quench Quench degradation (acidify and freeze) sample->quench analyze Quantify remaining C7-HSL by HPLC-MS quench->analyze end Determine degradation rate and half-life analyze->end

Caption: Experimental workflow for determining the abiotic stability of C7-HSL in culture media.

Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and resolve common issues encountered in N-Heptanoyl-DL-homoserine lactone (C7-HSL) reporter assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in C7-HSL reporter assays?

High background signal in C7-HSL reporter assays can originate from several sources, including:

  • Contamination: Microbial or chemical contamination of samples, reagents, or equipment can lead to non-specific signals.[1][2]

  • Autofluorescence: Components of the culture media or the host cells themselves can exhibit natural fluorescence, contributing to the background.[3][4]

  • Reporter Protein Leakiness: The promoter driving the reporter gene may have a basal level of activity even in the absence of C7-HSL, leading to a constitutive signal.

  • Incorrect Reagent Concentration: Suboptimal concentrations of substrates or other assay reagents can result in high background.

  • Insufficient Washing: Inadequate washing steps in assays like ELISAs can leave behind unbound components that contribute to the signal.[2][5]

  • Cross-reactivity: The reporter system may show a response to other molecules present in the sample that are structurally similar to C7-HSL.[2]

Q2: How can I minimize background fluorescence from culture media?

To minimize background from culture media, consider the following:

  • Media Selection: Test different types of culture media to identify one with lower intrinsic fluorescence. Some studies have shown that certain broths exhibit higher background signals when mixed with fluorescent dyes.[4]

  • Component Analysis: If possible, identify and replace components in your custom media that are contributing to autofluorescence.

  • Cell Washing/Resuspension: Before the assay, pellet the cells and resuspend them in a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove media-related background.[4]

Q3: What is a "no-AHL" control and why is it important?

A "no-AHL" (Acyl-Homoserine Lactone) control is a sample that contains all the components of your assay (reporter strain, media, etc.) except for the C7-HSL inducer. This control is crucial for determining the basal level of signal from your reporter system. A high signal in this control indicates a problem with background noise that needs to be addressed. Minimal background activity is expected in control wells without the addition of AHL.[6]

Q4: Can the choice of reporter protein affect the background signal?

Yes, the choice of reporter protein can significantly impact the background signal and the overall signal-to-noise ratio. For instance, some fluorescent proteins may have lower background fluorescence in specific host organisms or media compared to others.[3] Bioluminescent reporters, like luciferase, can sometimes offer higher sensitivity and a more rapid signal accumulation compared to fluorescent reporters.[7]

Q5: What are cell-free reporter assays and can they help reduce background?

Cell-free reporter assays utilize cell lysates containing the necessary transcriptional and translational machinery to detect AHLs, rather than whole, living cells.[6][8][9] This approach can reduce background by eliminating issues related to cell viability, membrane transport, and autofluorescence from intact cells. A major advantage is the significant reduction in assay time from over 24 hours to less than 3 hours while maintaining high sensitivity.[6][8]

Troubleshooting Guides

Issue 1: High Background Signal in Negative Control Wells

Possible Causes & Solutions

CauseTroubleshooting Steps
Media Autofluorescence Test different growth media to find one with minimal intrinsic fluorescence.[4] Before measurement, wash cells and resuspend in a low-fluorescence buffer like PBS.[4]
Reporter Gene Leakiness If possible, use a reporter strain with a tightly regulated promoter. Consider using a lower copy number plasmid for the reporter construct.
Reagent Contamination Use fresh, sterile reagents.[1][2] Ensure aseptic techniques are followed during sample and reagent handling to prevent microbial contamination.[2]
Light Leakage (Luminometers) For luciferase assays, ensure plates are properly sealed and that there are no external light leaks into the luminometer.
Incorrect Plate Choice For luminescence assays, use white, opaque plates to maximize signal and minimize well-to-well crosstalk.[1] For fluorescence assays, use black plates to reduce background fluorescence.
Issue 2: High Variability Between Replicate Wells

Possible Causes & Solutions

CauseTroubleshooting Steps
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[1]
Inconsistent Cell Density Ensure a homogenous cell suspension before aliquoting into assay plates. Normalize fluorescence or luminescence readings to cell density (e.g., OD600) for each well.[10]
Edge Effects in Plates Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or water.
Reagent Inhomogeneity Prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[1]

Experimental Protocols

General Protocol for a Whole-Cell C7-HSL Reporter Assay
  • Reporter Strain Preparation:

    • Inoculate a single colony of the C7-HSL reporter strain into appropriate liquid culture medium containing the necessary antibiotics for plasmid maintenance.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The following day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).

  • Assay Setup:

    • In a microtiter plate (e.g., 96-well), add a standardized volume of the reporter strain culture to each well.

    • Prepare serial dilutions of C7-HSL standard and the experimental samples.

    • Add the C7-HSL standards and samples to the appropriate wells. Include "no-AHL" controls containing only the vehicle used to dissolve the C7-HSL.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 2-6 hours) to allow for reporter gene expression.

  • Data Acquisition:

    • Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

    • Measure the optical density (e.g., at 600 nm) to normalize the reporter signal to cell density.

  • Data Analysis:

    • Subtract the mean background signal from the "no-AHL" control wells from all experimental wells.

    • Normalize the reporter signal by dividing by the cell density (e.g., Fluorescence/OD600).

    • Plot the normalized reporter signal as a function of C7-HSL concentration to generate a standard curve.

Visualizations

Signaling Pathway of a Generic AHL Reporter System

AHL_Signaling_Pathway C7_HSL C7-HSL LuxR LuxR-type Receptor C7_HSL->LuxR Binds to Complex C7-HSL-Receptor Complex LuxR->Complex Promoter Promoter Complex->Promoter Activates Reporter Reporter Gene (e.g., GFP, lacZ) Promoter->Reporter Drives Expression Signal Detectable Signal (Fluorescence, etc.) Reporter->Signal Produces

Caption: C7-HSL binds to a LuxR-type receptor, activating transcription from a target promoter.

Experimental Workflow for C7-HSL Reporter Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture Reporter Strain Plate 3. Add Strain and Samples to Microplate Culture->Plate Samples 2. Prepare C7-HSL Standards & Test Samples Samples->Plate Incubate 4. Incubate Plate->Incubate Measure 5. Measure Signal & Cell Density Incubate->Measure Analyze 6. Normalize and Analyze Data Measure->Analyze

Caption: A typical workflow for performing a C7-HSL whole-cell reporter assay.

Troubleshooting Logic for High Backgrounddot

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start High Background Signal? Contamination Contamination? Start->Contamination Media Media Autofluorescence? Start->Media Leakiness Leaky Promoter? Start->Leakiness Sol_Contamination Use Sterile Technique, Fresh Reagents Contamination->Sol_Contamination Yes Sol_Media Test Different Media, Wash Cells in PBS Media->Sol_Media Yes Sol_Leakiness Use Tightly Regulated Promoter/Strain Leakiness->Sol_Leakiness Yes

References

Technical Support Center: Optimizing HPLC Gradient for N-acyl Homoserine Lactone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of various N-acyl homoserine lactones (AHLs).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of AHLs in a question-and-answer format.

Question: Why are my early eluting peaks poorly resolved or co-eluting?

Answer: Poor resolution of early eluting peaks, which for AHLs are typically the shorter-chain, more polar molecules, is a common issue. This can be caused by a starting mobile phase that is too strong (too high in organic solvent).

  • Solution:

    • Decrease the initial percentage of your organic solvent (e.g., acetonitrile (B52724) or methanol). A lower starting concentration of the organic phase will increase the retention of polar analytes on the reversed-phase column, allowing for better separation.

    • Consider an isocratic hold at the initial low organic concentration for a few minutes before starting the gradient. This can help to focus the analytes at the head of the column, leading to sharper peaks.[1]

Question: What causes peak tailing in my AHL chromatogram?

Answer: Peak tailing, where the peak asymmetry is greater than 1, can result from several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar homoserine lactone ring of the AHLs, causing tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Degradation: The column may be nearing the end of its lifespan.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of residual silanols and reduce secondary interactions.[2]

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Column Flushing/Replacement: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.

Question: My chromatogram shows split peaks for some AHLs. What is the cause?

Answer: Peak splitting can be indicative of several problems:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample to be distributed unevenly onto the column.

  • Injector Issues: A partially blocked injector port or a poorly seated rotor seal can cause the sample to be introduced into the column in two separate bands.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.

  • Solutions:

    • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.

    • Column Maintenance: Reverse flush the column (if the manufacturer allows) to dislodge particulates from the inlet frit.

    • Injector Maintenance: Consult your instrument manual for instructions on cleaning and maintaining the injector.

    • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks during the gradient.

  • Carryover from Previous Injections: Strongly retained compounds from a previous injection may elute in a subsequent run.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and additives.

    • Implement a Column Wash Step: After your analytical gradient, add a high-organic wash step (e.g., 95-100% acetonitrile) to elute any strongly retained compounds, followed by a re-equilibration step at the initial conditions.

    • Run Blank Injections: Injecting a blank (your mobile phase) can help confirm if the ghost peaks are from carryover or contamination.

Question: Why is my baseline noisy or drifting?

Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-abundance AHLs. Common causes include:

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise.

  • Mobile Phase Miscibility Issues: If the mobile phases are not fully miscible, it can lead to baseline drift.

  • Detector Lamp Failure: An aging detector lamp can result in increased noise.

  • Solutions:

    • Degas Mobile Phases: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging.

    • Ensure Miscibility: Confirm that your mobile phase components are miscible in all proportions used in your gradient.

    • Check Detector Performance: Monitor the detector lamp energy and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating a wide range of N-acyl homoserine lactones?

A1: A C18 reversed-phase column is the most common and effective choice for separating AHLs. The C18 stationary phase provides good retention and separation based on the hydrophobicity of the acyl side chain. For high-resolution separations, consider using a column with a smaller particle size (e.g., < 3 µm) and a suitable pore size.

Q2: Which organic solvent is better for AHL separation: acetonitrile or methanol (B129727)?

A2: Both acetonitrile and methanol can be used as the organic mobile phase for AHL separation. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds. It is often the preferred solvent for LC-MS applications due to its favorable ionization properties in the electrospray source.

Q3: How do I choose the initial and final concentrations for my gradient?

A3: A good starting point for a "scouting" gradient is a broad range, such as 5% to 95% organic solvent over 20-30 minutes.[3] Observe the retention times of your AHLs of interest. If they elute very early, you may need to lower your initial organic percentage. If they elute very late or not at all, you may need a higher final organic percentage or a steeper gradient. The goal is to have your first peak of interest elute after at least two column volumes and to have all peaks of interest elute before the end of the gradient.

Q4: What is the role of adding acid to the mobile phase?

A4: Adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase serves two main purposes. First, it can improve peak shape by suppressing the ionization of residual silanol groups on the silica-based column, which can cause peak tailing. Second, for LC-MS analysis, it promotes the protonation of the AHL molecules, leading to better sensitivity in positive ion mode.[2]

Q5: How can I improve the separation of AHLs with very similar structures?

A5: For AHLs with similar structures (e.g., same chain length but with or without a 3-oxo or 3-hydroxy group), a shallower gradient can improve resolution. By slowing down the rate of increase of the organic solvent, you provide more time for the analytes to interact with the stationary phase, allowing for a finer separation. You can also experiment with different column temperatures, as this can alter the selectivity of the separation.

Data Presentation

The following table summarizes typical elution profiles for a range of N-acyl homoserine lactones using a standard reversed-phase HPLC method.

N-acyl Homoserine LactoneAbbreviationTypical Retention Time (min)
N-Butyryl-DL-homoserine lactoneC4-HSL~8.5
N-Hexanoyl-DL-homoserine lactoneC6-HSL~12.0
N-(3-Oxohexanoyl)-DL-homoserine lactone3-oxo-C6-HSL~10.5
N-Heptanoyl-DL-homoserine lactoneC7-HSL~14.5
N-Octanoyl-DL-homoserine lactoneC8-HSL~17.0
N-(3-Oxooctanoyl)-DL-homoserine lactone3-oxo-C8-HSL~15.0
N-Decanoyl-DL-homoserine lactoneC10-HSL~22.0
N-(3-Oxodecanoyl)-DL-homoserine lactone3-oxo-C10-HSL~20.0
N-Dodecanoyl-DL-homoserine lactoneC12-HSL~27.0
N-(3-Oxododecanoyl)-DL-homoserine lactone3-oxo-C12-HSL~25.0

Note: These retention times are illustrative and can vary significantly based on the specific HPLC system, column dimensions, column chemistry, temperature, and exact gradient profile.

Experimental Protocols

Protocol: HPLC-MS Analysis of N-acyl Homoserine Lactones

This protocol provides a general method for the separation and detection of AHLs from a bacterial culture extract.

  • Sample Preparation (Liquid-Liquid Extraction): a. Centrifuge the bacterial culture to pellet the cells. b. Filter the supernatant through a 0.22 µm filter. c. Acidify the supernatant with formic acid to a final concentration of 0.1%. d. Extract the supernatant twice with an equal volume of ethyl acetate. e. Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of 50% methanol or acetonitrile.

  • HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      • 0-2 min: 10% B (isocratic)

      • 2-22 min: Linear gradient from 10% to 90% B

      • 22-27 min: 90% B (isocratic wash)

      • 27-28 min: Linear gradient from 90% to 10% B

      • 28-35 min: 10% B (re-equilibration)

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Mode: Full scan from m/z 150-400 or targeted Selected Ion Monitoring (SIM) for specific AHLs.

Mandatory Visualization

HPLC_Optimization_Workflow start Define AHLs of Interest scouting_gradient Run Scouting Gradient (e.g., 5-95% ACN) start->scouting_gradient evaluate_scout Evaluate Chromatogram: - Peak Resolution - Retention Times scouting_gradient->evaluate_scout is_separation_good Is Separation Adequate? evaluate_scout->is_separation_good optimize_gradient Optimize Gradient Slope (Shallower for better resolution) is_separation_good->optimize_gradient No final_method Final Optimized Method is_separation_good->final_method Yes adjust_initial Adjust Initial % Organic (For early eluting peaks) optimize_gradient->adjust_initial fine_tune Fine-Tune Parameters: - Temperature - Flow Rate adjust_initial->fine_tune fine_tune->scouting_gradient Re-evaluate

Caption: Workflow for optimizing an HPLC gradient for AHL separation.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_overload Inject Diluted Sample start->check_overload is_tailing_gone Tailing Resolved? check_overload->is_tailing_gone cause_overload Cause: Sample Overload Solution: Reduce sample concentration is_tailing_gone->cause_overload Yes check_mobile_phase Add 0.1% Formic Acid to Mobile Phase is_tailing_gone->check_mobile_phase No is_tailing_gone2 Tailing Resolved? check_mobile_phase->is_tailing_gone2 cause_silanol Cause: Silanol Interaction Solution: Use acidic modifier is_tailing_gone2->cause_silanol Yes check_column Flush or Replace Column is_tailing_gone2->check_column No final_cause Cause: Column Degradation check_column->final_cause

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

How to address the pH-dependent stability of N-acyl homoserine lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl homoserine lactones (AHLs). This resource provides essential information to address the critical issue of AHL stability, particularly its dependence on pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-acyl homoserine lactone (AHL) instability in aqueous solutions?

A1: The primary cause of AHL instability is pH-dependent lactonolysis, a chemical process where the central homoserine lactone ring is hydrolyzed (opened). This reaction is significantly accelerated under alkaline (basic) conditions, converting the active AHL molecule into its inactive, open-ringed N-acyl homoserine form.[1][2][3] This process is abiotic and can occur in sterile culture media and buffers without any enzymatic activity.[1]

Q2: How does the acyl side chain length affect the stability of an AHL?

A2: AHLs with longer N-acyl side chains are generally more stable and less susceptible to lactonolysis than those with shorter side chains.[1][4] For an AHL to be functional under physiological conditions, it typically requires an N-acyl side chain of at least four carbons. The increased hydrophobicity of the longer chain is thought to contribute to the increased stability of the molecule.[1]

Q3: What is the optimal pH range for working with and storing AHLs?

A3: AHLs are most stable in acidic to neutral conditions (pH 5.0 to 7.0).[3] At these pH values, the rate of spontaneous lactonolysis is significantly reduced, allowing for longer half-lives. For long-term storage, stock solutions are often prepared in acidified organic solvents.[5][6][7]

Q4: Can AHL degradation be reversed?

A4: Yes, the lactonolysis reaction is reversible. By acidifying the solution (e.g., to pH 2.0), the equilibrium can be shifted to favor the closed-ring, active lactone form of the molecule.[1][4]

Q5: Besides pH, what other factors influence AHL stability?

A5: Temperature is another critical factor. Increasing the temperature accelerates the rate of lactonolysis.[1][4] Therefore, experiments should be conducted at a consistent, controlled temperature, and long-term storage should be at -20°C or below.

Troubleshooting Guide

Problem: Inconsistent or no activity in my quorum sensing bioassay.

  • Possible Cause 1: AHL Degradation in Media. Many common bacterial growth media become alkaline (pH > 7.5) during stationary phase, which can rapidly degrade your AHLs.[1]

    • Solution: Monitor the pH of your culture medium throughout the experiment. Use a well-buffered medium (e.g., MES buffer) to maintain a stable pH below 7.0.[3] Alternatively, perform your experiments during the exponential growth phase before the pH rises significantly.

  • Possible Cause 2: Improper Stock Solution Preparation/Storage. If AHL stock solutions are not prepared or stored correctly, the molecules may degrade before they are even used. Long-chain AHLs can also be difficult to dissolve in aqueous solutions, leading to inaccurate concentrations.[5]

    • Solution: Prepare AHL stock solutions in an appropriate solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate (B1210297), often acidified with a small amount of glacial acetic acid (e.g., 0.01-0.2%) to prevent autohydrolysis.[5][7] Store aliquots in glass vials with Teflon-lined caps (B75204) at -20°C to prevent degradation and repeated freeze-thaw cycles.[6]

Problem: My AHL standard curve is not linear or reproducible in HPLC analysis.

  • Possible Cause: On-column or In-sample Degradation. If the mobile phase or sample diluent is not pH-controlled, AHLs can degrade during the analytical run or while waiting in the autosampler.

    • Solution: Ensure your sample diluent and mobile phases are buffered to a slightly acidic pH (e.g., pH 4-5) using a suitable buffer like sodium acetate to quench the degradation reaction.[8] Run samples as quickly as possible after preparation.

Data Presentation: AHL Stability

The stability of AHLs is often quantified by their half-life (t½), which is the time it takes for 50% of the compound to be degraded. The data below is synthesized from seminal studies in the field to illustrate the profound impact of pH and acyl chain structure on AHL stability.

Table 1: Estimated Half-Life of Various N-Acyl Homoserine Lactones at Different pH Values.

AHL CompoundAcyl ChainpH 6.0pH 7.0pH 8.0
C4-HSL N-Butanoyl~48 hours~10 hours< 1 hour
C6-HSL N-Hexanoyl~72 hours~16 hours~1.5 hours
3-oxo-C6-HSL N-(3-oxohexanoyl)Stable for days~24 hours~2 hours
3-oxo-C12-HSL N-(3-oxododecanoyl)Stable for weeksStable for days~48 hours

Data are approximations derived from literature and intended for comparative purposes. Actual half-lives can vary with temperature and buffer composition.[1][2][3]

Mandatory Visualizations

Mechanism of pH-Dependent Lactonolysis

Caption: The reversible hydrolysis of the AHL lactone ring.

Experimental Workflow for AHL Stability Assay

Stability_Workflow prep 1. Prepare Buffered Solutions (e.g., pH 6.0, 7.0, 8.0) stock 2. Prepare AHL Stock (e.g., in acidified Ethyl Acetate) spike 3. Spike AHL into Buffers (Time t=0) stock->spike incubate 4. Incubate at Constant Temperature (e.g., 30°C) spike->incubate sample 5. Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample quench 6. Quench Degradation (Acidify samples, e.g., to pH 4) sample->quench quantify 7. Quantify Remaining AHL (e.g., HPLC-MS or Bioassay) quench->quantify analyze 8. Analyze Data (Plot concentration vs. time, calculate half-life) quantify->analyze

Caption: A typical workflow for determining AHL half-life.

Experimental Protocols

Protocol 1: Preparation of a Stabilized AHL Stock Solution

This protocol describes the preparation of a 10 mM stock solution of N-hexanoyl-L-homoserine lactone (C6-HSL) in acidified ethyl acetate.

Materials:

  • N-hexanoyl-L-homoserine lactone (C6-HSL) powder

  • Ethyl acetate (anhydrous grade)

  • Glacial acetic acid

  • 2 mL glass vials with Teflon-lined screw caps

  • Analytical balance and fume hood

Procedure:

  • Prepare Acidified Solvent: In a fume hood, prepare the stock solvent by adding 100 µL of glacial acetic acid to 100 mL of anhydrous ethyl acetate (0.1% v/v). Mix thoroughly.

  • Weigh AHL: Accurately weigh out 21.33 mg of C6-HSL powder (MW = 213.28 g/mol ) on an analytical balance.

  • Dissolve AHL: Transfer the weighed C6-HSL to a sterile glass vial. Add 10 mL of the acidified ethyl acetate to the vial.

  • Ensure Complete Dissolution: Vortex the vial for 30-60 seconds until the powder is completely dissolved.

  • Aliquot and Store: Dispense the 10 mM stock solution into 100 µL aliquots in the 2 mL glass vials. Store the vials tightly capped at -20°C. This prevents repeated freeze-thaw cycles of the main stock.

Protocol 2: General Assay for Determining AHL Half-Life

This protocol provides a framework for assessing the stability of an AHL in a buffered aqueous solution.

Materials:

  • AHL stock solution (from Protocol 1)

  • Sterile buffers (e.g., 100 mM Phosphate buffer for pH 7.0, 100 mM Tris-HCl for pH 8.0)

  • Incubator or water bath set to a constant temperature (e.g., 30°C)

  • Microcentrifuge tubes

  • Quenching solution (e.g., 6 M HCl)

  • Quantification system (e.g., HPLC-MS or a suitable bacterial biosensor like Agrobacterium tumefaciens NTL4).[9][10]

Procedure:

  • Setup: Label a series of microcentrifuge tubes for each pH condition and time point (e.g., "pH8_T0", "pH8_T2h", etc.).

  • Reaction Initiation (t=0): In a master tube for each pH condition, add the buffer. Warm the buffer to the desired experimental temperature (30°C).

  • Add the AHL stock solution to the buffer to achieve the final desired concentration (e.g., 10 µM). Immediately vortex and collect the first aliquot (t=0).

  • Quenching: Immediately quench the t=0 sample by adding a small volume of 6 M HCl to lower the pH to < 4.0. This stops the degradation. Place the quenched sample on ice.

  • Incubation: Place the master tubes in the 30°C incubator.

  • Time-Course Sampling: At each subsequent time point (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from the corresponding master tube and quench it immediately as described in step 4.

  • Quantification: Once all time points are collected, analyze the concentration of the remaining intact AHL in each quenched sample using a validated method like LC-MS/MS or a quantitative bioassay.

  • Data Analysis: Plot the natural logarithm of the AHL concentration versus time. The data should fit a first-order decay curve. The half-life (t½) can be calculated from the decay constant (k) using the formula: t½ = 0.693 / k .

References

Best practices for storing N-Heptanoyl-DL-homoserine lactone to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of N-Heptanoyl-DL-homoserine lactone (C7-HSL) to ensure the maintenance of its biological activity for research applications.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of or Reduced Biological Activity in Experiments Improper Storage: The compound was stored at room temperature or in a non-recommended solvent.Store solid C7-HSL at -20°C. For stock solutions in DMSO or DMF, store at -80°C for long-term or -20°C for short-term use.
Degradation of Aqueous Solutions: Working solutions prepared in aqueous buffers were stored for an extended period.Prepare fresh working solutions in aqueous buffers for each experiment and use them the same day. It is not recommended to store aqueous solutions for more than one day[1][2][3].
Incorrect Solvent Used: The compound was dissolved in ethanol (B145695) or other primary alcohols.Avoid using ethanol or other primary alcohols as they can cause the opening of the lactone ring[2][3][4]. Use DMSO or dimethylformamide (DMF) to prepare stock solutions[4][5].
pH-induced Degradation: The experimental buffer has an alkaline pH.N-acyl-homoserine lactones are susceptible to hydrolysis at alkaline pH[6][7]. Ensure the pH of your experimental buffer is neutral or slightly acidic.
Inconsistent Experimental Results Repeated Freeze-Thaw Cycles: The stock solution was subjected to multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing[8].
Precipitation of Compound: The compound precipitated out of the aqueous working solution.Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation in the aqueous buffer. If precipitation occurs, gentle warming or sonication may help to redissolve the compound[9].

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C[1][2][3][5][10]. Under these conditions, it is stable for at least four years[2][3][4][5]. Some suppliers suggest that storage at +4°C is suitable for short-term and long-term storage, with stability for at least two years[11].

2. How should I prepare and store stock solutions of C7-HSL?

It is recommended to prepare stock solutions by dissolving C7-HSL in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]. The solubility in these solvents is approximately 30 mg/mL[4][5]. To prevent oxidation, the solvent should be purged with an inert gas[2][4]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[8][9].

3. Can I use ethanol to dissolve C7-HSL?

No, the use of ethanol or other primary alcohols is not recommended because they have been shown to open the lactone ring, which will inactivate the molecule[2][3][4].

4. How long are aqueous solutions of C7-HSL stable?

Aqueous solutions of N-acyl-homoserine lactones are not stable and it is recommended not to store them for more than one day[1][2][3]. You should prepare fresh dilutions in aqueous buffers or isotonic saline immediately before your experiment[1][2][3][4].

5. What factors can lead to the degradation of C7-HSL?

The primary factor leading to the degradation of C7-HSL is the hydrolysis of the lactone ring. This process is accelerated by alkaline pH and increased temperature[6][7].

Quantitative Data Summary

The following table summarizes the stability of N-acyl-homoserine lactones under various storage conditions.

FormStorage TemperatureRecommended SolventDuration of Stability
Solid -20°CN/A≥ 4 years[2][3][4][5]
+4°CN/A≥ 2 years[11]
Stock Solution -80°CDMSO or DMF6 months[8][9]
-20°CDMSO or DMF1 month[8][9]
Aqueous Solution N/AAqueous Buffers (e.g., PBS)≤ 1 day[1][2][3]

Experimental Protocol: Preparation of C7-HSL Working Solution

This protocol details the steps for preparing a working solution of C7-HSL from a solid compound for use in a typical cell-based assay.

  • Equilibration: Allow the vial of solid C7-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Stock Solution Preparation:

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO or DMF (purged with an inert gas) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate sterile aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is minimal to avoid cytotoxic effects (typically <0.1%).

    • Mix thoroughly by gentle pipetting or vortexing.

  • Application: Use the freshly prepared working solution immediately in your experiment.

Visualizations

Storage_Best_Practices cluster_solid Solid C7-HSL cluster_stock Stock Solution cluster_working Working Solution Solid Crystalline Solid Stock Dissolve in DMSO or DMF Solid->Stock Aliquot Aliquot for single use Stock->Aliquot StoreStock Store at -80°C (6 months) or -20°C (1 month) Working Dilute in Aqueous Buffer StoreStock->Working Thaw one aliquot Aliquot->StoreStock Use Use Immediately (Do not store > 1 day) Working->Use

Caption: Best practices for storing and handling this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Day start Start: Solid C7-HSL prepare_stock Prepare Stock Solution (in DMSO/DMF) start->prepare_stock aliquot_store Aliquot and Store (-80°C) prepare_stock->aliquot_store thaw Thaw Single Aliquot aliquot_store->thaw prepare_working Prepare Working Solution (in Aqueous Buffer) thaw->prepare_working treat_cells Treat Cells/System prepare_working->treat_cells assay Perform Assay treat_cells->assay end End: Data Analysis assay->end

Caption: A typical experimental workflow involving stored C7-HSL.

References

Validation & Comparative

Validating the Biological Activity of Synthetic N-Heptanoyl-DL-homoserine Lactone: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic N-Heptanoyl-DL-homoserine lactone (C7-HSL). It offers a comparative analysis with alternative molecules, supported by experimental data and detailed protocols for key validation assays.

The Role of C7-HSL in Quorum Sensing

N-acyl-homoserine lactones (AHLs) are small signaling molecules used by many Gram-negative bacteria to communicate and coordinate group behaviors in a process called quorum sensing (QS).[1] This cell-to-cell communication system is density-dependent; as the bacterial population grows, the concentration of AHLs increases.[2] Once a threshold concentration is reached, these molecules bind to transcriptional regulators (LuxR-type proteins), activating the expression of specific genes.[2][3] These genes often control virulence factor production, biofilm formation, and secondary metabolite synthesis.[4] C7-HSL is one such AHL, a key signaling molecule in various bacterial species.[5]

The foundational mechanism of AHL-mediated quorum sensing involves a synthase protein (LuxI-type) that produces the AHL signal and a receptor protein (LuxR-type) that binds the signal to regulate gene expression.[3][6]

G cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_out AHL (C7-HSL) LuxI->AHL_out Synthesis LuxR LuxR (Receptor Protein) AHL_LuxR AHL-LuxR Complex Genes Target Genes AHL_LuxR->Genes Activates Genes->LuxI Positive Feedback Response QS Response (e.g., Biofilm, Virulence) Genes->Response Expression AHL_low Low Cell Density (Low AHL conc.) AHL_high High Cell Density (High AHL conc.) AHL_out->LuxR

Caption: Quorum sensing signaling pathway mediated by N-acyl-homoserine lactones (AHLs).

Experimental Validation of C7-HSL Biological Activity

Validating the activity of synthetic C7-HSL requires a multi-pronged approach, typically involving biosensor assays to quantify agonistic (activating) or antagonistic (inhibiting) effects, followed by phenotypic assays that measure a direct bacterial response.

An effective workflow ensures that the synthetic molecule not only interacts with the target receptor but also elicits the expected physiological changes in the bacteria.

G start Obtain/Synthesize C7-HSL biosensor Primary Validation: Biosensor Assay start->biosensor reporter Reporter Gene Assay (e.g., GFP, LacZ) biosensor->reporter phenotypic Secondary Validation: Phenotypic Assays reporter->phenotypic If active biofilm Biofilm Formation/ Inhibition Assay phenotypic->biofilm virulence Virulence Factor Assay (e.g., Pyocyanin, Elastase) phenotypic->virulence analysis Data Analysis & Comparison biofilm->analysis virulence->analysis end Activity Validated analysis->end

Caption: Experimental workflow for validating the biological activity of synthetic C7-HSL.

Experimental Protocols

Reporter Gene Assay for QS Agonist Activity

This method uses a bacterial strain engineered to express a reporter protein (e.g., Green Fluorescent Protein - GFP) in the presence of an active AHL molecule. The intensity of the signal is proportional to the QS activation.

Methodology:

  • Strain Preparation: Culture the E. coli biosensor strain (containing a LuxR homolog and a reporter plasmid like pGFP) overnight in appropriate liquid media with antibiotics.

  • Assay Setup: In a 96-well microtiter plate, add a subculture of the biosensor strain to fresh media.

  • Compound Addition: Add the synthetic C7-HSL and other comparative AHLs to the wells at various concentrations (e.g., from 10 nM to 1000 nM). Include a positive control (e.g., N-3-oxohexanoyl-homoserine lactone) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 30-37°C) for a defined period (e.g., 6-8 hours).

  • Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and optical density (OD600) using a plate reader.

  • Data Analysis: Normalize the fluorescence values by dividing by the OD600 to account for cell growth. Express the activity as a percentage of the positive control.[6]

Biofilm Inhibition Assay

This assay assesses the ability of a compound to interfere with QS-mediated biofilm formation, a key virulence trait. It is particularly useful for comparing agonists with potential antagonists.

Methodology:

  • Strain Preparation: Grow a bacterial strain known for QS-dependent biofilm formation (e.g., Pseudomonas aeruginosa PAO1) overnight in a suitable medium (e.g., LB broth).

  • Assay Setup: Dilute the overnight culture into fresh medium and dispense into a 96-well microtiter plate.

  • Compound Addition: Add the synthetic C7-HSL (as a control agonist) and potential inhibitory compounds at desired concentrations. Include a negative control (no compound).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.

  • Quantification:

    • Carefully discard the planktonic (free-floating) cells and wash the wells gently with a buffer (e.g., PBS).

    • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid or ethanol.

  • Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a plate reader. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.[7]

Comparative Analysis of Synthetic C7-HSL and Alternatives

The validation of synthetic C7-HSL is strengthened by comparing its activity against other molecules. These can include other natural AHLs with different acyl chain lengths or synthetic analogs designed to be either more potent agonists or antagonists.

G QS Quorum Sensing Regulated Genes Agonist Agonist (e.g., Synthetic C7-HSL) Receptor LuxR-type Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Halogenated Analog) Antagonist->Receptor Binds & Blocks Receptor->QS Promotes Expression

Caption: Logical relationship between a QS agonist (C7-HSL) and a QS antagonist.

Data Presentation

The following tables summarize quantitative data from studies evaluating the biological activity of various AHLs.

Table 1: Agonistic Activity of Natural AHLs in an E. coli GFP Reporter Assay

This table compares the ability of N-Heptanoyl-homoserine lactone (C7-HSL) and N-Hexanoyl-homoserine lactone (C6-HSL) to induce GFP expression. Activity is expressed relative to the most active autoinducer for this biosensor, N-3-oxohexanoyl-homoserine lactone (OHHL).[6]

CompoundAcyl Chain LengthRelative Fluorescence (% of 50 nM OHHL)
N-Hexanoyl-homoserine lactone (C6-HSL)C6High
N-Heptanoyl-homoserine lactone (C7-HSL)C7High
Halogenated Analog 11a (C6-based)C6Decreased
Halogenated Analog 11b (C7-based)C7Decreased
Note: The study indicated that C6-HSL and C7-HSL showed the highest activity among natural AHLs tested, while halogenation at the α-position decreased this activity. Specific percentages were presented graphically in the source publication.[6]

Table 2: Biofilm Inhibition Activity of Synthetic AHL Analogs against P. aeruginosa PAO1

This table shows the inhibitory effects of various synthetic compounds on biofilm formation. While C7-HSL itself promotes biofilm in many systems, these analogs are designed to antagonize the process.[7]

Compound IDModification of AHL StructureBiofilm Inhibition (%)
3N/A (Details in source)78.3 ± 4.5
6N/A (Details in source)No significant activity
102-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide85.1 ± 3.2
Note: These compounds were identified as potential QS inhibitors, demonstrating that modifications to the AHL structure can shift the biological activity from agonism to antagonism.[7]

References

A Comparative Guide to N-Heptanoyl-DL-homoserine lactone (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quorum sensing (QS) signaling molecules N-Heptanoyl-DL-homoserine lactone (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL). While both are N-acyl homoserine lactones (AHLs) that play crucial roles in bacterial communication, their efficacy and specificity can vary depending on the bacterial species and the specific LuxI/LuxR-type QS system. This document summarizes their performance based on established experimental assays and provides detailed protocols for their evaluation.

Introduction to Acyl-Homoserine Lactones in Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many Gram-negative bacteria, this process is mediated by AHLs. These signaling molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of a variety of genes, often associated with virulence, biofilm formation, and antibiotic resistance. The length and modification of the acyl side chain of the AHL molecule are key determinants of its specificity and activity with different LuxR-type receptors.

Comparative Performance: C7-HSL vs. C8-HSL

Direct comparative studies providing quantitative data such as EC50 values and binding affinities for C7-HSL and C8-HSL across various LuxR-type receptors are not extensively available in publicly accessible literature. However, based on the known principles of AHL-receptor interactions and data from studies on LuxR-type proteins with varying acyl chain specificities, we can infer their relative performance. Generally, LuxR-type receptors exhibit a degree of specificity for the acyl chain length of their cognate AHL.

To illustrate a typical comparative analysis, the following tables present hypothetical, yet plausible, quantitative data for C7-HSL and C8-HSL in two common quorum sensing reporter systems.

Table 1: Activity of C7-HSL and C8-HSL in a Chromobacterium violaceum CV026 Bioassay

CompoundConcentration (µM)Violacein (B1683560) Production (OD585)EC50 (µM)
This compound (C7-HSL) 0.10.25 ± 0.031.5
10.85 ± 0.07
101.52 ± 0.11
N-Octanoyl-L-homoserine lactone (C8-HSL) 0.10.45 ± 0.040.8
11.21 ± 0.09
101.89 ± 0.15

Note: Data are illustrative. The C. violaceum CV026 strain is a mutant that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs.

Table 2: Activity of C7-HSL and C8-HSL in a LuxR-based Luciferase Reporter Assay

CompoundConcentration (nM)Luciferase Activity (RLU)EC50 (nM)
This compound (C7-HSL) 11.2 x 104 ± 0.1 x 10450
108.5 x 104 ± 0.5 x 104
1005.2 x 105 ± 0.3 x 105
N-Octanoyl-L-homoserine lactone (C8-HSL) 15.8 x 104 ± 0.4 x 10412
103.1 x 105 ± 0.2 x 105
1009.7 x 105 ± 0.6 x 105

Note: Data are illustrative and would be generated using a bacterial strain (e.g., E. coli) co-expressing a specific LuxR-type protein and a lux operon reporter under the control of a LuxR-dependent promoter.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Quorum_Sensing_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI-type Synthase AHL_out AHL (C7/C8-HSL) LuxI->AHL_out Synthesis LuxR_inactive LuxR-type Receptor (Inactive) LuxR_active LuxR-type Receptor (Active) DNA Promoter DNA LuxR_active->DNA Binding Genes Quorum-Sensing Regulated Genes DNA->Genes Transcription Activation AHL_in AHL AHL_out->AHL_in Diffusion AHL_in->LuxR_inactive Binding AHL_in->LuxR_inactive

Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway.

Experimental_Workflow_Violacein start Start culture Culture C. violaceum CV026 (AHL-deficient mutant) start->culture prepare_plates Prepare 96-well plates with LB broth and varying concentrations of C7-HSL or C8-HSL culture->prepare_plates inoculate Inoculate plates with C. violaceum CV026 prepare_plates->inoculate incubate Incubate at 30°C for 24-48 hours inoculate->incubate quantify Quantify violacein production (Measure OD at 585 nm) incubate->quantify analyze Analyze data and determine EC50 values quantify->analyze end End analyze->end

Caption: Experimental workflow for the Chromobacterium violaceum bioassay.

Experimental_Workflow_Luciferase start Start transform Transform E. coli with plasmids for LuxR-type protein and lux reporter start->transform culture Culture transformed E. coli transform->culture prepare_assay Prepare 96-well plates with culture medium and varying concentrations of C7-HSL or C8-HSL culture->prepare_assay induce Add cultured E. coli to wells prepare_assay->induce incubate Incubate for a defined period induce->incubate measure Measure luminescence (Relative Light Units - RLU) incubate->measure analyze Analyze data and determine EC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for a LuxR-based luciferase reporter assay.

Experimental Protocols

Chromobacterium violaceum CV026 Bioassay for AHL Activity

This bioassay is used to determine the ability of short-chain AHLs to induce violacein pigment production in the C. violaceum CV026 mutant strain.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • This compound (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) stock solutions (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an overnight culture: Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate at 30°C with shaking overnight.

  • Prepare AHL dilutions: Serially dilute the C7-HSL and C8-HSL stock solutions in LB broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a control with no AHL.

  • Inoculate the plate: Dilute the overnight culture of C. violaceum CV026 1:10 in fresh LB broth and add 100 µL to each well of the 96-well plate containing the AHL dilutions.

  • Incubate: Cover the plate and incubate at 30°C for 24-48 hours without shaking.

  • Quantify violacein: After incubation, visually inspect for the presence of the purple violacein pigment. To quantify, add 100 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment. Measure the absorbance at 585 nm using a microplate reader.

  • Data Analysis: Plot the absorbance at 585 nm against the AHL concentration. Use a suitable software to fit a dose-response curve and calculate the EC50 value for each compound.

LuxR-based Luciferase Reporter Gene Assay

This assay quantifies the ability of AHLs to activate a specific LuxR-type transcriptional regulator, leading to the expression of a luciferase reporter gene.

Materials:

  • Escherichia coli strain carrying two plasmids: one for the constitutive expression of a LuxR-type protein and another containing the luxCDABE operon under the control of a LuxR-dependent promoter.

  • LB broth with appropriate antibiotics for plasmid maintenance.

  • This compound (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) stock solutions.

  • 96-well white, clear-bottom microtiter plates.

  • Luminometer.

Procedure:

  • Prepare an overnight culture: Inoculate 5 mL of LB broth (with antibiotics) with the reporter E. coli strain and incubate at 37°C with shaking overnight.

  • Prepare AHL dilutions: In a 96-well plate, prepare serial dilutions of C7-HSL and C8-HSL in fresh LB broth to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

  • Inoculate the plate: Dilute the overnight culture 1:100 in fresh LB broth and add 100 µL to each well of the 96-well plate.

  • Incubate: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours) to allow for LuxR activation and luciferase expression.

  • Measure luminescence: Measure the luminescence (in Relative Light Units, RLU) of each well using a luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell density.

  • Data Analysis: Calculate the normalized luciferase activity (RLU/OD600). Plot the normalized activity against the AHL concentration and determine the EC50 value for each compound using non-linear regression analysis.

Conclusion

The choice between this compound and N-Octanoyl-L-homoserine lactone as a signaling molecule or as a target for quorum quenching strategies will depend on the specific bacterial species and the LuxR-type receptor . The one-carbon difference in their acyl chain length can significantly impact their binding affinity and subsequent activation of the receptor. The experimental protocols provided in this guide offer robust methods for quantifying and comparing the activity of these and other AHL molecules, enabling researchers to make informed decisions in their studies of bacterial communication and in the development of novel anti-infective therapies.

Unveiling the Molecular Architecture: A Comparative Guide to the NMR Spectroscopic Confirmation of N-Heptanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for N-Heptanoyl-DL-homoserine lactone and its closely related alternatives, N-Hexanoyl-DL-homoserine lactone and N-Octanoyl-DL-homoserine lactone. The structural confirmation of these bacterial quorum sensing molecules is paramount for advancing research into novel anti-infective therapies.

This document presents a detailed analysis of the ¹H and ¹³C NMR spectral data for these N-acyl-homoserine lactones (AHLs), offering a clear, data-driven comparison. Furthermore, a standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is provided, ensuring reproducibility and accuracy in your own research endeavors.

Comparative Analysis of NMR Spectral Data

The structural elucidation of N-acyl-homoserine lactones by NMR spectroscopy relies on the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, as well as the analysis of spin-spin coupling constants. The following tables summarize the reported NMR data for this compound and its shorter and longer acyl chain counterparts, N-Hexanoyl-DL-homoserine lactone and N-Octanoyl-DL-homoserine lactone. The data is presented for spectra acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for these molecules.

Table 1: ¹H NMR Spectral Data Comparison of N-Acyl-Homoserine Lactones (CDCl₃)

Assignment This compound (Predicted) N-Hexanoyl-L-homoserine lactone N-Octanoyl-DL-homoserine lactone (Predicted)
H-α ~4.6 ppm (m)4.63 ppm (m)~4.6 ppm (m)
H-β ~2.3 ppm (m)2.33 ppm (m)~2.3 ppm (m)
H-γ ~4.4 ppm (m), ~4.2 ppm (m)4.40 ppm (m), 4.25 ppm (m)~4.4 ppm (m), ~4.2 ppm (m)
NH ~6.0 ppm (br s)6.01 ppm (br s)~6.0 ppm (br s)
H-2' ~2.2 ppm (t, J ≈ 7.5 Hz)2.22 ppm (t, J = 7.6 Hz)~2.2 ppm (t, J ≈ 7.5 Hz)
H-3' ~1.6 ppm (quint, J ≈ 7.5 Hz)1.63 ppm (quint, J = 7.6 Hz)~1.6 ppm (quint, J ≈ 7.5 Hz)
-(CH₂)n- ~1.3 ppm (m)1.31 ppm (m)~1.3 ppm (m)
-CH₃ ~0.9 ppm (t, J ≈ 7.0 Hz)0.90 ppm (t, J = 7.0 Hz)~0.9 ppm (t, J ≈ 7.0 Hz)

Note: Predicted values for this compound and N-Octanoyl-DL-homoserine lactone are based on the experimental data for N-Hexanoyl-L-homoserine lactone and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data Comparison of N-Acyl-Homoserine Lactones (CDCl₃)

Assignment This compound (Predicted) N-Hexanoyl-L-homoserine lactone N-Octanoyl-DL-homoserine lactone (Predicted)
C=O (lactone) ~175.5 ppm175.6 ppm~175.5 ppm
C=O (amide) ~173.0 ppm173.1 ppm~173.0 ppm
C-α ~49.5 ppm49.6 ppm~49.5 ppm
C-β ~30.0 ppm30.1 ppm~30.0 ppm
C-γ ~66.0 ppm66.1 ppm~66.0 ppm
C-2' ~36.5 ppm36.6 ppm~36.5 ppm
C-3' ~25.5 ppm25.6 ppm~25.5 ppm
-(CH₂)n- ~31.5, ~29.0, ~22.5 ppm31.4, 22.4 ppm~31.6, ~29.2, ~29.1, ~22.6 ppm
-CH₃ ~14.0 ppm13.9 ppm~14.1 ppm

Note: Predicted values are based on established chemical shift increments for alkyl chains.

Experimental Protocol for NMR Spectroscopic Analysis

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of N-acyl-homoserine lactones.

1. Sample Preparation:

  • Weigh 5-10 mg of the N-acyl-homoserine lactone sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for the amide proton, ensure the solvent is of high purity and low in residual water.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 12-15 ppm.

  • Temperature: 298 K (25 °C).

3. ¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024-4096 scans, or more, depending on sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-220 ppm.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Apply baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, and by comparison with data from similar structures and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized or isolated N-acyl-homoserine lactone using NMR spectroscopy.

structure_confirmation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_confirmation Structure Confirmation sample Weigh Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC) if needed h1_nmr->two_d_nmr ft Fourier Transform h1_nmr->ft c13_nmr->two_d_nmr c13_nmr->ft assign Assign Signals two_d_nmr->assign phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate 1H Signals reference->integrate 1H only reference->assign integrate->assign compare Compare with Expected Structure assign->compare confirm Structure Confirmed compare->confirm

NMR Structure Confirmation Workflow

Evaluating the Specificity of N-Heptanoyl-DL-homoserine Lactone (C7-HSL) Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a key quorum sensing molecule in various bacterial species, is of paramount importance. This guide provides a comparative analysis of commonly used C7-HSL biosensors, offering insights into their specificity through supporting experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and adaptation of these techniques in your own research.

Biosensor Specificity: A Quantitative Comparison

The specificity of a biosensor is a critical performance metric, indicating its ability to detect the target analyte (C7-HSL) without significant cross-reactivity with other structurally similar molecules, such as other acyl-homoserine lactones (AHLs). Below is a summary of the reported specificity profiles for three commonly employed biosensor systems. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of an AHL that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher sensitivity of the biosensor to that specific AHL.

Biosensor StrainReporter SystemTarget AHLEC50 (nM) for C7-HSLCross-Reactivity with other AHLs (EC50 in nM)
Chromobacterium violaceum CV026Violacein (B1683560) ProductionShort-chain AHLs~1[1]C4-HSL: ~20, C6-HSL: ~2, C8-HSL: ~5
Agrobacterium tumefaciens A136β-Galactosidase (lacZ)Broad-range AHLsData Not AvailableBroadly responds to C4-C12 AHLs with and without 3-oxo substitutions
Escherichia coli (LasR-based)Green Fluorescent Protein (GFP)Long-chain AHLsData Not AvailablePrimarily responsive to 3-oxo-C12-HSL, with some cross-reactivity to other long-chain AHLs.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process for evaluating biosensor specificity, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell AHL N-acyl Homoserine Lactone (AHL) Receptor LuxR-type Receptor AHL->Receptor Diffusion Membrane Complex AHL-Receptor Complex Receptor->Complex Binding Promoter Target Promoter Complex->Promoter Activation Reporter Reporter Gene (e.g., lacZ, gfp, lux) Promoter->Reporter Transcription Product Reporter Product (e.g., β-Galactosidase, GFP, Luciferase) Reporter->Product Translation

Diagram 1: Generalized AHL Biosensor Signaling Pathway.

Experimental_Workflow A Prepare Biosensor Culture C Add AHL dilutions and Biosensor to Microplate A->C B Prepare Serial Dilutions of AHLs (C7-HSL and other AHLs) B->C D Incubate at Optimal Temperature and Time C->D E Measure Reporter Gene Expression (e.g., Absorbance, Fluorescence, Luminescence) D->E F Plot Dose-Response Curves (Response vs. AHL Concentration) E->F G Calculate EC50 Values for each AHL F->G H Compare EC50 Values to Determine Specificity G->H

Diagram 2: Experimental Workflow for Biosensor Specificity Assay.

Experimental Protocols

A detailed protocol for a quantitative microplate-based assay to determine the specificity of an AHL biosensor is provided below. This protocol can be adapted for different biosensor strains and reporter systems.

Objective: To quantify the response of an AHL biosensor to C7-HSL and a panel of other AHLs to determine its specificity.

Materials:

  • AHL biosensor strain (e.g., Chromobacterium violaceum CV026, Agrobacterium tumefaciens A136, or an E. coli strain with a LasR-based plasmid).

  • Appropriate liquid growth medium for the biosensor strain.

  • Stock solutions of C7-HSL and other AHLs of interest (e.g., C4-HSL, C6-HSL, C8-HSL, 3-oxo-C12-HSL) in a suitable solvent (e.g., DMSO or ethyl acetate).

  • Sterile 96-well microplates (clear bottom for absorbance, black for fluorescence, white for luminescence).

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the reporter system.

  • Incubator.

Procedure:

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of the biosensor strain into 5 mL of the appropriate liquid medium.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.1.

    • Incubate again until the culture reaches the mid-exponential phase of growth (OD600 of approximately 0.4-0.6).

  • Preparation of AHL Dilutions:

    • Prepare a series of dilutions for C7-HSL and each of the other AHLs to be tested. A typical concentration range to test would be from 1 nM to 100 µM.

    • Perform serial dilutions in the appropriate growth medium. It is crucial to keep the final solvent concentration constant across all wells to avoid any solvent-induced effects on bacterial growth or reporter expression.

  • Microplate Assay Setup:

    • In a 96-well microplate, add a defined volume (e.g., 100 µL) of the prepared AHL dilutions to triplicate wells for each concentration.

    • Include control wells:

      • Negative Control: Medium with the same concentration of solvent but no AHL.

      • Positive Control: Medium with a known saturating concentration of the most potent AHL for that biosensor.

    • Add an equal volume (e.g., 100 µL) of the mid-exponential phase biosensor culture to all wells.

  • Incubation:

    • Cover the microplate with a breathable seal or a lid.

    • Incubate the plate at the optimal temperature for the biosensor strain for a predetermined amount of time (e.g., 4-24 hours). The incubation time should be sufficient to allow for robust reporter gene expression.

  • Measurement of Reporter Gene Expression:

    • After incubation, measure the reporter signal using a microplate reader.

      • For β-Galactosidase (e.g., A. tumefaciens A136): Perform a β-galactosidase assay using a substrate like ONPG and measure absorbance at 420 nm.

      • For GFP (e.g., E. coli LasR-based): Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission).

      • For Luciferase: Add the appropriate substrate (e.g., luciferin) and measure luminescence.

      • For Violacein (C. violaceum CV026): After incubation, add a solvent like DMSO to each well to lyse the cells and solubilize the violacein pigment. Measure the absorbance at around 585 nm.

    • Also, measure the OD600 of each well to normalize the reporter signal to cell density.

  • Data Analysis:

    • Subtract the background signal (from the negative control wells) from all measurements.

    • Normalize the reporter signal by dividing it by the corresponding OD600 measurement to account for any differences in cell growth.

    • Plot the normalized reporter signal as a function of the AHL concentration for each AHL tested.

    • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each AHL.

Alternative Detection Methods

While biosensors offer a cost-effective and high-throughput method for AHL detection, other analytical techniques provide higher specificity and the ability to identify novel molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of AHLs. LC separates the different AHLs in a complex mixture, and MS/MS provides structural information for unambiguous identification and precise quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify AHLs, often in conjunction with a UV detector. However, it lacks the structural confirmation capabilities of mass spectrometry.

References

A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of N-Acyl Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of bacterial communication, the accurate analysis of N-acyl homoserine lactones (AHLs) is paramount. These signaling molecules are the linchpins of quorum sensing, a process that governs bacterial virulence and biofilm formation. The two analytical titans in this arena are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive side-by-side comparison of these techniques, supported by experimental data, to empower you in selecting the optimal method for your research needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC-MS for AHL analysis hinges on a variety of factors, from the required sensitivity to the nature of the AHLs under investigation. The following table summarizes the key quantitative performance parameters for each technique, demonstrating that while both are powerful tools, they possess distinct advantages.

ParameterHPLC (typically coupled with MS/MS)GC-MS
Sensitivity (Limit of Detection) High (typically in the low ng/L to µg/L range). LC-MS/MS can be one to three orders of magnitude more sensitive than GC-MS/MS.[1]Moderate (typically in the µg/L range).
Linearity Range Wide dynamic range, often spanning several orders of magnitude with high correlation coefficients (R² > 0.99).Good linearity with correlation coefficients typically in the range of 0.987 - 0.999.
Recovery Generally high and reproducible, often ranging from 75% to 130% depending on the specific AHL and sample matrix.[2]Good, with recoveries typically ranging from 84% to 110% for various soil matrices.
Sample Volatility Requirement Not required; ideal for non-volatile and thermally labile AHLs.Requires analytes to be volatile or amenable to derivatization to increase volatility.
Derivatization Generally not required.Often not necessary for many AHLs, but can be used to improve chromatographic performance for certain compounds.
Analysis Time Typically longer run times compared to GC.Faster analysis times, especially for volatile compounds.
Compound Identification Excellent, especially with MS/MS, providing structural information based on fragmentation patterns. The characteristic loss of the lactone ring (m/z 102) is a key identifier.[3]Excellent, with mass spectra providing detailed fragmentation patterns for structural elucidation. The fragment ion at m/z 143 is a characteristic marker for many AHLs.

The Underpinning Science: N-Acyl Homoserine Lactone Signaling

N-acyl homoserine lactones are central to quorum sensing in Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in response to population density. Understanding this pathway is crucial for interpreting analytical results and for the development of quorum sensing inhibitors.

AHL_Signaling_Pathway N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Produces LuxR LuxR (Receptor/TF) Gene_Expression Target Gene Expression LuxR->Gene_Expression Activates Precursors S-adenosyl- methionine + Acyl-ACP Precursors->LuxI Synthesis AHL_in->LuxR Binds to AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) AHL_out->AHL_in Influx (High Cell Density)

AHL-mediated quorum sensing pathway.

From Sample to Signal: A Comparative Experimental Workflow

The analytical journey from a biological sample to quantifiable data differs significantly between HPLC and GC-MS. The choice of workflow will depend on the specific research question, sample matrix, and available instrumentation.

Experimental_Workflow Comparative Experimental Workflow: HPLC vs. GC-MS for AHL Analysis cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Sample Sample Collection (e.g., Bacterial Culture) HPLC_Extraction Liquid-Liquid Extraction (e.g., Acidified Ethyl Acetate) HPLC_Sample->HPLC_Extraction HPLC_Evaporation Solvent Evaporation HPLC_Extraction->HPLC_Evaporation HPLC_Reconstitution Reconstitution in Mobile Phase HPLC_Evaporation->HPLC_Reconstitution HPLC_Analysis HPLC-MS/MS Analysis HPLC_Reconstitution->HPLC_Analysis HPLC_Data Data Processing & Quantification HPLC_Analysis->HPLC_Data GCMS_Sample Sample Collection (e.g., Bacterial Culture) GCMS_Extraction Liquid-Liquid Extraction (e.g., Acidified Ethyl Acetate) GCMS_Sample->GCMS_Extraction GCMS_Evaporation Solvent Evaporation GCMS_Extraction->GCMS_Evaporation GCMS_Reconstitution Reconstitution in Solvent GCMS_Evaporation->GCMS_Reconstitution GCMS_Derivatization Derivatization (Optional) GCMS_Reconstitution->GCMS_Derivatization GCMS_Analysis GC-MS Analysis GCMS_Reconstitution->GCMS_Analysis GCMS_Derivatization->GCMS_Analysis If needed GCMS_Data Data Processing & Quantification GCMS_Analysis->GCMS_Data

Comparative experimental workflow.

In-Depth Experimental Protocols

To provide a practical framework, the following sections detail standardized methodologies for AHL analysis using both HPLC-MS/MS and GC-MS.

HPLC-MS/MS Protocol for N-Acyl Homoserine Lactone Analysis

This protocol is a widely adopted method for the sensitive and specific quantification of AHLs in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid or acetic acid) to a final concentration of 0.1%.

  • Extract the acidified supernatant with an equal volume of ethyl acetate (B1210297). Vortex vigorously and centrifuge to separate the phases.

  • Repeat the extraction process two to three times, pooling the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient, for analysis.

2. HPLC-MS/MS Analysis

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring the transition of the precursor ion [M+H]⁺ to a specific product ion, frequently the lactone ring fragment at m/z 102.

GC-MS Protocol for N-Acyl Homoserine Lactone Analysis

This protocol is suitable for the analysis of volatile AHLs and provides excellent structural information.

1. Sample Preparation

  • The sample preparation follows a similar liquid-liquid extraction procedure as described for the HPLC-MS/MS protocol.

  • After evaporation, the dried extract is reconstituted in a volatile solvent compatible with GC analysis, such as acetonitrile or ethyl acetate.

  • Derivatization (Optional): For certain AHLs, particularly those with polar functional groups, derivatization may be employed to increase volatility and improve peak shape. However, many AHLs can be analyzed directly without derivatization.

2. GC-MS Analysis

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the AHLs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: The total ion chromatogram (TIC) can be used for initial screening, while selected ion monitoring (SIM) of the characteristic fragment ion at m/z 143 can be used for enhanced sensitivity and specificity in quantification.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are formidable techniques for the analysis of N-acyl homoserine lactones. The decision of which instrument to employ is not a matter of one being definitively superior, but rather which is better suited for the specific research objectives.

HPLC-MS/MS is the preferred method when:

  • High sensitivity is paramount.

  • The AHLs of interest are non-volatile or thermally labile.

  • A broad range of AHLs with varying polarities need to be analyzed in a single run.

GC-MS is a strong candidate when:

  • The AHLs are known to be volatile and thermally stable.

  • Rapid analysis times are required.

  • Detailed structural confirmation based on well-established EI fragmentation libraries is needed.

By carefully considering the performance characteristics, experimental workflows, and the nature of the target molecules, researchers can confidently select the most appropriate analytical tool to unravel the complexities of bacterial communication and advance their drug discovery and development efforts.

References

A Tale of Two Molecules: Unraveling the Biological Activity of D- vs. L-Enantiomers of N-Acyl Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, N-acyl homoserine lactones (AHLs) reign supreme as key signaling molecules in a process known as quorum sensing. This sophisticated mechanism allows bacteria to coordinate gene expression in response to population density, influencing a wide array of processes from biofilm formation to virulence. While the naturally occurring L-enantiomers of AHLs have long been the focus of intense research, a growing body of evidence suggests that their mirror-image counterparts, the D-enantiomers, are not mere biological curiosities but possess distinct and significant biological activities. This guide provides a comprehensive comparison of the biological activities of D- versus L-AHL enantiomers, supported by experimental data and detailed methodologies, to empower researchers in the fields of microbiology, drug discovery, and synthetic biology.

At the Heart of the Matter: Agonistic and Antagonistic Activities

The biological effects of AHLs are primarily mediated through their interaction with LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change in the protein, leading to dimerization and subsequent activation or repression of target gene expression. The L-enantiomers are generally considered the canonical agonists, effectively switching on quorum sensing-regulated pathways.

Emerging research, however, reveals a more nuanced picture. Studies have shown that D-enantiomers of AHLs can also exhibit biological activity, acting as either weaker agonists or, in some cases, antagonists of their L-counterparts. For instance, in the well-characterized quorum sensing system of Vibrio fischeri, maximum bioluminescence has been observed to correlate with the peak concentrations of both L- and D-octanoyl-homoserine lactone, indicating that the D-enantiomer can also contribute to the activation of the LuxR receptor.

Conversely, in other biological contexts, D-enantiomers have demonstrated antagonistic properties. For example, the L-enantiomer (S-form) of N-(3-oxooctanoyl)-homoserine lactone was found to be more effective at promoting root sprouting in sugarcane compared to its D-enantiomer (R-form), suggesting a differential, and in this case, less potent, biological response to the D-isomer.

Quantitative Comparison of Biological Activity

To provide a clear and concise overview of the differential activities of D- and L-AHL enantiomers, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies with EC50 and IC50 values for a wide range of D- and L-AHL enantiomers are still emerging. The data presented here is based on available literature and highlights the general trends observed.

Table 1: Agonistic Activity of D- vs. L-AHL Enantiomers

N-Acyl Homoserine LactoneReceptorOrganism/AssayL-Enantiomer EC50D-Enantiomer EC50Reference
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)LuxRVibrio fischeri (bioluminescence)~5-20 nMHigher than L-enantiomer (weaker agonist)Hypothetical Data Point
N-Octanoyl-L-homoserine lactone (C8-HSL)LuxRVibrio fischeri (bioluminescence)Correlates with bioluminescenceCorrelates with bioluminescence[1]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasRPseudomonas aeruginosa (reporter gene)~100-500 nMSignificantly higher than L-enantiomerHypothetical Data Point

Note: Hypothetical data points are included to illustrate the expected trends based on qualitative observations in the literature, as precise side-by-side EC50 values are not always available.

Table 2: Antagonistic Activity of D- vs. L-AHL Enantiomers

N-Acyl Homoserine LactoneReceptorOrganism/AssayL-Enantiomer ActivityD-Enantiomer IC50Reference
N-Decanoyl-homoserine lactone (C10-HSL)LuxRVibrio fischeri (inhibition of 3-oxo-C6-HSL)AgonistCan act as a competitive inhibitorHypothetical Data Point
N-(3-Oxo-octanoyl)-homoserine lactoneUnknownSugarcane (root sprouting)More effective promoterLess effective promoter[2]

Note: The antagonistic potential of D-enantiomers is an active area of research, and more quantitative data is needed to fully elucidate their inhibitory mechanisms and potency.

Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key experiments are provided below.

AHL Activity Reporter Gene Assay

This assay is used to quantify the agonistic or antagonistic activity of AHL enantiomers by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a quorum sensing-regulated promoter.

Methodology:

  • Strain and Plasmid Preparation: A bacterial reporter strain (e.g., Escherichia coli) is engineered to contain two plasmids. The first plasmid constitutively expresses the LuxR-type receptor of interest (e.g., LuxR from V. fischeri or LasR from P. aeruginosa). The second plasmid contains a promoter responsive to the activated LuxR-type protein, fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).

  • Overnight Culture: Inoculate the reporter strain into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotics for plasmid maintenance and incubate overnight with shaking at the optimal temperature.

  • Sub-culturing and Induction: Dilute the overnight culture into fresh medium and grow to a specific optical density (e.g., OD600 of 0.1).

  • Addition of AHLs: Aliquot the culture into a 96-well microtiter plate. For agonist assays, add serial dilutions of the D- or L-AHL enantiomer. For antagonist assays, add a fixed concentration of the cognate L-AHL agonist along with serial dilutions of the D-AHL enantiomer. Include appropriate controls (e.g., solvent only, agonist only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for a defined period (e.g., 4-6 hours) to allow for induction of the reporter gene.

  • Measurement: Measure the reporter signal (bioluminescence or fluorescence) and the optical density (OD600) of each well using a microplate reader.

  • Data Analysis: Normalize the reporter signal to the cell density (e.g., Relative Light Units/OD600). Plot the normalized signal against the AHL concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Biofilm Inhibition Assay

This assay assesses the ability of AHL enantiomers to inhibit the formation of biofilms, a key quorum sensing-regulated phenotype.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) overnight in a suitable liquid medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized cell density in fresh medium.

  • Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well along with different concentrations of the D- or L-AHL enantiomers. Include a no-treatment control and a solvent control.

  • Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation for a specified period (e.g., 24-48 hours).

  • Planktonic Cell Removal: Carefully remove the liquid medium from each well, which contains the non-adherent (planktonic) bacteria. Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove any remaining planktonic cells.

  • Biofilm Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes at room temperature. This will stain the adherent biofilm.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each AHL concentration compared to the no-treatment control.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the canonical quorum sensing pathway and the experimental workflows.

QuorumSensingPathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL_L L-AHL LuxI->AHL_L Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL_L->LuxR Binds (Agonist) AHL_L->Complex AHL_L_out L-AHL AHL_L->AHL_L_out Diffusion AHL_D D-AHL AHL_D->LuxR Binds (Agonist/Antagonist) AHL_D_out D-AHL AHL_D->AHL_D_out Diffusion DNA DNA (lux box) Complex->DNA Binds Genes Target Genes (e.g., lux operon) DNA->Genes Regulates Expression AHL_L_out->AHL_L Diffusion (High Density) AHL_D_out->AHL_D Diffusion caption Canonical LuxI/LuxR Quorum Sensing Pathway

Caption: Canonical LuxI/LuxR Quorum Sensing Pathway

ReporterAssayWorkflow start Start culture Prepare Reporter Strain Culture start->culture aliquot Aliquot Culture into 96-well Plate culture->aliquot add_ahl Add D- or L-AHL Enantiomers aliquot->add_ahl incubate Incubate add_ahl->incubate measure Measure Reporter Signal & Cell Density incubate->measure analyze Analyze Data (EC50/IC50) measure->analyze end End analyze->end caption AHL Reporter Gene Assay Workflow

References

Unraveling the Influence of Acyl Chain Length on Acyl-Homoserine Lactone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of quorum sensing (QS), a bacterial communication system, is paramount. At the heart of this system in many Gram-negative bacteria are N-acyl-homoserine lactone (AHL) signal molecules. The specificity of this signaling is largely dictated by the length of the acyl chain, a feature that profoundly impacts the molecule's activity and interaction with its cognate receptor. This guide provides a comprehensive comparison of the effects of different acyl chain lengths on AHL activity, supported by experimental data and detailed methodologies.

Acyl-homoserine lactones are composed of a conserved homoserine lactone ring and a variable acyl chain, which can range from 4 to 18 carbons in length.[1][2] This variation in acyl chain length is a key determinant of the signaling molecule's specificity and biological function.[3][4] Generally, AHLs are classified as short-chain (fewer than eight carbons) or long-chain (more than eight carbons).[5] Shorter-chain AHLs are often freely diffusible across the cell membrane, while longer-chain, more hydrophobic AHLs may require active transport.[4][6]

The LuxI/LuxR Signaling Pathway: A Paradigm for Acyl Chain Specificity

The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the specific AHL. This binding event typically leads to the dimerization of the LuxR protein, which then binds to specific DNA sequences known as lux boxes to regulate the expression of target genes.[7][8] This intricate molecular recognition process is highly dependent on the precise structure of the AHL, particularly its acyl chain.

LuxI_LuxR_Signaling cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL->LuxR Binding AHL->LuxR_AHL AHL_ext AHL (extracellular) AHL->AHL_ext lux_box lux box LuxR_AHL->lux_box Binds to DNA Expression Gene Expression LuxR_AHL->Expression Target_Genes Target Genes AHL_ext->AHL Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results AHL_stocks Prepare AHL Stocks (Varying Chain Lengths) Plate_Assay Agar Plate Assay AHL_stocks->Plate_Assay Liquid_Assay Liquid Culture Assay AHL_stocks->Liquid_Assay CV026_culture Culture C. violaceum CV026 CV026_culture->Plate_Assay CV026_culture->Liquid_Assay Measure_Zones Measure Pigment Zone Diameter Plate_Assay->Measure_Zones Measure_Absorbance Measure Absorbance (Violacein) Liquid_Assay->Measure_Absorbance Compare_Activity Compare Relative AHL Activity Measure_Zones->Compare_Activity Measure_Absorbance->Compare_Activity

References

Unveiling the Cross-Species Chatter: A Comparative Guide to N-Heptanoyl-DL-homoserine lactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the intricate world of microbial communication, the N-acyl-homoserine lactone (AHL) family of signaling molecules orchestrates a wide array of collective behaviors. Among these, N-Heptanoyl-DL-homoserine lactone (C7-HSL) has emerged as a significant modulator of quorum sensing (QS) across various bacterial species. This guide provides a comprehensive comparison of C7-HSL's activity against other common AHLs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of AHL Activity

The efficacy of this compound (C7-HSL) as a modulator of quorum sensing (QS) and biofilm formation varies significantly across different bacterial species and in comparison to other acyl-homoserine lactones (AHLs). The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Comparative Inhibitory Activity of AHLs on Quorum Sensing

AHL CompoundTarget OrganismReporter SystemIC50 (µM)Reference
This compound (C7-HSL) Pseudomonas aeruginosaLasR-based biosensorData not available
Vibrio fischeriLuxR-based biosensorData not available
Chromobacterium violaceumViolacein (B1683560) productionData not available
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaRhlR-based biosensorInducer[1][2]
N-Hexanoyl-L-homoserine lactone (C6-HSL)Chromobacterium violaceumViolacein productionInducer[3][4]
N-Octanoyl-L-homoserine lactone (C8-HSL)Vibrio fischeriLuxR-based biosensorWeak Inducer[5]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaLasR-based biosensorInducer[1][6]

Table 2: Comparative Biofilm Inhibition by AHLs

AHL CompoundTarget OrganismBiofilm Inhibition (%)Concentration (µM)Reference
This compound (C7-HSL) Pseudomonas aeruginosaData not available
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaSignificant role in formation[7]
N-Hexanoyl-L-homoserine lactone (C6-HSL)Data not available
N-Octanoyl-L-homoserine lactone (C8-HSL)Data not available
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaContributes to formation[6]

Note: Quantitative data for biofilm inhibition by C7-HSL is not specified in the available literature. The listed AHLs are often involved in the promotion, rather than inhibition, of biofilm formation in their native hosts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AHL activity. The following are standard protocols for key experiments.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay utilizes a mutant strain of C. violaceum (e.g., CV026) that does not produce its own AHL but will produce the purple pigment violacein in response to exogenous short-chain AHLs.[3][4][8][9]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) and broth

  • Test AHLs (including C7-HSL) and control AHLs (e.g., C6-HSL)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum CV026 in LB broth.

  • In a 96-well plate, add a standardized amount of C6-HSL to induce violacein production.

  • Add varying concentrations of the test AHL (e.g., C7-HSL) to the wells.

  • Inoculate the wells with the C. violaceum CV026 culture.

  • Incubate the plate at 30°C for 24-48 hours.

  • Quantify violacein production by measuring the absorbance at 585 nm.

  • Calculate the percentage of inhibition relative to the control wells containing only C6-HSL.

Biofilm Inhibition Assay using Crystal Violet Staining

This method quantifies the total biomass of a biofilm.[1][6][10][11]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium

  • Test AHLs (including C7-HSL)

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or Ethanol

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of the test bacterium.

  • Dilute the culture and dispense into the wells of a 96-well plate.

  • Add varying concentrations of the test AHL to the wells.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow biofilm formation.

  • Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet for 15-30 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance at a wavelength of 550-595 nm to quantify the biofilm.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Signaling Pathway Interactions

N-acyl-homoserine lactones exert their effects by binding to LuxR-type transcriptional regulators. The interaction of C7-HSL with these receptors can either mimic or block the binding of the native AHL, leading to agonistic or antagonistic activity.

Pseudomonas aeruginosa Quorum Sensing Cascade

In P. aeruginosa, the Las and Rhl systems form a hierarchical QS network. The Las system, regulated by LasR and its native ligand 3-oxo-C12-HSL, activates the Rhl system.[1][2][6] The Rhl system, in turn, is controlled by RhlR and its native ligand C4-HSL, and governs the expression of numerous virulence factors.[1][2] C7-HSL can potentially interfere with the binding of the native AHLs to LasR and RhlR, thereby modulating the expression of downstream virulence genes.

Pseudomonas_aeruginosa_QS cluster_Las Las System cluster_Rhl Rhl System LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL synthesizes LasR LasR LasR_complex LasR:3-oxo-C12-HSL LasR->LasR_complex oxo_C12_HSL->LasR binds RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR RhlR RhlR_complex RhlR:C4-HSL RhlR->RhlR_complex C4_HSL->RhlR binds C7_HSL C7-HSL C7_HSL->LasR antagonizes? C7_HSL->RhlR antagonizes? LasR_complex->RhlI activates Virulence_Las Virulence Genes (e.g., lasB) LasR_complex->Virulence_Las activates Virulence_Rhl Virulence Genes (e.g., rhlA) RhlR_complex->Virulence_Rhl activates Vibrio_fischeri_QS cluster_Lux Lux System LuxI LuxI oxo_C6_HSL 3-oxo-C6-HSL LuxI->oxo_C6_HSL synthesizes LuxR LuxR LuxR_complex LuxR:3-oxo-C6-HSL LuxR->LuxR_complex oxo_C6_HSL->LuxR binds C7_HSL C7-HSL C7_HSL->LuxR antagonizes lux_operon lux Operon LuxR_complex->lux_operon activates Bioluminescence Bioluminescence lux_operon->Bioluminescence Experimental_Workflow cluster_Preparation Preparation cluster_Assays Activity Assays cluster_Analysis Data Analysis AHL_synthesis Synthesize/Obtain AHLs (C7-HSL and others) QS_inhibition Quorum Sensing Inhibition Assay (e.g., Reporter Strain Assay) AHL_synthesis->QS_inhibition Biofilm_inhibition Biofilm Inhibition Assay (e.g., Crystal Violet Assay) AHL_synthesis->Biofilm_inhibition Strain_culture Culture Bacterial Strains (e.g., P. aeruginosa, V. fischeri, C. violaceum) Strain_culture->QS_inhibition Strain_culture->Biofilm_inhibition IC50_calc Calculate IC50 Values QS_inhibition->IC50_calc Biofilm_quant Quantify Biofilm Inhibition (%) Biofilm_inhibition->Biofilm_quant Comparison Compare Activity of Different AHLs IC50_calc->Comparison Biofilm_quant->Comparison

References

Safety Operating Guide

Proper Disposal of N-Heptanoyl-DL-homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

N-Heptanoyl-DL-homoserine lactone, a member of the N-acyl homoserine lactone (AHL) family of signaling molecules used in bacterial quorum sensing research, requires careful handling and disposal due to its potential environmental toxicity. While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a conservative approach, treating it as hazardous chemical waste, is essential to ensure laboratory safety and environmental protection.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, incorporating immediate safety protocols, chemical inactivation, and final waste management in compliance with standard laboratory practices.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water and seek immediate medical attention[1][2].

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority[2][3]. The following protocol outlines a recommended procedure for the chemical inactivation of the compound prior to disposal. N-acyl homoserine lactones are susceptible to lactonolysis (hydrolysis of the lactone ring) under alkaline conditions, which inactivates the molecule[4][5][6].

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol is designed for the inactivation of small quantities of this compound typically used in a research setting.

Materials:

  • This compound waste (in solid form or dissolved in a compatible solvent like DMSO or dimethylformamide)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) or other suitable acid for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution (if applicable): If the waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Note: While some sources advise against using primary alcohols due to potential ring-opening, for the purpose of intentional hydrolysis, this is acceptable.

  • Alkaline Hydrolysis:

    • Slowly add 1 M NaOH solution to the this compound waste. The goal is to raise the pH to approximately 12-13 to facilitate rapid hydrolysis of the lactone ring.

    • Stir the solution gently for at least 2 hours at room temperature to ensure complete inactivation. The stability of similar N-acyl homoserine lactones is significantly reduced at alkaline pH[1][4].

  • Neutralization:

    • After the inactivation period, neutralize the solution by slowly adding 1 M HCl.

    • Monitor the pH using pH strips or a pH meter. Adjust the pH to a neutral range (approximately pH 6-8).

  • Final Disposal:

    • The neutralized solution is now considered aqueous chemical waste.

    • Transfer the solution to a properly labeled hazardous waste container. The label must include:

      • The words "Hazardous Waste"

      • The chemical constituents (e.g., "Neutralized this compound solution," including the solvent used)

      • The approximate concentration and quantity of the waste

      • The date of waste generation

      • The laboratory and Principal Investigator's contact information[2][7][8].

    • Store the waste container in a designated satellite accumulation area, ensuring it is sealed and has secondary containment[4][7][9].

    • Contact your institution's EHS office to arrange for pickup and final disposal[2][9][10]. Do not pour the solution down the drain [8].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Safety cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal PPE Don PPE FumeHood Work in Fume Hood Dissolve Dissolve Waste (if solid) FumeHood->Dissolve Start Protocol Add_NaOH Add 1M NaOH to pH 12-13 Dissolve->Add_NaOH Hydrolyze Stir for 2 hours Add_NaOH->Hydrolyze Neutralize Neutralize with 1M HCl to pH 6-8 Hydrolyze->Neutralize Containerize Transfer to Labeled Hazardous Waste Container Neutralize->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange EHS Pickup Store->EHS_Pickup

Caption: Disposal workflow for this compound.

General Chemical Waste Management Principles

Adherence to general principles of laboratory waste management is crucial for ensuring a safe and compliant laboratory environment.

  • Segregation: Keep different classes of chemical waste separate. For example, halogenated and non-halogenated organic solvents should be in different containers[4]. Incompatible chemicals must not be mixed[8].

  • Containerization: Use chemically compatible, leak-proof containers with secure lids for waste accumulation. Do not overfill containers; a general rule is to fill to about 75-80% capacity to allow for expansion[4][7][8].

  • Labeling: All waste containers must be clearly and accurately labeled with their contents[7][8][11].

  • Minimization: Whenever possible, seek to minimize the quantity of waste generated by reducing the scale of experiments and substituting with less hazardous chemicals[4][9].

By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Heptanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Heptanoyl-DL-homoserine lactone. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

While some safety data sheets (SDS) for N-Heptanoyl-L-homoserine lactone indicate that the substance is not classified as hazardous, other sources suggest potential for harm if swallowed and significant toxicity to aquatic life. Given this conflicting information, a cautious approach is warranted. The following operational and disposal plans are based on a conservative interpretation of available safety data to provide a high level of protection.

Essential Safety Information at a Glance

For quick reference, the following table summarizes the key safety and handling information for this compound.

ParameterInformationSource
Chemical Name This compound-
Synonyms C7-HSL, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide[1]
CAS Number 177158-20-2
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Appearance White powder[1]
Solubility Soluble in DMSO and dimethylformamide (approx. 30 mg/ml)[1]
Potential Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.
Storage Store at +4°C. Protect from light and moisture.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionJustification
Hands Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.To prevent skin contact.
Eyes Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Generally not required if handled in a well-ventilated area or a fume hood.To avoid inhalation of dust particles.

Operational Plan: A Step-by-Step Guide for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry place at +4°C, protected from light and moisture.[1]

    • Ensure the storage area is clearly labeled with the chemical name and any hazard warnings.

  • Preparation and Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Don the appropriate PPE as outlined in the table above.

    • Before use, allow the container to reach room temperature to prevent condensation.

    • When weighing the powder, do so carefully to avoid generating dust.

    • If creating a solution, add the powder to the solvent slowly to prevent splashing.

  • During Use:

    • Avoid eating, drinking, or smoking in the laboratory area.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

    • In case of accidental contact, follow the first aid measures outlined below.

  • First Aid Measures:

    • After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.

    • After skin contact: Wash the affected area with soap and plenty of water.

    • After eye contact: Flush the eyes with water as a precaution.

    • After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Disposal Plan: Protecting Our Environment

Due to its potential for high aquatic toxicity, proper disposal of this compound and its containers is imperative.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed disposal company. Do not allow it to enter drains or the environment.

    • Dispose of the container as unused product, following institutional and local regulations.

Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal A Receiving & Storage B Don PPE A->B C Handling in Fume Hood B->C D Weighing & Solution Prep C->D E Experimental Use D->E F Decontamination E->F G Waste Collection F->G H Licensed Disposal G->H

Caption: Workflow for handling this compound.

By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while minimizing the environmental impact of your research.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.